Sorafenib
Description
Properties
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N4O3/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,28,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDQJTXFUGDVEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041128 | |
| Record name | Sorafenib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sorafenib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014542 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble, 1.71e-03 g/L | |
| Record name | Sorafenib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00398 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sorafenib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014542 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
White solid | |
CAS No. |
284461-73-0 | |
| Record name | Sorafenib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=284461-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sorafenib [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284461730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sorafenib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00398 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sorafenib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-((((4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL)AMINO)CARBONYL)AMINO)PHENOXY)-N-METHYL-2-PYRIDINECARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.083 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SORAFENIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZOQ3TZI87 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sorafenib | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8173 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Sorafenib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014542 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
205.6 °C | |
| Record name | Sorafenib | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8173 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Discovery and Synthesis of Sorafenib: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Sorafenib (Nexavar®) is a pioneering oral multi-kinase inhibitor that has significantly impacted the treatment landscape of several cancers, including advanced renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC). Its discovery marked a pivotal moment in the era of targeted cancer therapies, shifting the paradigm from non-specific cytotoxic agents to drugs designed to interfere with specific molecular pathways driving tumorigenesis and angiogenesis. This technical guide provides a comprehensive overview of the discovery and chemical synthesis of this compound, detailing the key scientific milestones, experimental methodologies, and the evolution of its synthetic process. Quantitative data are presented in structured tables for clarity, and key biological and experimental pathways are visualized through diagrams to facilitate a deeper understanding of this landmark therapeutic agent.
Discovery of this compound: From High-Throughput Screening to a Multi-Kinase Inhibitor
The journey to discover this compound began in 1994 with a collaboration between Bayer Pharmaceuticals and Onyx Pharmaceuticals.[1][2] The initial focus of this partnership was the rational design of drugs targeting the RAS-RAF-MEK-ERK signaling pathway, a critical cascade that is often dysregulated in cancer, leading to uncontrolled cell proliferation.[1][3]
A high-throughput screening (HTS) campaign was launched, testing a library of approximately 200,000 compounds for their ability to inhibit Raf-1 kinase, a key serine/threonine kinase in this pathway.[4] This screening identified a promising, albeit low-potency, "lead-like" hit with a diaryl urea scaffold.[5] This initial hit served as the foundation for an extensive medicinal chemistry program aimed at optimizing its potency and drug-like properties.
Through iterative cycles of structure-activity relationship (SAR) studies and combinatorial chemistry, a library of around 1,000 analogs was synthesized and evaluated.[4][6] These efforts led to the identification of BAY 43-9006, later named this compound, which exhibited significantly improved potency against Raf-1.[4] The final compound features a diphenylurea moiety, a 4-pyridyl ring that occupies the ATP binding pocket of the Raf-1 kinase domain, and a lipophilic trifluoromethyl phenyl ring that inserts into a hydrophobic pocket within the catalytic loop of Raf-1.[4]
Further preclinical characterization revealed that this compound's activity was not limited to Raf kinases. It was found to be a potent inhibitor of a range of receptor tyrosine kinases (RTKs) involved in angiogenesis and tumorigenesis, including vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3), platelet-derived growth factor receptor beta (PDGFR-β), c-KIT, and FLT3. This multi-kinase inhibitory profile is central to this compound's broad anti-cancer activity, as it simultaneously targets tumor cell proliferation and the blood supply that tumors need to grow. The discovery cycle, from the initial screening to the first FDA approval for advanced renal cell carcinoma in December 2005, was completed in approximately 11 years.[1]
Key Signaling Pathways Targeted by this compound
This compound exerts its therapeutic effects by inhibiting two major signaling pathways crucial for cancer progression: the Raf/MEK/ERK pathway, which drives cell proliferation, and the VEGFR/PDGFR pathway, which promotes angiogenesis.
Figure 1: this compound's dual mechanism of action on cell proliferation and angiogenesis signaling pathways.
Chemical Synthesis of this compound
The chemical synthesis of this compound has evolved to allow for large-scale production. The core of the molecule is an unsymmetrical diaryl urea. A common and scalable synthetic route involves the coupling of two key intermediates: 4-(4-aminophenoxy)-N-methylpicolinamide and 4-chloro-3-(trifluoromethyl)phenyl isocyanate.
A representative synthesis is outlined below:
Step 1: Synthesis of 4-chloro-N-methylpicolinamide
Picolinic acid is chlorinated, typically using thionyl chloride or a Vilsmeier reagent, to form the corresponding acid chloride. This intermediate is then reacted with methylamine to yield 4-chloro-N-methylpicolinamide.
Step 2: Synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide
4-chloro-N-methylpicolinamide is coupled with 4-aminophenol in the presence of a base, such as potassium tert-butoxide, to form the ether linkage, yielding 4-(4-aminophenoxy)-N-methylpicolinamide.
Step 3: Formation of the Urea Linkage
Finally, 4-(4-aminophenoxy)-N-methylpicolinamide is reacted with 4-chloro-3-(trifluoromethyl)phenyl isocyanate in an appropriate solvent like dichloromethane to form the urea bond, yielding this compound.
Alternative synthetic strategies have been developed to avoid the use of hazardous reagents like phosgene for the formation of the isocyanate intermediate. These methods often involve the use of phosgene substitutes or the reaction of an amine with a carbamate derivative.
Quantitative Biological Data
The biological activity of this compound has been extensively characterized through a variety of in vitro and in vivo assays. The following tables summarize key quantitative data on its inhibitory activity against various kinases and its anti-proliferative effects on cancer cells.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| Raf-1 | 6 |
| B-Raf | 22 |
| B-Raf (V600E) | 38 |
| VEGFR-1 | 26 |
| VEGFR-2 | 90 |
| VEGFR-3 | 20 |
| PDGFR-β | 57 |
| c-KIT | 68 |
| FLT3 | 58 |
| FGFR-1 | 580 |
| RET | 43 |
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Cancer | Data indicates inhibition[4] |
| HT-29 | Colon Cancer | Data indicates inhibition[3] |
| Colo-205 | Colon Cancer | Data indicates inhibition[3] |
| PLC/PRF/5 | Hepatocellular Carcinoma | Data indicates inhibition[3] |
| HepG2 | Hepatocellular Carcinoma | ~3 (in serum-free media)[7] |
| HLF | Hepatocellular Carcinoma | ~1 (in serum-free media)[7] |
| 786-O | Renal Cell Carcinoma | Data indicates inhibition[8] |
| UM-SCC-74A | Head and Neck Cancer | ~5[9] |
| CAL27 | Head and Neck Cancer | ~5[9] |
Table 3: In Vivo Anti-tumor Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dose and Schedule | Tumor Growth Inhibition | Reference |
| PLC/PRF/5 | Hepatocellular Carcinoma | 30 mg/kg, oral, daily | Complete tumor growth inhibition | [3] |
| HT-29 | Colon Cancer | 30-60 mg/kg, oral, daily | Complete tumor stasis | [3] |
| Colo-205 | Colon Cancer | 30-60 mg/kg, oral, daily | Complete tumor stasis | [3] |
| 786-O | Renal Cell Carcinoma | 15 mg/kg, oral, daily | Significant tumor growth inhibition | [8] |
| H129 | Hepatocellular Carcinoma | Not specified | No significant improvement in survival vs. vehicle | [10] |
| 06-0606 (patient-derived) | Hepatocellular Carcinoma | 50 mg/kg, oral, daily | 85% inhibition | [11] |
| 10-0505 (patient-derived) | Hepatocellular Carcinoma | 100 mg/kg, oral, daily | 96% inhibition | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize this compound's activity.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the binding affinity of an inhibitor to a kinase.
Objective: To determine the IC50 value of this compound against a specific kinase (e.g., Raf-1).
Materials:
-
Recombinant kinase (e.g., Raf-1)
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled, ATP-competitive kinase tracer
-
Test compound (this compound) at various concentrations
-
Assay buffer
-
384-well plates
-
Microplate reader capable of measuring FRET
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 5 µL of the diluted this compound or DMSO (for control wells).
-
Add 5 µL of a pre-mixed solution of the kinase and the europium-labeled antibody to each well.
-
Add 5 µL of the kinase tracer to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a FRET-capable microplate reader, measuring the emission from both the europium donor (e.g., at 620 nm) and the Alexa Fluor™ 647 acceptor (e.g., at 665 nm) after excitation (e.g., at 340 nm).
-
Calculate the FRET ratio (acceptor emission / donor emission).
-
Plot the percentage of inhibition (calculated from the FRET ratio) against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression analysis.[12]
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Objective: To determine the anti-proliferative effect of this compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HepG2)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.[13]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a potential kinase inhibitor like this compound, from initial screening to in vivo testing.
Figure 2: A generalized experimental workflow for the discovery and development of a kinase inhibitor.
Conclusion
The discovery and development of this compound represent a triumph of rational drug design and a deep understanding of cancer biology. From its origins in a high-throughput screen targeting a single kinase, it emerged as a multi-kinase inhibitor with a unique ability to combat cancer on two fronts: by inhibiting tumor cell proliferation and by cutting off its blood supply. The evolution of its chemical synthesis to a scalable and efficient process has made this life-extending therapy available to patients worldwide. This technical guide provides a foundational understanding of the key aspects of this compound's discovery and synthesis, offering valuable insights for professionals in the field of drug development and cancer research.
References
- 1. Discovery and development of this compound: a multikinase inhibitor for treating cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Many Kinase Mutations Associated with Drug-Resistant Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical overview of this compound, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The discovery and development of this compound for the treatment of thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound suppresses the cell cycle and induces the apoptosis of hepatocellular carcinoma cell lines in serum-free media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (BAY 43-9006) inhibits tumor growth and vascularization and induces tumor apoptosis and hypoxia in RCC xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound enhances the anti-tumor effects of chemo-radiation treatment by down-regulating ERCC-1 and XRCC-1 DNA repair proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. This compound and rapamycin induce growth suppression in mouse models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. benchchem.com [benchchem.com]
early preclinical development of Sorafenib (BAY 43-9006)
An In-depth Technical Guide to the Early Preclinical Development of Sorafenib (BAY 43-9006)
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (brand name Nexavar), initially identified as BAY 43-9006, is an orally active multi-kinase inhibitor developed for the treatment of various cancers.[1][2] It was discovered through a medicinal chemistry optimization program and selected for further development based on its potent inhibition of Raf-1 kinase and a favorable selectivity profile.[3][4] The early preclinical development of this compound was crucial in elucidating its dual mechanism of action, which involves targeting key pathways in both tumor cell proliferation and tumor angiogenesis.[5][6][7] This technical guide provides a comprehensive overview of the core preclinical data, experimental methodologies, and signaling pathways that defined the foundational understanding of this compound's anti-tumor activity.
Mechanism of Action: A Dual Approach
This compound's efficacy stems from its ability to simultaneously inhibit two critical processes for tumor growth and survival: cell proliferation and angiogenesis.[5][6][8]
-
Inhibition of Tumor Cell Proliferation: this compound targets the Raf/MEK/ERK signaling pathway (also known as the MAPK pathway), which is frequently overactive in many cancers due to mutations in genes like B-Raf or Ras.[1][5] By inhibiting Raf kinases (Raf-1, wild-type B-Raf, and mutant B-Raf V600E), this compound blocks downstream signaling, leading to decreased phosphorylation of MEK and ERK, which in turn suppresses tumor cell proliferation.[3][5][9]
-
Inhibition of Tumor Angiogenesis: The compound also potently inhibits several receptor tyrosine kinases (RTKs) essential for the formation of new blood vessels (angiogenesis) that supply tumors with nutrients and oxygen.[10] Key targets include Vascular Endothelial Growth Factor Receptors (VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor beta (PDGFR-β).[1][9][11] Inhibition of these receptors disrupts tumor microvasculature and limits tumor growth.[8]
Additional targets like c-KIT and Flt-3, which are involved in tumor progression, are also inhibited by this compound.[1][9][11] This multi-targeted profile explains its broad-spectrum activity across various tumor types.[8]
References
- 1. Preclinical and clinical development of the oral multikinase inhibitor this compound in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Portico [access.portico.org]
- 4. BAY 43-9006: preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Preclinical overview of this compound, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical overview of this compound, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
Unraveling the Molecular Intricacies of Sorafenib: A Technical Guide for Researchers
For Immediate Release
A Deep Dive into the Molecular Mechanisms of a Landmark Cancer Therapeutic
This technical whitepaper offers an in-depth exploration of the molecular targets of Sorafenib, a multi-kinase inhibitor that has become a cornerstone in the treatment of various cancers, including advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC). Tailored for researchers, scientists, and drug development professionals, this document synthesizes critical data on this compound's mechanism of action, providing a comprehensive resource for understanding its therapeutic effects and the development of next-generation oncology drugs.
This compound exerts its anti-cancer effects by targeting several key kinases involved in tumor cell proliferation and angiogenesis. This guide provides a granular look at these interactions, supported by quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways involved.
Quantitative Analysis of this compound's Kinase Inhibition Profile
This compound's efficacy stems from its ability to inhibit a range of serine/threonine and receptor tyrosine kinases. The following tables summarize the inhibitory concentrations (IC50) of this compound against its primary molecular targets as documented in biochemical and cellular assays. This data provides a quantitative basis for understanding the drug's potency and selectivity.
Table 1: this compound IC50 Values for Key Kinase Targets
| Target Kinase | IC50 (nM) | Kinase Family | Cellular Process |
| Raf-1 | 6[1][2][3] | Serine/Threonine Kinase | Cell Proliferation, Survival |
| B-Raf (wild-type) | 22[1][2][3] | Serine/Threonine Kinase | Cell Proliferation, Survival |
| B-Raf (V600E mutant) | 38[1][3] | Serine/Threonine Kinase | Cell Proliferation, Survival |
| VEGFR-1 | 26[3] | Receptor Tyrosine Kinase | Angiogenesis |
| VEGFR-2 | 90[1][2][3] | Receptor Tyrosine Kinase | Angiogenesis |
| VEGFR-3 | 20[1][3] | Receptor Tyrosine Kinase | Angiogenesis, Lymphangiogenesis |
| PDGFR-β | 57[1][2][3] | Receptor Tyrosine Kinase | Angiogenesis, Cell Proliferation |
| c-KIT | 68[1][3] | Receptor Tyrosine Kinase | Cell Proliferation, Survival |
| Flt-3 | 58[1][3] | Receptor Tyrosine Kinase | Hematopoiesis, Cell Proliferation |
| RET | 43[3] | Receptor Tyrosine Kinase | Cell Proliferation, Differentiation |
Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | IC50 (µM) |
| Kasumi-1 | Acute Myeloid Leukemia | Activating KIT mutation | 0.02[4][5] |
| Multiple Cell Lines | Various Solid Tumors | - | 1.0 - 10.0 (median 4.3)[4][5] |
Core Signaling Pathways Targeted by this compound
This compound's anti-tumor activity is primarily mediated through the inhibition of two critical signaling cascades: the RAF/MEK/ERK pathway, which drives cell proliferation, and the VEGFR/PDGFR pathway, which is essential for tumor angiogenesis.
The RAF/MEK/ERK Signaling Pathway
The RAF/MEK/ERK pathway is a central signaling cascade that regulates cell growth, differentiation, and survival. Mutations in genes like BRAF and RAS can lead to constitutive activation of this pathway, promoting uncontrolled cell division. This compound directly inhibits RAF kinases, thereby blocking downstream signaling to MEK and ERK and ultimately inhibiting cell proliferation and inducing apoptosis.[6][7][8]
The VEGFR/PDGFR Angiogenesis Pathway
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) are key signaling molecules that promote angiogenesis by binding to their respective receptors (VEGFR and PDGFR) on endothelial cells. This compound inhibits these receptor tyrosine kinases, leading to a reduction in tumor vascularization and nutrient supply.[6][7][9]
Experimental Protocols for Assessing this compound's Activity
The following sections provide standardized protocols for key in vitro and in vivo assays used to characterize the molecular effects of this compound.
In Vitro Kinase Assay
This assay quantifies the inhibitory activity of this compound against specific kinases.
Objective: To determine the IC50 value of this compound for a target kinase.
Methodology:
-
Reagent Preparation: Recombinant kinase, substrate (e.g., a peptide for phosphorylation), and ATP are prepared in a kinase assay buffer. This compound is serially diluted in DMSO.
-
Reaction Setup: The kinase, substrate, and varying concentrations of this compound are incubated together in a microplate well.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³³P]ATP).
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 25-30°C).
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is measured. This can be done through various methods, such as filter binding assays to capture the phosphorylated substrate followed by scintillation counting, or by using fluorescence-based detection methods.[9]
-
Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
References
- 1. This compound and DE605, a novel c-Met inhibitor, synergistically suppress hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Identification of this compound as a Treatment for Type 1 Diabetes [frontiersin.org]
- 3. This compound inhibits vascular endothelial cell proliferation stimulated by anaplastic thyroid cancer cells regardless of BRAF mutation status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of this compound Resistance in HCC Culture Relate to the Impaired Membrane Expression of Organic Cation Transporter 1 (OCT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Initial Testing (Stage 1) of the Multi-targeted Kinase Inhibitor this compound by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of this compound as a Treatment for Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. miR-486-3p mediates hepatocellular carcinoma this compound resistance by targeting FGFR4 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. selleckchem.com [selleckchem.com]
Structural Activity Relationship of Sorafenib Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorafenib is a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[1] Its therapeutic effect is derived from its ability to inhibit a range of kinases involved in tumor cell proliferation and angiogenesis, including Raf-1, wild-type B-Raf, mutant B-Raf, and vascular endothelial growth factor receptors (VEGFRs).[1] The core structure of this compound consists of a central urea moiety linking a 4-chloro-3-(trifluoromethyl)phenyl group to a phenoxy group, which in turn is connected to an N-methylpicolinamide head group. This guide provides an in-depth analysis of the structural activity relationships (SAR) of this compound analogues, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
Core Structure and Pharmacophore of this compound
The this compound molecule can be divided into three key regions, each crucial for its biological activity:
-
Region A (Picolinamide moiety): This part of the molecule is involved in key interactions with the hinge region of the kinase domain.
-
Region B (Urea linker): The urea group forms critical hydrogen bonds within the ATP-binding pocket of the target kinases.
-
Region C (Substituted phenyl ring): This lipophilic tail occupies a hydrophobic pocket in the kinase domain.
Understanding the role of each region is fundamental to designing analogues with improved potency, selectivity, and pharmacokinetic profiles. Modifications to these regions have led to the development of numerous analogues with varied biological activities.
Structural Activity Relationship (SAR) Analysis
The following sections summarize the SAR for modifications at different regions of the this compound scaffold.
Modifications of the Central Aniline and Urea Moiety
The central urea linker is a critical pharmacophore. However, replacing it with other bioisosteres has yielded compounds with significant activity. For instance, replacing the urea group with a chalcone ketone or a sulfonylurea unit has been explored.
Structure-activity relationship studies on chalcone-based analogues indicated that halogen (e.g., 3-Br, 4-F) and methoxy substitutions on the phenyl ring attached to the chalcone were beneficial for cytotoxic activity.[2] Compound 5c , with a 3-bromo, 4-fluoro substituted phenyl ring, showed potent activity against HepG2, MCF-7, and PC-3 cell lines, with IC50 values of 0.56, 3.88, and 3.15 µM, respectively.[2] This was more active than this compound in two of the three cell lines.[2] Another analogue, 5b , demonstrated good activity against VEGFR-2/KDR kinase with an IC50 value of 0.72 µM.[2]
Similarly, analogues containing a sulfonylurea unit have been synthesized and evaluated.[3] Compounds 6c (1-(2,4-difluorophenylsulfonyl)-3-(4-(2-(methylcarbamoyl)pyridin-4-yloxy)phenyl)urea) and 6f (1-(4-bromophenylsulfonyl)-3-(4-(2-(methylcarbamoyl)pyridin-4-yloxy)phenyl)urea) displayed moderate cytotoxic activity against A549, Hela, MCF-7, and PC-3 cancer cell lines, with IC50 values ranging from 16.54 to 63.92 µM.[3]
| Compound | Linker Modification | R Group on Phenyl Ring | Cell Line | IC50 (µM) | VEGFR-2 IC50 (µM) | Reference |
| This compound | Urea | H | HepG2 | 3.44 ± 1.50 | - | [2] |
| MCF-7 | 3.18 ± 1.43 | |||||
| PC-3 | 3.24 ± 0.45 | |||||
| 5b | Chalcone | 4-F | - | - | 0.72 | [2] |
| 5c | Chalcone | 3-Br, 4-F | HepG2 | 0.56 ± 0.83 | - | [2] |
| MCF-7 | 3.88 ± 1.03 | |||||
| PC-3 | 3.15 ± 0.81 | |||||
| 6c | Sulfonylurea | 2,4-di-F | A549 | 49.34 ± 1.56 | - | [3] |
| Hela | 63.92 ± 1.81 | |||||
| MCF-7 | 38.65 ± 1.25 | |||||
| PC-3 | 55.48 ± 1.63 | |||||
| 6f | Sulfonylurea | 4-Br | A549 | 16.54 ± 1.22 | - | [3] |
| Hela | 25.33 ± 1.34 | |||||
| MCF-7 | 18.27 ± 1.18 | |||||
| PC-3 | 20.15 ± 1.27 |
Modifications of the Picolinamide Head Group
A series of this compound analogues with modifications to the amide part of the picolinamide head group have been synthesized.[1] These analogues, where the N-methyl group was replaced with other alkyl or aryl groups, showed cytostatic activities comparable to or even better than this compound against a panel of 23 human cancer cell lines.[1] This suggests that the pyridine-2-carboxamide modifications had a minor effect on the overall antiproliferative activity.[1]
Conformationally-Restricted Analogues
To enhance kinase selectivity and reduce side effects, novel indole-based rigid analogues of this compound have been designed.[4] These compounds incorporate the core this compound structure into a more rigid indole scaffold. One such compound, 1h , which features a urea linker and a terminal N-methylpiperazinyl moiety, demonstrated superior antiproliferative potency against three hepatocellular carcinoma (HCC) cell lines (Hep3B, Huh7, and Hep-G2) compared to this compound.[4] Importantly, compound 1h was found to be a selective inhibitor of VEGFR2 and VEGFR3, unlike this compound which is a multi-kinase inhibitor.[4] This enhanced selectivity is attributed to the conformationally-restricted indole nucleus and the bulky terminal group.[4]
| Compound | Key Structural Feature | Cell Line | IC50 (µM) | Kinase Selectivity | Reference |
| This compound | Flexible | Hep3B | 3.9 ± 0.2 | Multi-kinase | [4] |
| Huh7 | 5.1 ± 0.3 | ||||
| Hep-G2 | 6.8 ± 0.5 | ||||
| 1h | Indole-based rigid scaffold | Hep3B | 2.1 ± 0.1 | Selective for VEGFR2/VEGFR3 | [4] |
| Huh7 | 3.2 ± 0.2 | ||||
| Hep-G2 | 4.5 ± 0.3 |
Experimental Protocols
General Synthesis of this compound Analogues
A common synthetic route for this compound analogues involves a multi-step process.[1][5]
-
Amidation: Picolinic acid is converted to its acid chloride, which then reacts with an appropriate amine (e.g., methylamine) to form the corresponding picolinamide.
-
Etherification: The picolinamide intermediate is then reacted with a substituted 4-aminophenol in the presence of a base to form the diaryl ether linkage.
-
Urea Formation: The resulting aminophenoxy-picolinamide is treated with a substituted phenyl isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) to form the final urea-linked this compound analogue.
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound analogues against specific kinases (e.g., B-Raf, VEGFR-2) is determined using in vitro kinase assay kits.[6]
-
Preparation: The kinase, substrate, and ATP are prepared in a reaction buffer. The test compounds are serially diluted in DMSO.
-
Reaction: The kinase reaction is initiated by adding ATP to a mixture of the kinase, a suitable substrate (e.g., a biotinylated peptide), and the test compound in a 96-well plate.
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 30-60 minutes) to allow for phosphorylation of the substrate.
-
Detection: A detection reagent, often containing a europium-labeled anti-phospho-antibody and an APC-labeled streptavidin, is added. The plate is incubated further to allow for binding.
-
Measurement: The kinase activity is measured by detecting the fluorescence signal (e.g., time-resolved fluorescence resonance energy transfer - TR-FRET). The signal is inversely proportional to the kinase inhibition.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[6]
Cell Viability (MTT) Assay
The cytotoxic effects of the this compound analogues on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][7]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound analogues (and this compound as a positive control) for a specified duration (e.g., 72 hours). A vehicle control (DMSO) is also included.
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Signaling Pathways Targeted by this compound
This compound exerts its anticancer effects by targeting two critical signaling pathways: the RAF/MEK/ERK pathway, which is involved in cell proliferation, and the VEGFR pathway, which is crucial for angiogenesis.
RAF/MEK/ERK Signaling Pathway
The Ras/Raf/MEK/ERK pathway is a key signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and preventing apoptosis.[8] In many cancers, this pathway is constitutively active due to mutations in Ras or Raf proteins.[8] this compound inhibits the serine/threonine kinase activity of Raf, thereby blocking downstream signaling and inhibiting cell proliferation.[8][9]
VEGFR Signaling Pathway
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) is a key regulator of this process.[10] VEGF binds to its receptor (VEGFR), a receptor tyrosine kinase on the surface of endothelial cells, initiating a signaling cascade that leads to endothelial cell proliferation, migration, and survival.[10][11] this compound inhibits the kinase activity of VEGFR, thereby blocking angiogenesis and limiting the tumor's blood supply.[12]
Conclusion
The structural activity relationship of this compound analogues is a rich field of study, providing crucial insights for the development of next-generation kinase inhibitors. Key findings indicate that while the urea linker is important, it can be successfully replaced by other bioisosteres like chalcones to improve activity. Furthermore, constraining the molecular structure, as seen in indole-based analogues, can lead to enhanced potency and, critically, improved kinase selectivity, potentially reducing off-target effects and associated toxicities. The methodologies and pathway analyses presented in this guide offer a framework for the rational design and evaluation of novel this compound analogues with superior therapeutic profiles. Future research will likely focus on fine-tuning these structural modifications to optimize efficacy, selectivity, and pharmacokinetic properties, ultimately leading to more effective cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and activity of novel this compound analogues bearing chalcone unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Activity and Docking Study of this compound Analogs Bearing Sulfonylurea Unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, biological evaluation, and modeling studies of novel conformationally-restricted analogues of this compound as selective kinase-inhibitory antiproliferative agents against hepatocellular carcinoma cells [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and bioactivity evaluation of antitumor this compound analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cusabio.com [cusabio.com]
- 11. biorbyt.com [biorbyt.com]
- 12. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of Sorafenib on the Raf/MEK/ERK Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sorafenib (Nexavar®) is a multi-kinase inhibitor that has become a cornerstone therapy for several advanced cancers, including hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC).[1][2] Its mechanism of action is complex, involving the dual inhibition of pathways crucial for tumor cell proliferation and angiogenesis.[3] A primary target of this compound is the Raf/MEK/ERK signaling cascade (also known as the Mitogen-Activated Protein Kinase, MAPK, pathway), a central regulator of cell growth, differentiation, and survival.[4][5] This technical guide provides an in-depth analysis of this compound's interaction with the Raf/MEK/ERK pathway, presenting quantitative data, detailed experimental protocols, and visual diagrams to elucidate its mechanism of action.
The Raf/MEK/ERK Signaling Pathway
The Raf/MEK/ERK pathway is a highly conserved signaling cascade that transmits extracellular signals to the nucleus, regulating fundamental cellular processes.[5] The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, which leads to the activation of the small G-protein Ras.[1][5] Activated Ras then recruits and activates Raf serine/threonine kinases (A-Raf, B-Raf, and C-Raf/Raf-1).[5] Raf kinases subsequently phosphorylate and activate MEK1 and MEK2 (MAPK/ERK Kinases), which in turn phosphorylate and activate ERK1 and ERK2 (Extracellular signal-Regulated Kinases).[5] Activated ERK translocates to the nucleus to phosphorylate transcription factors, leading to changes in gene expression that drive cell proliferation and survival.[6] Dysregulation of this pathway, often through activating mutations in Ras or B-Raf, is a common driver of tumorigenesis.[1]
This compound's Mechanism of Action
This compound exerts its antitumor effects through a dual mechanism: direct inhibition of tumor cell proliferation and indirect inhibition of tumor angiogenesis.[1][3]
-
Anti-proliferative Effects: this compound directly targets and inhibits multiple isoforms of Raf kinase, including C-Raf (Raf-1), wild-type B-Raf, and the oncogenic B-Raf V600E mutant.[3] By blocking Raf kinase activity, this compound prevents the downstream phosphorylation and activation of MEK and ERK.[3][7] This blockade of the signaling cascade leads to a decrease in the expression of key cell cycle regulators like cyclin D1, ultimately inhibiting tumor cell proliferation and inducing apoptosis.[7][8]
-
Anti-angiogenic Effects: In addition to its action on the Raf/MEK/ERK pathway, this compound inhibits several receptor tyrosine kinases involved in angiogenesis (the formation of new blood vessels).[3] These include Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3) and Platelet-Derived Growth Factor Receptor β (PDGFR-β). By inhibiting these receptors on endothelial cells, this compound disrupts tumor vasculature, starving the tumor of essential oxygen and nutrients.[3][9]
This multi-targeted approach allows this compound to simultaneously attack tumor cells directly and disrupt their supportive microenvironment.[3]
References
- 1. This compound (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. droracle.ai [droracle.ai]
- 4. Mechanisms of resistance to this compound and the corresponding strategies in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Role of this compound in the Treatment of Advanced Hepatocellular Carcinoma: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Inhibition of Tumor Endothelial ERK Activation, Angiogenesis, and Tumor Growth by this compound (BAY43-9006) - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Anti-Angiogenic Properties of Sorafenib in Preclinical Models
Executive Summary: Sorafenib is an oral multi-kinase inhibitor that has demonstrated significant anti-tumor activity in various preclinical cancer models.[1][2] A substantial component of this activity is attributed to its potent anti-angiogenic effects. This compound disrupts tumor microvasculature by directly inhibiting key receptor tyrosine kinases (RTKs) involved in angiogenesis, primarily Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptor Beta (PDGFR-β).[3][4] This inhibition blocks critical downstream signaling pathways, such as the Raf/MEK/ERK cascade, leading to reduced endothelial cell proliferation, migration, and survival, and ultimately a decrease in tumor vascularization.[5][6] This technical guide provides an in-depth overview of the preclinical data supporting this compound's anti-angiogenic properties, details the experimental methodologies used for its evaluation, and visualizes the core signaling pathways and experimental workflows.
Core Mechanism of Anti-Angiogenesis
This compound exerts its anti-angiogenic effects by targeting multiple protein kinases simultaneously.[3] Its primary mechanism involves the direct inhibition of RTKs on the surface of endothelial cells and pericytes, which are crucial for the formation and stabilization of new blood vessels.
Inhibition of Receptor Tyrosine Kinases (RTKs)
This compound potently inhibits the kinase activity of VEGFR-1, VEGFR-2, and VEGFR-3.[7] The binding of VEGF ligands to these receptors is a critical step in initiating the angiogenic cascade. By blocking the ATP-binding site of these receptors, this compound prevents their autophosphorylation and subsequent activation.[4] Similarly, this compound inhibits PDGFR-β, a receptor essential for the recruitment and survival of pericytes, which stabilize newly formed vessels.[3][8] The disruption of both endothelial cell signaling (via VEGFR) and pericyte function (via PDGFR) provides a comprehensive blockade of new vessel formation.[8]
Downstream Signaling Pathway Modulation
The inhibition of VEGFR and PDGFR activation by this compound prevents the initiation of multiple downstream signaling cascades. One of the most critical is the Raf/MEK/ERK (MAPK) pathway, which this compound also directly inhibits by targeting Raf kinases.[3][4] This dual blockade—at the receptor and within the cytoplasm—effectively halts the transmission of pro-angiogenic signals that promote endothelial cell growth and survival.[9]
Furthermore, this compound has been shown to inhibit the synthesis of Hypoxia-Inducible Factor-1α (HIF-1α).[6][10] HIF-1α is a key transcription factor that is stabilized under hypoxic conditions within a tumor and drives the expression of many pro-angiogenic genes, most notably VEGF.[6] By suppressing HIF-1α protein synthesis, this compound reduces the production of VEGF, thereby decreasing the primary stimulus for angiogenesis.[10]
Quantitative Efficacy Data from Preclinical Models
The anti-angiogenic activity of this compound has been quantified in numerous in vitro and in vivo preclinical studies. The data consistently demonstrate a dose-dependent inhibition of key angiogenic processes.
In Vitro Studies
In vitro assays using endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are fundamental for assessing the direct effects of a compound on angiogenesis.
| Assay | Cell Line(s) | This compound Concentration | Observed Effect | Citation(s) |
| Kinase Inhibition | Cell-free assays | 20 nM | IC50 for VEGFR-3 | [11] |
| 57 nM | IC50 for PDGFR-β | [11] | ||
| 90 nM | IC50 for VEGFR-2 | [11] | ||
| Cell Proliferation | HDMEC | 5 µM | 49% growth inhibition | [12] |
| HDMEC | 10 µM | 86% growth inhibition | [12] | |
| Osteosarcoma Cell Lines | Varies (See original study) | Dose- and time-dependent inhibition | [5] | |
| Tube Formation | HUVEC | 5 µM | 33% inhibition of VEGF-mediated tube formation | [12] |
| HUVEC | >10 µM | Significant decrease in tube formation | [13][14] | |
| Cell Migration | HUVEC | 2 µM | Significant inhibition (enhanced with CXCR2 inhibitor) | [15] |
| Tumor Cells (UM-SCC-74A) | 5 µM | 39% inhibition of invasion | [12] |
In Vivo Studies
Animal xenograft models are critical for evaluating the impact of a drug on the tumor microenvironment, including the complex process of tumor-induced angiogenesis. Microvessel density (MVD) or microvessel area (MVA), often assessed by staining for the endothelial marker CD31, are key endpoints.
| Tumor Model | Animal Model | This compound Dose & Schedule | Key Anti-Angiogenic Outcome | Citation(s) |
| Renal Cell Carcinoma (786-O) | Mouse Xenograft | 15 mg/kg/day | 70% decrease in Mean Microvessel Area (MVA) | [3] |
| 30 or 60 mg/kg/day | 90% decrease in MVA | [3] | ||
| Anaplastic Thyroid Carcinoma | Orthotopic Mouse Xenograft | 40 mg/kg/day | ~67% decrease in Microvessel Density (MVD) | [16][17] |
| 80 mg/kg/day | ~84% decrease in MVD | [16][17] | ||
| Breast Cancer (MDA-MB-231) | Mouse Xenograft | 30 or 60 mg/kg/day | Strong decrease in MVA and MVD | [3] |
| Head & Neck SCC (UM-SCC-74A) | SCID Mouse Xenograft | Not specified (alone) | 27% decrease in tumor vessel density | [12] |
| Hepatocellular Carcinoma | Mouse Xenograft | 100 mg/kg | Decrease in tumor vascularization | [10] |
Key Experimental Methodologies
Standardized protocols are essential for the reliable evaluation of anti-angiogenic compounds like this compound.
In Vitro Angiogenesis Assays
Endothelial Cell Tube Formation Assay: This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.
-
Protocol:
-
Coat wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to polymerize.
-
Seed HUVECs onto the Matrigel-coated surface.
-
Treat the cells with various concentrations of this compound or a vehicle control, often in the presence of a pro-angiogenic stimulus like VEGF.[12]
-
Incubate for 4-18 hours to allow for tube formation.
-
Capture images of the formed networks using a microscope.
-
Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops, often using specialized imaging software.[15]
-
Endothelial Cell Proliferation Assay: This measures the cytostatic effect of a drug on endothelial cells.
-
Protocol:
-
Seed HUVECs or other endothelial cells in a 96-well plate and allow them to adhere.
-
Replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control.
-
Incubate for a set period (e.g., 72 hours).[12]
-
Assess cell viability/proliferation using a colorimetric or luminescent assay (e.g., MTS, CellTiter-Glo®) that measures metabolic activity or ATP content.
-
Calculate the percentage of growth inhibition relative to the vehicle control and determine the IC50 value.
-
In Vivo Xenograft Models
Tumor Xenograft Angiogenesis Model: This in vivo model evaluates the effect of a drug on tumor growth and the development of its vasculature.
-
Protocol:
-
Tumor Implantation: Subcutaneously or orthotopically inject human tumor cells (e.g., 786-O, MDA-MB-231) into immunocompromised mice (e.g., nude or SCID mice).[8]
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment groups and begin daily oral administration of this compound at various doses (e.g., 15-80 mg/kg) or a vehicle control.[3][16]
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint Analysis: At the end of the study (or at intermediate time points), euthanize the animals and excise the tumors.[8]
-
Immunohistochemistry (IHC): Fix tumors in formalin, embed in paraffin, and prepare sections. Stain sections with an antibody against an endothelial cell marker, typically CD31.
-
Quantification: Analyze the stained sections under a microscope to quantify the microvessel density (MVD) by counting the number of vessels per high-power field or the microvessel area (MVA) as a percentage of the total tumor area.[3]
-
References
- 1. [PDF] Preclinical overview of this compound, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling | Semantic Scholar [semanticscholar.org]
- 2. Preclinical overview of this compound, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical overview of this compound, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound blocks tumour growth, angiogenesis and metastatic potential in preclinical models of osteosarcoma through a mechanism potentially involving the inhibition of ERK1/2, MCL-1 and ezrin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Anti-angiogenic effect of the combination of low-dose this compound and EGCG in HCC-induced Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (BAY 43-9006) inhibits tumor growth and vascularization and induces tumor apoptosis and hypoxia in RCC xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. selleckchem.com [selleckchem.com]
- 12. This compound enhances the anti-tumor effects of chemo-radiation treatment by down-regulating ERCC-1 and XRCC-1 DNA repair proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical evaluation of this compound-eluting stent for suppression of human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. CXCR2 Inhibition Combined with this compound Improved Antitumor and Antiangiogenic Response in Preclinical Models of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. This compound inhibits the angiogenesis and growth of orthotopic anaplastic thyroid carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Sorafenib-Induced Apoptosis in Cancer Cells: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Sorafenib is an oral multi-kinase inhibitor that has become a cornerstone in the treatment of several advanced cancers, most notably hepatocellular carcinoma (HCC) and renal cell carcinoma.[1] Its mechanism of action is complex, involving the inhibition of tumor cell proliferation, angiogenesis, and the induction of apoptosis.[2][3] This technical guide provides an in-depth examination of the molecular mechanisms underpinning this compound-induced apoptosis. We will explore the core signaling pathways targeted by this compound, present quantitative data on its efficacy across various cancer cell lines, detail the key experimental protocols for studying its apoptotic effects, and provide visual representations of these complex processes.
Introduction: this compound as a Multi-Kinase Inhibitor
This compound (Nexavar, BAY 43-9006) was initially developed as a Raf kinase inhibitor but was later found to target a broader spectrum of kinases.[4] Its targets include intracellular serine/threonine kinases (Raf-1, wild-type B-Raf, and mutant B-Raf) and cell surface receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor (PDGFR-β).[5][6] By inhibiting these kinases, this compound disrupts key signaling cascades that are frequently dysregulated in cancer, leading to reduced cell proliferation and survival. A critical component of its anti-tumor activity is the direct induction of apoptosis, or programmed cell death, in cancer cells.[2][7]
Core Signaling Pathways in this compound-Induced Apoptosis
This compound triggers apoptosis through the modulation of several interconnected signaling pathways. The primary mechanisms involve the direct inhibition of pro-survival signals and the downregulation of anti-apoptotic proteins.
The Raf/MEK/ERK Pathway
The Raf/MEK/ERK pathway is a central signaling cascade that regulates cell growth, proliferation, and survival.[1] In many cancers, this pathway is constitutively active, promoting uncontrolled cell division. This compound directly inhibits Raf kinases, leading to a blockade of downstream signaling to MEK and ERK.[2][5] This inhibition results in decreased expression of proteins that promote cell cycle progression, such as Cyclin D1, and contributes to cell cycle arrest and apoptosis.[1][4] In hepatocellular carcinoma (HCC) cells, for instance, this compound has been shown to inhibit the phosphorylation of ERK, a key downstream effector of the pathway.[5][8]
Downregulation of Bcl-2 Family Proteins
The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway. This family includes both anti-apoptotic members (e.g., Mcl-1, Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bim, Bak, Bax). The balance between these proteins determines the cell's fate. This compound has been shown to induce apoptosis by downregulating the expression of the anti-apoptotic protein Mcl-1.[2][4][7] This downregulation occurs independently of the MEK/ERK pathway and is a crucial event in this compound-induced apoptosis in various cancers, including HCC and acute myeloid leukemia (AML).[2][9] The reduction in Mcl-1 levels allows pro-apoptotic proteins like Bim to be released, which in turn activate Bax and Bak, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation.[9][10]
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is another critical pro-survival signaling route that is often hyperactivated in cancer.[11][12] this compound's effect on this pathway can be complex. While it is not a direct inhibitor of PI3K or Akt, its downstream effects can lead to the modulation of this pathway. For instance, in some contexts, this compound treatment can lead to decreased phosphorylation of Akt.[4] Furthermore, it has been shown to inhibit mTOR, a key downstream component, which in turn downregulates the expression of the anti-apoptotic protein survivin in non-small cell lung cancer cells.[3][13] Combining this compound with direct PI3K/mTOR inhibitors has shown synergistic effects in inhibiting HCC cell proliferation.[14][15]
The JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway plays a role in mediating resistance to apoptosis.[16] this compound has been found to inhibit this pathway, particularly by decreasing the phosphorylation of STAT3.[16][17][18] This inhibition leads to the reduced expression of STAT3 target genes, including the anti-apoptotic protein Mcl-1, further sensitizing cancer cells to apoptosis.[16][17] The mechanism can involve the activation of phosphatases like SHP2, which dephosphorylate STAT3.[16]
Quantitative Data Presentation
The efficacy of this compound varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) | Reference |
| PLC/PRF/5 | Hepatocellular Carcinoma | 6.3 | 72 | [19] |
| HepG2 | Hepatocellular Carcinoma | 4.5 - 8.0 | 48 - 72 | [19][20][21] |
| Huh7 | Hepatocellular Carcinoma | 7.1 - 11.0 | 72 | [20][22] |
| Hep3B | Hepatocellular Carcinoma | Not specified, but effective | 72 | [22] |
| MDA-MB-231 | Breast Cancer | 2.6 | Not specified | [19] |
| U-2 OS | Osteosarcoma | Effective at 10-20 µM | 48 | [7] |
Table 2: this compound-Induced Apoptosis Rates in Cancer Cells
| Cell Line | This compound Conc. (µM) | Treatment Duration (h) | Apoptosis Rate (%) | Assay Used | Reference |
| HLE | 5 | 24 | 10.3 | Annexin V | [23] |
| HLE | 10 | 24 | 17.1 | Annexin V | [23] |
| HLE | 20 | 24 | 38.6 | Annexin V | [23] |
| HepG2 (Hypoxia) | 30 | 24 | ~16.2 | Flow Cytometry | [3][24] |
| HepG2 (Hypoxia) | 60 | 24 | ~16.5 | Flow Cytometry | [3][24] |
Detailed Experimental Protocols
Investigating this compound-induced apoptosis requires a suite of well-established molecular and cell biology techniques.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[25][26]
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[25][27] The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HepG2, Huh-7) in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[28]
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0-30 µM) for a specified duration (e.g., 24, 48, or 72 hours).[7][28] Include a vehicle control (DMSO).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[25][29]
-
Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[27][29]
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 570 nm using a microplate reader.[26][30]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells to determine the IC50 value.[30]
-
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[31]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and can detect these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is lost.
-
Protocol:
-
Cell Culture and Treatment: Plate cells in 6-well plates and treat with this compound as desired.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI.[31]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[21]
-
Analysis: Analyze the cells by flow cytometry within one hour.
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells (primary necrosis)
-
-
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insights into the activation state of signaling pathways.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against target proteins (e.g., p-ERK, Mcl-1, cleaved Caspase-3, PARP). A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.
-
Protocol:
-
Lysate Preparation: Treat cells with this compound, wash with PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.[28]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.[2]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[2][32]
-
Conclusion
This compound exerts its potent anti-cancer effects through a multi-pronged approach, with the induction of apoptosis being a central mechanism of action. It disrupts multiple, often redundant, pro-survival signaling pathways, including the Raf/MEK/ERK, PI3K/Akt/mTOR, and JAK/STAT cascades.[3][33] A key molecular event is the downregulation of the anti-apoptotic protein Mcl-1, which tips the cellular balance towards programmed cell death.[2][4] Understanding these intricate mechanisms is crucial for optimizing this compound's clinical use, overcoming resistance, and designing rational combination therapies to improve patient outcomes. The protocols and data presented in this guide serve as a foundational resource for researchers dedicated to advancing the field of targeted cancer therapy.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound prevents the proliferation and induces the apoptosis of liver cancer cells by regulating autophagy and hypoxia-inducible factor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound decreases proliferation and induces apoptosis of prostate cancer cells by inhibition of the androgen receptor and Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 7. This compound Induces Apoptosis and Inhibits NF-κB-mediated Anti-apoptotic and Metastatic Potential in Osteosarcoma Cells | Anticancer Research [ar.iiarjournals.org]
- 8. This compound-Induced Apoptosis in Hepatocellular Carcinoma Is Reversed by SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Bcl-2 antiapoptotic members by obatoclax potently enhances this compound-induced apoptosis in human myeloid leukemia cells through a Bim-dependent process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scienceopen.com [scienceopen.com]
- 12. Inhibition of the PI3K/Akt signaling pathway reverses this compound-derived chemo-resistance in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound induces apoptotic cell death in human non-small cell lung cancer cells by down-regulating mammalian target of rapamycin (mTOR)-dependent survivin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The role of PI3K/mTOR inhibition in combination with this compound in hepatocellular carcinoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Role of PI3K/mTOR Inhibition in Combination with this compound in Hepatocellular Carcinoma Treatment | Anticancer Research [ar.iiarjournals.org]
- 16. This compound Inhibits Signal Transducer and Activator of Transcription-3 Signaling in Cholangiocarcinoma Cells by Activating the Phosphatase Shatterproof 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Oxidative Stress Activated by this compound Alters the Temozolomide Sensitivity of Human Glioma Cells Through Autophagy and JAK2/STAT3-AIF Axis [frontiersin.org]
- 18. The Raf Kinase Inhibitor this compound Inhibits JAK-STAT Signal Transduction in Human Immune Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Induction of Anti-Proliferative and Apoptotic Effects of this compound Using miR-27a Inhibitor in Hepatocellular Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synergistic Antitumor Effect of this compound in Combination with ATM Inhibitor in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. spandidos-publications.com [spandidos-publications.com]
- 25. merckmillipore.com [merckmillipore.com]
- 26. MTT assay protocol | Abcam [abcam.com]
- 27. researchhub.com [researchhub.com]
- 28. This compound inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 29. protocols.io [protocols.io]
- 30. benchchem.com [benchchem.com]
- 31. Cell viability and apoptosis assay [bio-protocol.org]
- 32. researchgate.net [researchgate.net]
- 33. search.bvsalud.org [search.bvsalud.org]
Methodological & Application
Application Note: Determining the In Vitro Cytotoxicity of Sorafenib Using a Cell Viability (MTT) Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
Sorafenib is a multi-kinase inhibitor used in cancer therapy that targets key pathways involved in tumor growth and the formation of new blood vessels (angiogenesis).[1] Its mechanism of action involves the direct inhibition of tumor cell proliferation by blocking the RAF/MEK/ERK signaling pathway.[2][3] Concurrently, it disrupts tumor angiogenesis by inhibiting receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptors (VEGFR) and Platelet-Derived Growth Factor Receptors (PDGFR).[4]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. The principle is based on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria.[5] The resulting formazan crystals are solubilized, and the absorbance of the colored solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells. This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell lines.
This compound Mechanism of Action
This compound exerts its anti-cancer effects through a dual mechanism: inhibiting key enzymes within the cell and on the cell surface. It blocks the Raf/MEK/ERK pathway, which is crucial for cell proliferation, and inhibits VEGFR and PDGFR, which are essential for angiogenesis.[2][4]
Caption: this compound signaling pathway inhibition.
Expected Results: this compound IC₅₀ Values
The IC₅₀ value for this compound can vary significantly depending on the cancer cell line. The table below summarizes typical IC₅₀ values obtained via MTT or similar viability assays.
| Cell Line | Cancer Type | IC₅₀ Value (µM) |
| HepG2 | Hepatocellular Carcinoma | 4.5[6] |
| PLC/PRF/5 | Hepatocellular Carcinoma | 6.3[6] |
| ACHN | Renal Cell Carcinoma | 6.0[7] |
| 786-O | Renal Cell Carcinoma | 11.15[7] |
| Huh7 | Hepatocellular Carcinoma | ~7.5 |
| Hep3B | Hepatocellular Carcinoma | ~9.0 |
Note: IC₅₀ values are approximate and can vary based on experimental conditions such as cell density, incubation time, and reagent concentrations.
Detailed Experimental Protocol
Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines (e.g., HepG2, ACHN).
-
This compound: (CAS 284461-73-0)
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (e.g., 5 mg/mL stock in sterile PBS). Store protected from light at 4°C for short-term or -20°C for long-term.[1]
-
Solubilization Solution: Dimethyl sulfoxide (DMSO).
-
Cell Culture Medium: As appropriate for the cell line (e.g., DMEM).
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA
-
Equipment:
-
Sterile, flat-bottom 96-well cell culture plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Microplate reader capable of measuring absorbance at 570 nm.
-
Standard cell culture equipment (laminar flow hood, centrifuge, etc.).
-
Experimental Workflow
Caption: Workflow for the this compound MTT cell viability assay.
Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture and harvest cells that are in the exponential growth phase.
-
Perform a cell count and determine viability (e.g., using Trypan Blue).
-
Dilute the cells in a complete culture medium to a final concentration for seeding. A typical density is between 3,000 and 5,000 cells per well.[1]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight in a humidified incubator (37°C, 5% CO₂) to allow cells to attach.
Day 2: this compound Treatment
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 2.5, 5, 10, 20 µM).[1]
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound dose (typically <0.5%).[1]
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Return the plate to the incubator for 48 to 72 hours.[1]
Day 4/5: MTT Assay and Data Collection
-
After the drug incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[1] A purple precipitate should be visible under a microscope.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the crystals.
-
Place the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of >650 nm can be used to reduce background noise.
Data Analysis
-
Background Subtraction: Subtract the average OD of the "medium only" (blank) wells from all other readings.
-
Calculate Percent Viability: The viability of cells in each treated well is expressed as a percentage relative to the vehicle control cells.
-
% Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100
-
-
Determine IC₅₀:
-
Plot the percent viability (Y-axis) against the logarithm of the this compound concentration (X-axis).
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) with appropriate software (such as GraphPad Prism) to fit the data and calculate the IC₅₀ value. The IC₅₀ is the concentration of this compound that results in a 50% reduction in cell viability.
-
References
- 1. benchchem.com [benchchem.com]
- 2. droracle.ai [droracle.ai]
- 3. This compound blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Autophagic cell death associated to this compound in renal cell carcinoma is mediated through Akt inhibition in an ERK1/2 independent fashion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic Antitumor Effect of this compound in Combination with ATM Inhibitor in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing Sorafenib-Resistant Hepatocellular Carcinoma Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide for the establishment and characterization of Sorafenib-resistant hepatocellular carcinoma (HCC) cell lines, a critical tool for studying drug resistance mechanisms and developing novel therapeutic strategies.
Introduction
This compound, a multi-kinase inhibitor, has been a first-line treatment for advanced hepatocellular carcinoma (HCC).[1] However, the development of resistance is a significant clinical challenge, often occurring within six months of treatment.[1][2] Establishing this compound-resistant HCC cell lines in vitro is a fundamental step to investigate the molecular mechanisms underlying this resistance and to screen for new therapeutic agents that can overcome it. This document provides detailed protocols for generating and validating this compound-resistant HCC cell lines, along with an overview of the key signaling pathways involved.
Data Presentation
Table 1: Examples of this compound IC50 Values in Parental and Resistant HCC Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Method of Induction | Reference |
| Huh7 | ~2-10 | 4-5 times higher than parental | ~4-5 | Pulsed high dose followed by continuous exposure to increasing doses | [3][4] |
| HepG2 | Not specified | Not specified | Not specified | Continuous exposure to increasing doses | [5][6] |
| SMMC-7721 | Not specified | Not specified | Not specified | Continuous exposure to increasing doses over 4 months | [7] |
| Huh-7.5 | Not specified | Not specified | Not specified | Long-term culture with 5µM this compound | [8] |
| Hep3B | 0 to 5 (increasing) | Not specified | Not specified | Gradually increasing concentrations | [9] |
Experimental Workflows and Logical Relationships
A generalized workflow for establishing and validating this compound-resistant HCC cell lines is depicted below. This process involves the initial culture of parental cells, the induction of resistance through continuous or escalating this compound exposure, and the subsequent confirmation of the resistant phenotype.
Caption: Workflow for establishing this compound-resistant HCC cell lines.
Experimental Protocols
Protocol 1: Establishment of this compound-Resistant HCC Cell Lines
This protocol describes two common methods for inducing this compound resistance in HCC cell lines such as Huh7, HepG2, or SMMC-7721.
Materials:
-
Parental HCC cell line (e.g., Huh7, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution prepared in DMSO)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Method 1: Dose-Escalation Method [5][6][7]
-
Initial Seeding: Seed the parental HCC cells in a culture flask and grow until they reach 70-80% confluency.
-
Determine Initial this compound Concentration: Determine the IC20 (the concentration that inhibits 20% of cell growth) of this compound for the parental cell line using a cell viability assay (see Protocol 2).
-
Initial Treatment: Treat the cells with the IC20 concentration of this compound.
-
Monitor and Subculture: Monitor the cells for signs of cell death. When the surviving cells reach 70-80% confluency, subculture them.
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium with each passage. A weekly increase of 0.25 to 1 µM is a common starting point.[5][6]
-
Stabilization: Continue this process for several months (typically 4-6 months) until the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 µM) compared to the parental cells.
-
Maintenance: Continuously culture the established resistant cell line in a medium containing a maintenance dose of this compound to retain the resistant phenotype.
Method 2: Continuous High-Dose Exposure [8][9]
-
Initial Seeding: Seed parental HCC cells as described in Method 1.
-
High-Dose Treatment: Treat the cells with a constant, high concentration of this compound, typically near the IC50 of the parental cells. For some cell lines, a starting concentration of 5 µM has been used.[8]
-
Selection: This high dose will initially cause significant cell death. The surviving cells are presumed to have a degree of intrinsic resistance.
-
Expansion: Culture the surviving cell population, allowing them to repopulate the flask.
-
Maintenance: Once the cell population is stable and proliferating steadily in the presence of the high this compound concentration, the resistant cell line is established. Maintain the culture in the presence of this this compound concentration.
Protocol 2: Confirmation of this compound Resistance using MTT Assay
This protocol details how to determine and compare the 50% inhibitory concentration (IC50) of this compound for parental and resistant cell lines.[10]
Materials:
-
Parental and putative this compound-resistant HCC cells
-
96-well plates
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
This compound Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0 to 20 µM) for 48-72 hours. Include a vehicle control (DMSO) group.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value for both parental and resistant cell lines. A significant increase in the IC50 value for the resistant cell line confirms the resistant phenotype.
Protocol 3: Western Blot Analysis of Key Signaling Proteins
This protocol is for analyzing the expression and phosphorylation status of proteins in key signaling pathways associated with this compound resistance.[10]
Materials:
-
Parental and this compound-resistant HCC cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-ERK, total ERK, p-Akt, total Akt, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Compare the expression and phosphorylation levels of key proteins between the parental and resistant cell lines.
Key Signaling Pathways in this compound Resistance
The development of this compound resistance in HCC is a multifactorial process involving the activation of alternative signaling pathways. Below are diagrams of key pathways frequently implicated in this compound resistance.
Caption: The Ras/Raf/MEK/ERK signaling pathway and this compound's target.
This compound primarily targets the Raf kinase in the Ras/Raf/MEK/ERK pathway, thereby inhibiting downstream signaling that promotes cell proliferation and survival.[2][11]
Caption: The PI3K/Akt/mTOR pathway as a key resistance mechanism.
Activation of the PI3K/Akt/mTOR pathway is a common mechanism of acquired resistance to this compound.[12] This pathway can be activated through various mechanisms, leading to sustained cell survival and proliferation despite the inhibition of the Raf-MEK-ERK pathway.[13][14]
Caption: The role of the JAK-STAT pathway in this compound resistance.
The JAK-STAT pathway, particularly the activation of STAT3, has also been implicated in acquired resistance to this compound in HCC.[13] this compound-resistant cells can exhibit higher levels of phosphorylated STAT3.[13]
References
- 1. Frontiers | Link of this compound resistance with the tumor microenvironment in hepatocellular carcinoma: Mechanistic insights [frontiersin.org]
- 2. Frontiers | Mechanism of this compound resistance associated with ferroptosis in HCC [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. This compound-resistant cells [bio-protocol.org]
- 6. Exploring the mechanism of resistance to this compound in two hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of this compound Resistance in HCC Culture Relate to the Impaired Membrane Expression of Organic Cation Transporter 1 (OCT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Elucidating the Molecular Basis of this compound Resistance in HCC: Current Findings and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of resistance to this compound and the corresponding strategies in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
Application Notes and Protocols for Orthotopic Mouse Models in Sorafenib Efficacy Studies for Hepatocellular Carcinoma (HCC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related deaths worldwide.[1] Sorafenib, a multi-kinase inhibitor, was the first approved systemic therapy for advanced HCC, targeting pathways involved in tumor cell proliferation and angiogenesis such as the RAF/MEK/ERK pathway, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR).[2][3] However, the clinical benefit of this compound is often limited by modest survival gains and the development of resistance.[4][5]
Orthotopic mouse models, where human HCC cells are implanted directly into the liver of immunocompromised mice, provide a clinically relevant preclinical platform to evaluate the efficacy of therapeutic agents like this compound.[1] These models recapitulate key aspects of human HCC, including the native tumor microenvironment, which is crucial for assessing treatment response.[6][7] This document provides detailed application notes and protocols for establishing and utilizing orthotopic HCC mouse models for this compound efficacy studies.
Key Signaling Pathways Targeted by this compound in HCC
This compound exerts its anti-tumor effects by inhibiting multiple signaling pathways critical for HCC progression. The diagram below illustrates the primary targets of this compound.
Caption: this compound targets key signaling pathways in HCC.
Experimental Protocols
Cell Line Selection and Culture
A variety of human HCC cell lines can be utilized for establishing orthotopic xenografts. The choice of cell line can influence tumor take-rate, growth characteristics, and response to this compound.
Recommended Cell Lines:
-
HepG2: A well-differentiated, commonly used cell line.[1][2]
-
Huh7: Another widely used cell line, known for its use in hepatitis C virus research.[4]
-
MHCC97-H: A cell line with high metastatic potential.[8]
-
Patient-Derived Xenograft (PDX) Cells: Offer a more clinically relevant model by preserving the heterogeneity of the original tumor.[9][10]
Culture Protocol:
-
Culture HCC cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[6]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
For cell lines engineered with reporters (e.g., luciferase), maintain selection pressure with the appropriate antibiotic.[11]
Orthotopic Implantation of HCC Cells
This surgical procedure requires precision to ensure successful tumor engraftment in the liver.
Materials:
-
Athymic nude or NOD-scid gamma (NSG) mice (6-8 weeks old).[1][12]
-
HCC cells in logarithmic growth phase.
-
Anesthetic (e.g., isoflurane).[12]
-
Surgical instruments, sutures, and wound clips.[1]
Protocol:
-
Anesthetize the mouse using isoflurane.[12]
-
Make a small incision (approximately 1 cm) in the upper abdomen to expose the liver.[1]
-
Prepare a cell suspension of 1 x 10^6 HCC cells in 20-50 µL of a 1:1 mixture of serum-free medium and Matrigel.[1][13]
-
Slowly inject the cell suspension into the left lobe of the liver.[1][12][13]
-
Hold the needle in place for 30-60 seconds to prevent leakage.[1]
-
Apply gentle pressure to the injection site with a sterile cotton swab to achieve hemostasis.[12]
-
Close the peritoneum and skin with sutures and wound clips.[1][13]
-
Monitor the mice for post-operative recovery.
This compound Treatment Regimen
The dosage and administration schedule of this compound can be adapted based on the specific study design.
Preparation of this compound:
-
This compound tosylate can be dissolved in a vehicle such as a 1:1:8 mixture of DMSO, Cremophor EL, and PBS, or 30% Captisol in water.[1][14]
Administration:
-
Administer this compound via oral gavage.
-
A common dosage for this compound in mouse models is 30-62 mg/kg, administered daily or every other day.[1][9][15]
Evaluation of this compound Efficacy
Multiple parameters should be assessed to determine the anti-tumor efficacy of this compound.
Tumor Growth Monitoring:
-
Bioluminescence Imaging (BLI): For cell lines expressing luciferase, tumor growth can be non-invasively monitored using an in vivo imaging system (IVIS).[1][11]
-
High-Frequency Ultrasound or MRI: Can be used to measure tumor dimensions.
-
Terminal Tumor Measurement: At the end of the study, tumors are excised and weighed.[14]
Survival Analysis:
-
Monitor mice daily and record survival. Euthanize mice when they meet pre-defined endpoint criteria (e.g., tumor burden, weight loss, moribund state).
Immunohistochemistry (IHC) and Western Blotting:
-
Analyze tumor tissues to assess markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31).
-
Western blotting can be used to confirm the inhibition of this compound's target pathways (e.g., phosphorylation of ERK).[2]
Experimental Workflow
The following diagram outlines the typical workflow for a this compound efficacy study using an orthotopic HCC mouse model.
Caption: Workflow for this compound efficacy studies in orthotopic HCC models.
Data Presentation
Quantitative data from this compound efficacy studies should be summarized in a clear and concise manner to facilitate comparison between treatment groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | Number of Mice (n) | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | 10 | 100 ± 15 | 1500 ± 250 | - | - |
| This compound (30 mg/kg) | 10 | 105 ± 18 | 750 ± 120 | 50 | <0.05 |
| This compound (60 mg/kg) | 10 | 98 ± 12 | 400 ± 80 | 73.3 | <0.01 |
Data are presented as mean ± standard error of the mean (SEM). Tumor growth inhibition is calculated relative to the vehicle control group.
Table 2: Survival Analysis
| Treatment Group | Number of Mice (n) | Median Survival (days) | Increase in Lifespan (%) | p-value (Log-rank test) |
| Vehicle Control | 10 | 28 | - | - |
| This compound (30 mg/kg) | 10 | 42 | 50 | <0.05 |
| This compound (60 mg/kg) | 10 | 50 | 78.6 | <0.01 |
Table 3: Biomarker Analysis in Tumor Tissue
| Treatment Group | Ki-67 Positive Cells (%) | Cleaved Caspase-3 Positive Cells (%) | Microvessel Density (CD31+) | p-ERK/ERK Ratio |
| Vehicle Control | 45 ± 5 | 5 ± 1 | 25 ± 4 | 1.0 ± 0.2 |
| This compound (30 mg/kg) | 20 ± 3 | 15 ± 2 | 12 ± 3 | 0.4 ± 0.1 |
| This compound (60 mg/kg) | 12 ± 2 | 25 ± 4 | 8 ± 2 | 0.2 ± 0.05 |
Data are presented as mean ± SEM.
Conclusion
Orthotopic mouse models of HCC are indispensable tools for the preclinical evaluation of this compound and other novel therapeutics. The protocols and guidelines presented in this document provide a framework for conducting robust and reproducible efficacy studies. Careful selection of cell lines, meticulous surgical technique, and comprehensive endpoint analysis are critical for generating high-quality data that can inform clinical drug development. The use of patient-derived xenografts is encouraged to enhance the clinical relevance of preclinical findings.[9][10]
References
- 1. noblelifesci.com [noblelifesci.com]
- 2. Improving the Therapeutic Efficacy of this compound for Hepatocellular Carcinoma by Repurposing Disulfiram - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A combination of this compound and radiotherapy reduces NF-κB activity and growth of hepatocellular carcinoma in an orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A combination of this compound and radiotherapy reduces NF-κB activity and growth of hepatocellular carcinoma in an orthotopic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An orthotopic mouse model of hepatocellular carcinoma with underlying liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orthotopic Model of Hepatocellular Carcinoma in Mice | Springer Nature Experiments [experiments.springernature.com]
- 8. oatext.com [oatext.com]
- 9. oncotarget.com [oncotarget.com]
- 10. mdpi.com [mdpi.com]
- 11. Scholars@Duke publication: this compound suppresses postsurgical recurrence and metastasis of hepatocellular carcinoma in an orthotopic mouse model. [scholars.duke.edu]
- 12. Frontiers | Improving the Therapeutic Efficacy of this compound for Hepatocellular Carcinoma by Repurposing Disulfiram [frontiersin.org]
- 13. Intrahepatic Tissue Implantation Represents a Favorable Approach for Establishing Orthotopic Transplantation Hepatocellular Carcinoma Mouse Models | PLOS One [journals.plos.org]
- 14. This compound and rapamycin induce growth suppression in mouse models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of this compound Dose on Acquired Reversible Resistance and Toxicity in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
preparing Sorafenib stock solution for cell culture experiments
Preparing and Utilizing Sorafenib for In Vitro Research
Introduction
This compound (also known as BAY 43-9006 or Nexavar) is a multi-kinase inhibitor that targets several key signaling pathways implicated in tumor growth and angiogenesis. It is a crucial tool in cancer research, particularly for studying hepatocellular carcinoma, renal cell carcinoma, and thyroid carcinoma. This compound primarily inhibits the Raf/MEK/ERK signaling pathway, which is involved in cell proliferation, and the VEGFR and PDGFR pathways, which are critical for angiogenesis. This document provides detailed protocols for the preparation of this compound stock solutions and its application in common cell culture experiments.
Data Presentation
Table 1: Properties and Handling of this compound
| Property | Value | Source |
| Molecular Weight | 464.8 g/mol | |
| Appearance | Crystalline solid | |
| Solubility | - DMSO: ≥ 45 mg/mL (96.81 mM), ~20 mg/mL, 92 mg/mL (197.92 mM), 200 mg/mL - Ethanol: Very poorly soluble - Water: Insoluble, maximum solubility ~10-20 µM | |
| Storage of Powder | -20°C for up to 4 years | |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C for up to 1 year | |
| Typical Stock Solution Conc. | 10 mM to 30 mM in DMSO | |
| Typical Working Conc. | 0.1 µM to 20 µM in cell culture medium |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 464.8 g/mol * Volume (L) For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.648 mg of this compound in 1 mL of DMSO.
-
Dissolution: a. Bring the this compound powder and DMSO to room temperature. b. Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube. c. Add the appropriate volume of DMSO to the tube. d. Vortex the solution until the this compound is completely dissolved. Gentle warming at 37°C can aid dissolution if necessary.
-
Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles. b. Store the aliquots at -20°C or -80°C.
Note: this compound has poor solubility in aqueous solutions. When diluting the DMSO stock solution into cell culture medium, ensure rapid mixing to avoid precipitation. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxic effects of this compound on cancer cells using a standard MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: a. Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution. Typical final concentrations range from 0.1 µM to 20 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control. b. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. c. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the incubation period, add 20 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until formazan crystals are formed. c. Carefully remove the medium from the wells. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Data Acquisition: a. Measure the absorbance at 570 nm using a plate reader. b. Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol describes how to analyze the effect of this compound on the phosphorylation status of key proteins in the Raf/MEK/ERK pathway.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-MEK, anti-MEK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: a. Seed cells in 6-well plates and allow them to attach overnight. b. Treat the cells with the desired concentrations of this compound for the specified time (e.g., 0.5-2 hours for phosphorylation events). c. Wash the cells with ice-cold PBS and add RIPA lysis buffer. d. Scrape the cells and collect the lysate. e. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein amounts for each sample and prepare them with Laemmli buffer. b. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody overnight at 4°C. f. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again with TBST.
-
Detection: a. Apply the ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Analyze the band intensities to determine the effect of this compound on protein phosphorylation.
Visualizations
Caption: General workflow for preparing and using this compound in cell culture experiments.
Caption: Simplified signaling pathway showing the inhibitory effects of this compound.
Application Notes and Protocols for Studying Sorafenib Resistance Mechanisms Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorafenib, a multi-kinase inhibitor, is a standard first-line treatment for advanced hepatocellular carcinoma (HCC) and other cancers. However, the development of drug resistance is a significant clinical challenge that limits its long-term efficacy. The CRISPR-Cas9 system has emerged as a powerful and unbiased tool for conducting genome-wide screens to identify the genes and signaling pathways that drive this compound resistance. By systematically knocking out every gene in the genome, researchers can identify which genetic perturbations allow cancer cells to survive and proliferate in the presence of this compound. These "hits" provide invaluable insights into the molecular underpinnings of resistance and reveal novel therapeutic targets for combination therapies.
These application notes provide an overview of the key findings from CRISPR-Cas9 screens in the context of this compound resistance and offer detailed protocols for performing and validating such screens.
Key Resistance Pathways Identified by CRISPR-Cas9 Screens
Genome-wide CRISPR-Cas9 screens have successfully identified several critical signaling pathways whose deregulation contributes to this compound resistance. Loss-of-function screens, in particular, have highlighted that the inactivation of negative regulators of pro-survival pathways can render cancer cells insensitive to this compound's cytotoxic effects.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. CRISPR screens have identified that the loss of negative regulators of this pathway, such as PTEN, TSC1, and TSC2, leads to its constitutive activation, thereby promoting cell survival despite treatment with this compound.[1][2][3] This sustained signaling allows cancer cells to bypass the proliferative blocks induced by this compound.
MAPK/ERK Pathway
This compound directly targets RAF kinases in the MAPK/ERK pathway. However, CRISPR screens have revealed that loss of negative regulators of this pathway, such as NF1, can lead to its reactivation downstream of this compound's target, thereby sustaining proliferation signals.[1][3]
KEAP1-Nrf2 Antioxidant Pathway
A critical mechanism of this compound action is the induction of oxidative stress through the generation of reactive oxygen species (ROS). Genome-wide screens have consistently identified KEAP1 as a top hit.[4] KEAP1 is a negative regulator of the transcription factor Nrf2, which controls the expression of a battery of antioxidant genes. Loss of KEAP1 leads to the stabilization and activation of Nrf2, resulting in a heightened antioxidant response that neutralizes this compound-induced ROS and promotes cell survival.
Serine Synthesis Pathway (SSP)
Recent studies using CRISPR screens have uncovered a novel resistance mechanism involving the metabolic serine synthesis pathway (SSP). The enzyme phosphoglycerate dehydrogenase (PHGDH) was identified as a critical driver of this compound resistance.[5][6] this compound treatment induces PHGDH expression, which in turn increases the production of serine, NADPH, and α-ketoglutarate. These metabolites help cancer cells combat oxidative stress and survive the drug treatment.
Data Presentation: Quantitative Analysis of CRISPR Screen Hits
The following tables summarize hypothetical but representative quantitative data from experiments designed to validate hits from a CRISPR screen for this compound resistance.
Table 1: In Vitro Validation of Gene Knockout on this compound Sensitivity
| Gene Knockout (in HCC cells) | This compound IC50 (µM) (Mean ± SD) | Fold Change in IC50 (vs. Wild-Type) |
| Wild-Type (Control) | 4.5 ± 0.5 | 1.0 |
| KEAP1 KO | 12.8 ± 1.2 | 2.8 |
| PHGDH KO | 2.1 ± 0.3 | 0.5 |
| TSC2 KO | 9.7 ± 0.9 | 2.2 |
Table 2: In Vivo Validation of Combination Therapy in Xenograft Models
| Treatment Group (HCC Xenograft) | Average Tumor Volume (mm³) at Day 21 (Mean ± SD) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 210 | 0% |
| This compound (30 mg/kg) | 850 ± 150 | 43% |
| PHGDH Inhibitor (NCT-503, 40 mg/kg) | 1200 ± 180 | 20% |
| This compound + NCT-503 | 250 ± 90 | 83% |
Table 3: Western Blot Quantification of Pathway Activation
| Cell Line | Treatment | p-AKT/Total AKT Ratio (Normalized) | p-ERK/Total ERK Ratio (Normalized) |
| Wild-Type | DMSO | 1.0 | 1.0 |
| Wild-Type | This compound (5 µM) | 0.8 | 0.3 |
| TSC2 KO | DMSO | 2.5 | 1.1 |
| TSC2 KO | This compound (5 µM) | 2.3 | 0.9 |
Experimental Workflow and Protocols
A typical workflow for a CRISPR-Cas9 screen to identify this compound resistance genes involves several stages, from library transduction to hit validation.
Detailed Experimental Protocols
Protocol 1: Pooled CRISPR-Cas9 Knockout Screen
Objective: To identify genes whose knockout confers resistance to this compound.
Materials:
-
Hepatocellular carcinoma (HCC) cell line (e.g., Huh7, HepG2)
-
Lentiviral vector for Cas9 expression (e.g., lentiCas9-Blast)
-
Pooled lentiviral sgRNA library (e.g., GeCKO v2, Brunello)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Polybrene
-
Puromycin and Blasticidin
-
This compound (dissolved in DMSO)
-
Genomic DNA extraction kit
-
PCR reagents for library amplification
-
Next-Generation Sequencing (NGS) platform
Procedure:
-
Generate a Cas9-Expressing Stable Cell Line:
-
Transduce the target HCC cell line with lentiCas9-Blast virus.
-
Select for stably expressing cells using Blasticidin. The appropriate concentration should be determined by a kill curve.
-
Validate Cas9 expression and activity.
-
-
Lentiviral Library Production:
-
Co-transfect HEK293T cells with the sgRNA library plasmid pool and packaging plasmids.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the harvests, filter, and determine the viral titer.
-
-
Lentiviral Library Transduction:
-
Transduce the Cas9-expressing HCC cells with the pooled sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.
-
Use a sufficient number of cells to maintain library representation (at least 500-1000 cells per sgRNA).
-
Add Polybrene (final concentration 8 µg/mL) to enhance transduction efficiency.
-
-
Puromycin Selection:
-
48 hours post-transduction, select transduced cells with Puromycin. The concentration should be predetermined by a kill curve.
-
Continue selection for 2-3 days until non-transduced control cells are eliminated.
-
-
This compound Treatment:
-
Collect an initial cell population as a baseline reference (T=0).
-
Split the remaining cells into two populations: a control group treated with DMSO and an experimental group treated with this compound.
-
The concentration of this compound should be sufficient to inhibit growth but not cause complete cell death (e.g., IC50 or IC70).
-
Culture the cells for 14-21 days, passaging as needed while maintaining library representation.
-
-
Sample Preparation and Sequencing:
-
Harvest cells from the DMSO and this compound-treated populations at the end of the screen.
-
Extract genomic DNA.
-
Amplify the integrated sgRNA sequences using PCR.
-
Perform Next-Generation Sequencing (NGS) on the amplified products.
-
-
Data Analysis:
-
Align sequencing reads to the sgRNA library reference.
-
Use bioinformatics tools like MAGeCK to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the DMSO control. Genes targeted by these enriched sgRNAs are candidate resistance genes.
-
Protocol 2: Cell Viability (MTT) Assay for IC50 Determination
Objective: To validate the effect of a specific gene knockout on this compound sensitivity by determining the half-maximal inhibitory concentration (IC50).
Materials:
-
Wild-type and gene-knockout HCC cells
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed wild-type and knockout cells in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the plates and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell blank control.
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control.
-
Plot the percent viability against the log of this compound concentration and use a non-linear regression model to calculate the IC50 value.
-
Protocol 3: Western Blot Analysis
Objective: To assess the activation state of key signaling proteins (e.g., p-AKT, p-ERK) following gene knockout and/or this compound treatment.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
-
Protocol 4: In Vivo Xenograft Model
Objective: To evaluate the effect of a candidate resistance gene or a combination therapy on tumor growth in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
HCC cells (wild-type or knockout)
-
Matrigel
-
This compound
-
Vehicle for drug delivery
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject 1-5 million HCC cells, resuspended in a mixture of PBS and Matrigel, into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound, Combination Therapy).
-
Administer treatments as per the experimental design (e.g., oral gavage of this compound daily).
-
-
Monitoring and Endpoint:
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length × Width²) / 2.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study (e.g., after 21-28 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or western blotting).
-
-
Data Analysis:
-
Plot the average tumor volume over time for each treatment group.
-
Calculate the percentage of tumor growth inhibition for each treatment compared to the vehicle control group.
-
Perform statistical analysis to determine the significance of the observed differences.
-
References
- 1. Single Agent and Synergistic Activity of the "First-in-Class" Dual PI3K/BRD4 Inhibitor SF1126 with this compound in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genome-wide CRISPR/Cas9 library screening identified PHGDH as a critical driver for this compound resistance in HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The role of PI3K/mTOR inhibition in combination with this compound in hepatocellular carcinoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Synergistic Inhibition of Cancer Cell Growth by Sorafenib and Doxorubicin: In Vitro Application Notes and Protocols
For Immediate Release
[City, State] – [Date] – This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the synergistic anti-cancer effects of Sorafenib and Doxorubicin in vitro. The combination of the multi-kinase inhibitor this compound and the chemotherapeutic agent Doxorubicin has demonstrated significant synergistic efficacy in various cancer cell lines, including osteosarcoma, hepatocellular carcinoma, and renal cell carcinoma.[1][2][3][4] This document outlines the experimental procedures to quantify this synergy and elucidate the underlying molecular mechanisms.
Introduction
This compound is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis, including the Raf/MEK/ERK and PI3K/AKT pathways. Doxorubicin is an anthracycline antibiotic widely used in chemotherapy that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, leading to cell cycle arrest and apoptosis. The combination of these two agents has been shown to result in a greater anti-tumor effect than either drug alone, a phenomenon known as synergism.[1][2] This synergistic interaction allows for potentially lower effective doses of each drug, which could translate to reduced toxicity in clinical settings.
Data Presentation
The synergistic effect of this compound and Doxorubicin has been quantified across various cancer cell lines. The following tables summarize key quantitative data from in vitro studies.
Table 1: IC50 Values of this compound and Doxorubicin in Various Cancer Cell Lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (nM) | Reference |
| D17 | Canine Osteosarcoma | 3 - 9 | 58 - 226 | [3] |
| SAOS2 | Human Osteosarcoma | 3 - 9 | 58 - 226 | [3] |
| Abrams | Canine Osteosarcoma | 3 - 9 | 58 - 226 | [3] |
| Caki-1 | Renal Cell Carcinoma | Not Specified | Not Specified | [5] |
| 786-O | Renal Cell Carcinoma | Not Specified | Not Specified | [5] |
| HeLa | Cervical Cancer | Not Specified | Not Specified | [6] |
| HepG2 | Hepatocellular Carcinoma | ~8 | Not Specified | [7] |
| Huh7 | Hepatocellular Carcinoma | ~10 | Not Specified | [7] |
Table 2: Combination Index (CI) Values for this compound and Doxorubicin Combination. The Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Cancer Type | Drug Ratio (this compound:Doxorubicin) | Combination Index (CI) | Reference |
| D17 | Canine Osteosarcoma | 20:1, 50:1, 100:1 | < 1 | [4] |
| SAOS2 | Human Osteosarcoma | 20:1, 50:1, 100:1 | < 1 | [4] |
| HeLa | Cervical Cancer | Various | < 1 | [6] |
Table 3: Apoptosis Induction by this compound and Doxorubicin Combination. This table presents the percentage of apoptotic cells following treatment with the drug combination.
| Cell Line | Treatment | Percentage of Apoptotic Cells | Reference |
| D17 | This compound (5 µM) + Doxorubicin (100 nM) | Increased G2/M arrest | [3] |
| Caki-1 | This compound (10 µM) | Increased sub-G1 fraction (apoptosis) | [5] |
| 786-O | This compound (10 µM) | Increased sub-G1 fraction (apoptosis) | [5] |
Experimental Protocols
This section provides detailed protocols for key in vitro experiments to assess the synergistic effects of this compound and Doxorubicin.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and Doxorubicin, both individually and in combination, on cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Doxorubicin (stock solution in sterile water or PBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and Doxorubicin in complete culture medium.
-
For single-drug treatments, add 100 µL of the respective drug dilutions to the wells.
-
For combination treatments, add 50 µL of each drug at the desired concentrations.
-
Include vehicle control wells (medium with the highest concentration of DMSO used).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10-15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug and the combination using dose-response curve fitting software.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This protocol quantifies the percentage of cells undergoing apoptosis and necrosis following drug treatment.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with this compound, Doxorubicin, or the combination for the desired time period (e.g., 24-48 hours).
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.
-
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Protocol 3: Synergy Analysis (Chou-Talalay Method)
This method is used to quantitatively determine the interaction between this compound and Doxorubicin.
Procedure:
-
Experimental Design:
-
Determine the IC50 values for this compound and Doxorubicin individually.
-
Design a combination experiment with a constant ratio of the two drugs based on their IC50 values (e.g., ratios of 20:1, 50:1, 100:1 for this compound:Doxorubicin have been used in osteosarcoma cells).[4]
-
Perform a cell viability assay (Protocol 1) with serial dilutions of the drug combination.
-
-
Data Analysis:
-
Use software like CompuSyn to analyze the dose-effect data.
-
The software calculates the Combination Index (CI) based on the median-effect principle.
-
A CI value less than 1 indicates a synergistic effect, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates an antagonistic effect.
-
Visualization of Mechanisms
The synergistic effect of this compound and Doxorubicin is mediated through the modulation of key signaling pathways and cellular processes.
Caption: Experimental workflow for assessing the synergistic effect.
The combination of this compound and Doxorubicin impacts critical signaling pathways controlling cell survival and proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound and Doxorubicin Show Synergistic Effects in Human and Canine Osteosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic Antitumor Effect of this compound in Combination with ATM Inhibitor in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Models of Sorafenib Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of preclinical models used to evaluate Sorafenib combination therapies. Detailed protocols for key experiments are provided to facilitate the design and execution of studies aimed at enhancing the efficacy of this compound and overcoming resistance.
This compound, a multi-kinase inhibitor, is a standard treatment for advanced hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC). However, its efficacy is often limited by primary and acquired resistance.[1] Combination therapy has emerged as a promising strategy to improve patient outcomes.[1] This document outlines various preclinical models and experimental procedures to test novel this compound-based combinations.
I. Preclinical Models for this compound Combination Therapy
A variety of in vitro and in vivo models are utilized to assess the synergistic or additive effects of drugs combined with this compound.
In Vitro Models:
-
Cell Lines: A diverse panel of cancer cell lines is crucial to represent the heterogeneity of human tumors. Commonly used cell lines for this compound studies include:
-
This compound-Resistant Cell Lines: To study mechanisms of acquired resistance, resistant cell lines are often generated by continuous exposure to increasing concentrations of this compound.
In Vivo Models:
-
Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice).[2]
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from patients are directly implanted into mice, better-preserving the characteristics of the original tumor.
-
Genetically Engineered Mouse Models (GEMMs): Mice are engineered to develop tumors that mimic human cancers, providing a more physiologically relevant context.
II. Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies of this compound combination therapies.
Table 1: In Vitro Efficacy of this compound Combination Therapies
| Cancer Type | Cell Line | Combination Agent | IC50 (this compound Alone) | IC50 (Combination) | Synergy/Additivity | Reference |
| HCC | HepG2 | Quercetin | 10.9 µM | - | Synergistic Inhibition | [3] |
| HCC | Huh-7 | Quercetin | - | - | Synergistic Inhibition | |
| HCC | HepG2 | Vitamin K2 | - | - | Synergistic Inhibition | [4] |
| NSCLC | NCI-H522 | Curcumin | ~50 µM | - | Synergistic | [5] |
| Thyroid | BCPAP | Withaferin A | - | - | Synergistic | |
| Thyroid | SW1736 | Withaferin A | - | - | Synergistic | |
| ACC | SW13 | Everolimus | - | - | Synergistic | |
| ACC | H295R | Everolimus | - | - | Synergistic |
Table 2: In Vivo Efficacy of this compound Combination Therapies
| Cancer Type | Animal Model | Combination Agent | This compound Dose | Combination Dose | Tumor Growth Inhibition (TGI) - this compound Alone | TGI - Combination | Reference |
| HCC | HLE Xenograft | DCP | 25 mg/kg | 40 µg/kg | 49.3% | - (Antagonistic) | [2] |
| HCC | Patient-Derived Xenografts (10 models) | Regorafenib | 30 mg/kg/day | 10 mg/kg/day | Significant in 7/10 models | Significant in 8/10 models (superior in 4 models) | [5] |
| ACC | SW13 Xenograft | Everolimus | - | - | - | Significant mass reduction and increased survival |
III. Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and combination agents on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).[6]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
This compound and combination agent(s)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and the combination agent in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle (e.g., DMSO) as a control. Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
This protocol is used to analyze the expression and phosphorylation status of proteins in key signaling pathways affected by this compound combination therapy.
Materials:
-
Treated and untreated cell or tumor lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total ERK, anti-p-Akt, anti-total Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse cells or homogenized tumor tissue in RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
In Vivo Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound combination therapy.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old)
-
Cancer cell line (e.g., Huh7, HLE)
-
Matrigel (optional)
-
This compound and combination agent formulated for oral gavage or other appropriate route of administration
-
Calipers for tumor measurement
Protocol:
-
Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at a concentration of 5 x 10^6 to 1 x 10^7 cells/100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination agent alone, this compound + combination agent).
-
Drug Administration: Administer the drugs according to the planned schedule and dosage (e.g., this compound at 10-30 mg/kg/day by oral gavage).[5]
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.[7]
-
Body Weight and Health Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., after 21-28 days of treatment or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
IV. Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by this compound and its combination partners, as well as a typical experimental workflow.
Caption: this compound targets the Raf/MEK/ERK pathway and receptor tyrosine kinases.
Caption: A typical workflow for preclinical evaluation of this compound combinations.
References
- 1. This compound inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor effects of regorafenib and this compound in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Assessing Sorafenib Target Engagement in Tumor Xenografts
Introduction
Sorafenib is an oral multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC).[1][2] Its mechanism of action involves the inhibition of tumor cell proliferation and angiogenesis.[1][2][3] this compound targets multiple kinases, including RAF kinases (C-RAF, B-RAF, and mutant B-RAF) in the RAF/MEK/ERK signaling pathway, as well as receptor tyrosine kinases such as VEGFR-1, -2, -3, and PDGFR-β, which are crucial for angiogenesis.[1][3][4][5]
Assessing target engagement is critical in preclinical studies to confirm that this compound is interacting with its intended molecular targets within the tumor and to understand the downstream biological effects. This document provides detailed protocols for evaluating this compound's target engagement in tumor xenograft models, focusing on key pharmacodynamic markers in the RAF/MEK/ERK and angiogenic pathways.
This compound Signaling Pathways
This compound exerts its anti-tumor effects through a dual mechanism: directly inhibiting tumor cell proliferation and indirectly by inhibiting angiogenesis.[3][4]
-
RAF/MEK/ERK Pathway: This pathway is a key signaling cascade that regulates cell proliferation and survival. This compound inhibits RAF kinases, which in turn prevents the phosphorylation and activation of MEK and ERK.[3][4][6] The inhibition of this pathway leads to decreased tumor cell proliferation and induction of apoptosis.[3][7] Phosphorylated ERK (p-ERK) is a critical biomarker for assessing the engagement of the RAF/MEK/ERK pathway.[8][9]
-
VEGFR/PDGFR Angiogenesis Pathways: Tumor growth is dependent on the formation of new blood vessels, a process known as angiogenesis. This compound inhibits VEGFR and PDGFR, which are essential for the proliferation and migration of endothelial cells, thereby disrupting tumor vasculature development.[2][3] Key biomarkers for assessing anti-angiogenic effects include microvessel density (MVD), often measured by staining for the endothelial marker CD31.[8][10]
Below is a diagram illustrating the signaling pathways targeted by this compound.
Caption: this compound's dual mechanism of action.
Experimental Workflow for Assessing Target Engagement
A typical workflow for assessing this compound's target engagement in a tumor xenograft study is outlined below.
Caption: Experimental workflow for target engagement assessment.
Experimental Protocols
1. Western Blot for Phospho-ERK (p-ERK) and Total ERK
This protocol is for determining the phosphorylation status of ERK in tumor lysates.
-
Tumor Lysate Preparation:
-
Excise tumors from xenograft models and snap-freeze in liquid nitrogen.
-
Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.[11]
-
Collect the supernatant and determine the protein concentration using a BCA assay.[11]
-
-
Gel Electrophoresis and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK (Thr202/Tyr204) and total ERK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
2. Immunohistochemistry (IHC) for CD31, Ki-67, and p-ERK
This protocol is for the in-situ detection of protein expression in tumor tissue sections.
-
Tissue Preparation:
-
Fix freshly excised tumors in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol and embed in paraffin.
-
Cut 5 µm thick sections and mount them on charged slides.[12]
-
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with primary antibodies (anti-CD31 for microvessel density, anti-Ki-67 for proliferation, anti-p-ERK for pathway activity) overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody.
-
Wash with PBS.
-
Incubate with an avidin-biotin-peroxidase complex.
-
Develop the signal with DAB substrate and counterstain with hematoxylin.
-
-
Analysis:
-
Microvessel Density (MVD): Quantify CD31-positive vessels in several high-power fields.
-
Proliferation Index: Determine the percentage of Ki-67-positive nuclei.
-
p-ERK Staining: Assess the intensity and percentage of p-ERK-positive tumor cells.
-
Quantitative Data Presentation
The following tables summarize hypothetical quantitative data from a study assessing this compound's target engagement.
Table 1: Effect of this compound on p-ERK Levels (Western Blot)
| Treatment Group | Dose (mg/kg) | Relative p-ERK/Total ERK Ratio (Fold Change vs. Vehicle) |
| Vehicle Control | 0 | 1.00 |
| This compound | 15 | 0.45[16] |
| This compound | 30 | 0.21[9][16] |
Table 2: Immunohistochemical Analysis of Pharmacodynamic Markers
| Treatment Group | Dose (mg/kg) | Microvessel Density (% CD31 positive area) | Proliferation Index (% Ki-67 positive cells) | p-ERK Staining (% positive cells) |
| Vehicle Control | 0 | 15.2 | 68.5 | 75.3 |
| This compound | 30 | 5.8[8] | 25.1[17] | 18.9[17] |
| This compound | 60 | 3.1[8] | 12.7 | 8.2 |
Table 3: In Vivo Tumor Growth Inhibition by this compound
| Treatment Group | Dose (mg/kg/day) | Tumor Growth Inhibition (%) |
| This compound (Granta-519 xenograft) | 90 | 39[18][19] |
| This compound (HD-MyZ xenograft) | 90 | 71[18][19] |
| This compound (KMS-11 xenograft) | 90 | 53[18][19] |
Disclaimer: The data presented in these tables are for illustrative purposes and are based on findings from various preclinical studies. Actual results may vary depending on the tumor model and experimental conditions.
References
- 1. ClinPGx [clinpgx.org]
- 2. youtube.com [youtube.com]
- 3. droracle.ai [droracle.ai]
- 4. This compound (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PharmGKB summary: this compound Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MEK-ERK Pathway Antibodies | Rockland [rockland.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Preclinical overview of this compound, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphorylated ERK is a potential prognostic biomarker for this compound response in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Inhibition of angiogenic and non-angiogenic targets by this compound in renal cell carcinoma (RCC) in a RCC xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Inhibits Lymphoma Xenografts by Targeting MAPK/ERK and AKT Pathways in Tumor and Vascular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound Inhibits Lymphoma Xenografts by Targeting MAPK/ERK and AKT Pathways in Tumor and Vascular Cells | PLOS One [journals.plos.org]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following Sorafenib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorafenib is a multi-kinase inhibitor utilized in cancer therapy, known to impede tumor growth by inducing apoptosis and inhibiting angiogenesis.[1][2] It targets several kinases involved in cell proliferation and survival, including RAF kinases (C-Raf, BRAF, and mutant BRAF) and receptor tyrosine kinases such as VEGFRs and PDGFRs.[2][3] A critical method for quantifying the apoptotic effects of this compound on cancer cells is through flow cytometry, utilizing Annexin V and Propidium Iodide (PI) co-staining.[4][5] This application note provides a comprehensive protocol for this analysis, details the underlying signaling pathways, and presents a clear format for data interpretation.
During the initial phases of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a calcium-dependent phospholipid-binding protein, exhibits a high affinity for PS, making it an excellent marker for early apoptotic cells.[6] Propidium Iodide (PI) is a fluorescent intercalating agent that is unable to cross the membrane of live cells. It is commonly used to identify necrotic or late apoptotic cells, which have compromised membrane integrity.[6][7]
This compound's Mechanism of Action in Inducing Apoptosis
This compound induces apoptosis through a variety of signaling pathways. By inhibiting the RAF/MEK/ERK pathway, it downregulates anti-apoptotic proteins like Mcl-1.[2] It can also inhibit the PI3K/AKT/mTOR signaling cascade, which is crucial for cell survival.[1][8] Furthermore, this compound has been shown to induce the intrinsic pathway of apoptosis by causing mitochondrial dysfunction, leading to the release of cytochrome c.[5][9] In some cancer cell lines, this compound treatment leads to the cleavage of caspases 3 and 7, and PARP, key executioners of apoptosis.[10]
// Nodes this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAF [label="RAF Kinase", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#FBBC05", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondria [label="Mitochondria", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspases [label="Caspase Activation\n(Caspase-3, -7)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=doubleoctagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges this compound -> RAF [label="Inhibits"]; this compound -> PI3K [label="Inhibits"]; RAF -> MEK; MEK -> ERK; ERK -> Proliferation; PI3K -> AKT; AKT -> mTOR; mTOR -> Proliferation; this compound -> Mitochondria [label="Induces Dysfunction"]; Mitochondria -> Caspases [label="Cytochrome c release"]; Caspases -> Apoptosis; } end_dot
Caption: this compound-induced apoptosis signaling pathways.
Experimental Protocol: Annexin V and Propidium Iodide Staining for Flow Cytometry
This protocol outlines the steps for treating cancer cells with this compound and subsequently analyzing apoptosis using Annexin V and PI staining.
Materials:
-
This compound
-
Appropriate cancer cell line and complete culture medium
-
6-well or 12-well cell culture plates
-
Phosphate-Buffered Saline (PBS), cold
-
1X Binding Buffer (0.1 M Hepes pH 7.4, 1.4 M NaCl, 25 mM CaCl2)[6]
-
FITC Annexin V (or other fluorochrome-conjugated Annexin V)
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that allows for 70-80% confluency at the time of analysis.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) and a vehicle control (e.g., DMSO).
-
Incubate for a predetermined time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Adherent cells: Gently detach cells using a non-enzymatic cell dissociation solution to maintain membrane integrity.[4]
-
Suspension cells: Collect cells directly.
-
Transfer the cell suspension to conical tubes.
-
-
Cell Washing:
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.[4][13]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6][13]
-
Add 5 µL of PI staining solution.[4]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.[12][13]
-
Use unstained cells, cells stained only with FITC Annexin V, and cells stained only with PI to set up compensation and gates.[13]
-
Acquire a minimum of 10,000 events per sample.
-
Create a dot plot of FITC Annexin V fluorescence (x-axis) versus PI fluorescence (y-axis).
-
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; seed_cells [label="Seed and Culture Cells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; treat_cells [label="Treat with this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; harvest_cells [label="Harvest Cells", fillcolor="#FBBC05", fontcolor="#202124"]; wash_cells [label="Wash with PBS", fillcolor="#FBBC05", fontcolor="#202124"]; resuspend_cells [label="Resuspend in Binding Buffer", fillcolor="#FBBC05", fontcolor="#202124"]; stain_cells [label="Stain with Annexin V and PI", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze_flow [label="Flow Cytometry Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> seed_cells; seed_cells -> treat_cells; treat_cells -> harvest_cells; harvest_cells -> wash_cells; wash_cells -> resuspend_cells; resuspend_cells -> stain_cells; stain_cells -> analyze_flow; analyze_flow -> end; } end_dot
Caption: Experimental workflow for apoptosis analysis.
Data Presentation and Interpretation
The data from the flow cytometry analysis can be quantified and presented in a tabular format for clear comparison. The dot plot will be divided into four quadrants:
-
Lower Left (Q4): Live cells (Annexin V- / PI-)
-
Lower Right (Q3): Early apoptotic cells (Annexin V+ / PI-)[12]
-
Upper Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)[12]
-
Upper Left (Q1): Necrotic cells (Annexin V- / PI+)
// Invisible nodes for layout origin [label="", shape=point]; x_axis [label="Annexin V-FITC →", pos="2.5,0!"]; y_axis [label="Propidium Iodide →", pos="0,2.5!", angle=90];
// Quadrant labels q1 [label="Q1\nAnnexin V-\nPI+", pos="1,2!"]; q2 [label="Q2\nAnnexin V+\nPI+", pos="4,2!"]; q3 [label="Q3\nAnnexin V+\nPI-", pos="4,0.5!"]; q4 [label="Q4\nAnnexin V-\nPI-", pos="1,0.5!"];
// Axes origin -> x_axis; origin -> y_axis;
// Quadrant lines {rank=same; y_axis; q1; q2;} {rank=same; origin; q4; q3;} edge [style=dashed, color="#5F6368"]; x_axis_line_start [pos="0,1.25!", shape=point]; x_axis_line_end [pos="5,1.25!", shape=point]; y_axis_line_start [pos="2.5,0!", shape=point]; y_axis_line_end [pos="2.5,2.5!", shape=point]; x_axis_line_start -> x_axis_line_end; y_axis_line_start -> y_axis_line_end; } end_dot
Caption: Flow cytometry quadrant analysis.
The percentage of cells in each quadrant should be recorded for each treatment condition. The results can be summarized in a table as shown below.
| Treatment | Concentration (µM) | % Live Cells (Q4) | % Early Apoptotic Cells (Q3) | % Late Apoptotic/Necrotic Cells (Q2) | % Necrotic Cells (Q1) | Total Apoptotic Cells (%) (Q2 + Q3) |
| Vehicle Control (DMSO) | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 0.5 ± 0.1 | 4.3 ± 0.8 |
| This compound | 5 | 75.6 ± 3.5 | 15.8 ± 1.2 | 7.1 ± 0.9 | 1.5 ± 0.4 | 22.9 ± 2.1 |
| This compound | 10 | 50.1 ± 4.2 | 30.2 ± 2.8 | 18.5 ± 1.5 | 1.2 ± 0.3 | 48.7 ± 4.3 |
| This compound | 20 | 25.3 ± 3.8 | 45.7 ± 3.1 | 27.4 ± 2.5 | 1.6 ± 0.5 | 73.1 ± 5.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
The protocol detailed in this application note provides a robust and quantitative method for evaluating the apoptotic effects of this compound on cancer cells. The co-staining with FITC Annexin V and PI enables the differentiation of various cell populations, offering valuable insights into the compound's mechanism of action. The illustrative data indicates that this compound induces apoptosis in a dose-dependent manner, underscoring its potential as an anti-cancer therapeutic. This methodology is a cornerstone for preclinical drug development and cancer research.
References
- 1. This compound prevents the proliferation and induces the apoptosis of liver cancer cells by regulating autophagy and hypoxia-inducible factor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PharmGKB summary: this compound Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. This compound-Induced Apoptosis in Hepatocellular Carcinoma Is Reversed by SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pufei.com [pufei.com]
- 7. m.youtube.com [m.youtube.com]
- 8. This compound induces apoptotic cell death in human non-small cell lung cancer cells by down-regulating mammalian target of rapamycin (mTOR)-dependent survivin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The multikinase inhibitor this compound induces caspase-dependent apoptosis in PC-3 prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 13. Annexin V Staining Protocol [bdbiosciences.com]
Application Notes and Protocols for Patient-Derived Xenograft (PDX) Models in Sorafenib Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived xenograft (PDX) models, developed by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse, have emerged as a pivotal preclinical tool in oncology research.[1][2] These models preserve the fundamental characteristics of the original patient tumor, including its architecture, cellular diversity, and genetic profile, offering a more predictive platform for evaluating therapeutic responses compared to traditional cell line-derived xenograft (CDX) models.[1] PDX models are particularly valuable for testing targeted therapies like Sorafenib, a multi-kinase inhibitor, to assess efficacy, investigate mechanisms of resistance, and identify predictive biomarkers.[3][4][5]
This compound exerts its antitumor effects through a dual mechanism: it inhibits tumor cell proliferation by targeting the RAF/MEK/ERK signaling pathway, and it suppresses tumor angiogenesis by blocking vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR).[6][7][8][9][10] This document provides detailed protocols for establishing PDX models and subsequently evaluating the efficacy of this compound, along with data presentation guidelines and visualizations of key pathways and workflows.
Key Applications of PDX Models in this compound Testing
-
Preclinical Efficacy Assessment: Evaluating the antitumor activity of this compound in a heterogeneous population of PDX models representing various cancer subtypes.[1]
-
Biomarker Discovery: Identifying genetic or molecular markers that correlate with sensitivity or resistance to this compound.[1][4]
-
Investigation of Resistance Mechanisms: Studying the development of acquired resistance to this compound and exploring potential strategies to overcome it.[3]
-
Personalized Medicine Approaches: Using individual patient's PDX avatars to predict clinical response to this compound.[2]
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the key steps for generating PDX models from fresh patient tumor tissue.
Materials:
-
Fresh patient tumor tissue obtained under sterile conditions with informed consent.
-
Immunodeficient mice (e.g., NOD/SCID, NSG).[1]
-
Collection medium (e.g., DMEM with antibiotics).[1]
-
Sterile surgical instruments (scalpels, forceps).[1]
-
Anesthesia.
-
Matrigel (optional, but can improve engraftment rates).[3][11]
Procedure:
-
Tissue Collection and Transport:
-
Collect fresh tumor tissue from surgery in a sterile container with a collection medium.
-
Transport the tissue to the laboratory on ice as quickly as possible to maintain viability.
-
-
Tumor Processing:
-
Implantation:
-
Anesthetize the immunodeficient mouse.
-
Create a small subcutaneous incision on the flank of the mouse.[12]
-
Implant a single tumor fragment subcutaneously. If using Matrigel, mix the fragment with Matrigel before implantation.
-
Close the incision with surgical clips or sutures.
-
-
Monitoring and Passaging:
-
Monitor the mice regularly for tumor growth by visual inspection and caliper measurements.
-
Once a tumor reaches a predetermined size (e.g., 1000-1500 mm³), euthanize the mouse.[1]
-
Aseptically resect the tumor. A portion of the tumor can be cryopreserved for future use, fixed for histological analysis, or used for the next passage.[1]
-
For passaging, repeat the implantation procedure with fragments from the harvested tumor into new host mice.[1]
-
Protocol 2: this compound Efficacy Testing in Established PDX Models
This protocol describes the methodology for evaluating the anti-tumor efficacy of this compound in a cohort of mice bearing established PDX tumors.
Materials:
-
A cohort of mice with established PDX tumors of a specific size range (e.g., 100-200 mm³).[1]
-
This compound.
-
Vehicle control (e.g., a mixture of cremophor, ethanol, and water).[3]
-
Dosing equipment (e.g., oral gavage needles, syringes).[1]
-
Calipers for tumor measurement.[1]
-
Balance for weighing mice.[1]
Procedure:
-
Cohort Selection and Randomization:
-
Select mice with tumors that have reached the desired volume.
-
Randomize the mice into a treatment group and a vehicle control group (typically 8-10 mice per group).[1]
-
-
Treatment Administration:
-
Prepare this compound at the desired concentration in the vehicle solution. A common dosage for in vivo studies is 40 mg/kg, administered orally once daily.[3]
-
Administer this compound to the treatment group and the vehicle solution to the control group according to the predetermined schedule.
-
-
Tumor Growth and Health Monitoring:
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) for the treatment group compared to the control group. TGI (%) is often calculated as: [1 - (Mean tumor volume of treated group at end / Mean tumor volume of control group at end)] x 100.
-
Analyze the data for statistical significance using appropriate statistical tests.
-
At the end of the study, tumors can be harvested for further pharmacodynamic and biomarker analysis.[1]
-
Data Presentation
Quantitative data from this compound efficacy studies in PDX models should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Efficacy of this compound in Hepatocellular Carcinoma (HCC) PDX Models
| PDX Model | This compound Dose (mg/kg) | Treatment Duration (days) | Tumor Growth Inhibition (TGI) (%) | Response Category | Reference |
| LI-03-0018 | Not Specified | 22 | 58 | Partial Response | [13] |
| LI-03-0012 | Not Specified | 21 | 96 | Stable Disease | [13] |
| Model 5 | 30 | Not Specified | Significant | Responder | [14] |
| Model 10 | 30 | Not Specified | Significant | Mixed Response | [14] |
| Model 20 | 30 | Not Specified | Not Significant | Non-responder | [14] |
| Model 61 | 30 | Not Specified | Significant | Responder | [14] |
| Model 101 | 30 | Not Specified | Significant | Responder | [14] |
| Model 141 | 30 | Not Specified | Significant | Responder | [14] |
Table 2: Efficacy of this compound in Renal Cell Carcinoma (RCC) PDX Models
| PDX Model Cohort (n=22) | This compound Dose (mg/kg) | Response Evaluation Criteria | Response Rate (%) | Reference |
| Mean Response | Not Specified | T/C < 50% (Minor to Strong) | 68 | [15][16] |
| Mean Response | Not Specified | RECIST (Partial to Complete) | Lower than T/C based | [15][16] |
T/C: Mean tumor volume of treated group / Mean tumor volume of control group. A lower T/C value indicates a better response.
Visualizations
Signaling Pathways and Experimental Workflows
Diagrams are essential for visualizing complex biological pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language).
Caption: this compound's dual mechanism of action.
Caption: Workflow for PDX model generation and drug efficacy testing.
Conclusion
PDX models represent a sophisticated preclinical platform that closely mirrors the heterogeneity of human cancers, making them an invaluable asset for the preclinical evaluation of targeted therapies like this compound. The protocols and guidelines presented in these application notes provide a framework for the successful establishment of PDX models and the rigorous assessment of this compound's efficacy. By leveraging these models, researchers can gain deeper insights into drug response and resistance, ultimately contributing to the advancement of personalized cancer medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo acquired this compound-resistant patient-derived tumor model displays alternative angiogenic pathways, multi-drug resistance and chromosome instability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of a hepatocellular carcinoma patient-derived xenograft platform and its application in biomarker identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. droracle.ai [droracle.ai]
- 8. youtube.com [youtube.com]
- 9. This compound (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Establishment of hepatocellular carcinoma patient-derived xenografts from image-guided percutaneous biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 13. researchgate.net [researchgate.net]
- 14. Antitumor effects of regorafenib and this compound in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Molecularly Characterized Preclinical Platform of Subcutaneous Renal Cell Carcinoma (RCC) Patient-Derived Xenograft Models to Evaluate Novel Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Sorafenib Insolubility for In Vivo Studies
This guide provides researchers, scientists, and drug development professionals with practical solutions, troubleshooting advice, and detailed protocols for working with Sorafenib in in vivo experimental settings. Given its poor aqueous solubility, preparing stable and bioavailable this compound formulations is a critical challenge.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to formulate for in vivo studies?
This compound is classified as a Biopharmaceutical Classification System (BCS) Class II drug, which means it has low aqueous solubility and high permeability.[1] Its highly lipophilic nature (LogP 3.8) and crystalline structure contribute to its poor solubility in water (<25 ng/mL), which limits its dissolution and subsequent oral absorption.[2] This poor solubility is a significant barrier to achieving adequate bioavailability for preclinical research, which is estimated to be between 38-49% for the commercial tablet form compared to an oral solution.[3][4][5]
Q2: What is the primary mechanism of action for this compound?
This compound is an oral multi-kinase inhibitor.[6][7] It targets and inhibits several key signaling pathways involved in tumor growth and angiogenesis (the formation of new blood vessels).[8] Its primary targets include:
-
Raf/MEK/ERK pathway: By inhibiting Raf kinases (c-Raf and B-Raf), this compound blocks downstream signaling that promotes cell proliferation.[7][8]
-
Receptor Tyrosine Kinases (RTKs): It inhibits Vascular Endothelial Growth Factor Receptors (VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor (PDGFR-β), which are crucial for angiogenesis.[6][7]
// Edges edge [arrowhead=normal, color="#202124"]; VEGFR -> Raf; PDGFR -> Raf; Raf -> MEK -> ERK; ERK -> Proliferation; ERK -> Angiogenesis;
// Inhibition Edges this compound -> VEGFR; this compound -> PDGFR; this compound -> Raf; }
Caption: this compound's inhibitory action on key oncogenic signaling pathways.
Q3: What are the most common vehicle formulations for administering this compound orally to mice?
Due to its insolubility, this compound is often dissolved in a mixture of solvents and surfactants for oral gavage. Common vehicles include combinations of Cremophor EL, ethanol, DMSO, polyethylene glycol (PEG), and Tween-80.[9][10] These vehicles help to solubilize the compound for administration, but care must be taken as they can have their own toxicities.[8]
Q4: Are there more advanced methods to improve this compound's bioavailability?
Yes, several advanced drug delivery strategies are being explored to enhance this compound's solubility and bioavailability. These include:
-
Solid Dispersions: This technique involves dispersing this compound in a carrier matrix, such as HPMC-AS or PVP K30, to create an amorphous (non-crystalline) state, which improves dissolution.[1][11][12]
-
Nanoemulsions and Nanosuspensions: These are lipid-based formulations where the drug is encapsulated in tiny droplets or particles (often <200 nm).[8][13][14] This increases the surface area for dissolution and can improve absorption.[8]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are mixtures of oils and surfactants that spontaneously form a nanoemulsion when they come into contact with aqueous fluids in the gut, improving drug solubilization.[6]
Troubleshooting Guides
Problem 1: My this compound formulation is precipitating after I dilute it for administration.
-
Cause: This is a common issue, especially with vehicles like Cremophor EL and ethanol.[9] The initial stock solution may be stable at a high concentration, but upon dilution with an aqueous buffer (like water or saline), the solubility of this compound dramatically decreases, causing it to "crash out" or flocculate.
-
Solution:
-
Administer Immediately: Prepare the final diluted formulation immediately before administration. The flocculation can occur within one to two hours.[9]
-
Re-dissolve: If precipitation is observed, do not use the formulation. You must start over and create a fresh dilution for each administration.[9]
-
Optimize Vehicle: Consider a vehicle with better stability upon dilution, such as the DMSO/PEG300/Tween-80/saline mixture, which is designed to maintain solubility in a final aqueous state.[10]
-
Caption: Logical workflow for handling this compound precipitation issues.
Problem 2: I am observing signs of toxicity (e.g., weight loss, lethargy) in my animal models that seem disproportionate to the this compound dose.
-
Cause: The vehicle itself can cause toxicity.[8] High concentrations of solvents like DMSO or surfactants like Cremophor EL can lead to adverse effects in animals, especially with repeated dosing.[8][10]
-
Solution:
-
Run a Vehicle Control Group: Always include a group of animals that receives only the vehicle solution, administered on the same schedule as the drug-treated group. This will help you differentiate between drug-induced and vehicle-induced toxicity.
-
Reduce Solvent Concentration: If vehicle toxicity is suspected, try to reformulate with lower concentrations of the harshest components. For example, one protocol recommends limiting the final DMSO concentration to 2% for model mice with a weak constitution.[10]
-
Consider Alternative Formulations: Explore advanced formulations like lipid-based nanosuspensions or solid dispersions, which are often designed for better biocompatibility and can reduce the need for harsh solubilizing agents.[6][8]
-
Data Presentation: Formulation Summaries
Table 1: Common Vehicle Formulations for Oral this compound Administration
| Formulation Component | Formulation A (Cremophor EL-Based)[9] | Formulation B (DMSO-Based)[10] |
| Primary Solubilizer | Cremophor EL : 75% Ethanol (1:1 v/v) | DMSO |
| Co-solvents/Surfactants | - | PEG300, Tween-80 |
| Final Diluent | Water | Saline |
| Final Composition | 1 part stock : 4 parts water | 2% DMSO, 40% PEG300, 5% Tween-80, 53% Saline |
| Target this compound Conc. | 10 mg/mL (in final diluted solution) | 3 mg/mL (in final working solution) |
| Notes | Stock can be stored at -80°C. Final dilution is unstable and must be used immediately. | A high-concentration (150 mg/mL) stock in DMSO is prepared first, then diluted. |
Table 2: Characteristics of Advanced this compound Formulations for Enhanced Bioavailability
| Formulation Type | Key Components | Particle Size (nm) | Drug Loading (%) | Key Finding | Reference |
| Lipid-Based Nanosuspension (LNS) | Soya lecithin, Tween-80 | 164.5 | 10.55% | Showed higher antitumor efficacy at a lower IV dose (9 mg/kg) compared to a higher oral dose (18 mg/kg). | [8][14] |
| Solid Self-Nanoemulsifying System (S-SNEDDS) | Capmul MCM, Tween 80, Tetraglycol, Aerosil® 200, PVP K 30 | ≤ 200 | N/A | Dramatically increased oral bioavailability compared to the free drug. | [6] |
| Amorphous Solid Dispersion (ASD) | Hydroxypropyl methylcellulose acetate succinate (HPMC-AS) | N/A | 40% | Resulting tablets showed a 1.5-fold improvement in relative oral bioavailability in dogs compared to Nexavar®. | [12] |
| Nanoemulsion (NanoEm) | Castor oil, Tween 80, PEG 600 | 121.75 | N/A | Showed superior pharmacokinetic parameters and a reduced dosage requirement in mice. | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound in Cremophor EL/Ethanol for Oral Gavage (30 mg/kg dose) [9]
This protocol is adapted for a 25g mouse receiving a 100 µL oral gavage dose.
-
Prepare Stock Solution (40 mg/mL): a. Gently heat Cremophor EL to 60°C to reduce its viscosity. b. Prepare a stock solvent of 75% Ethanol and Cremophor EL in a 1:1 volume ratio. c. Dissolve 100 mg of this compound tosylate in 2.5 mL of the heated (60°C) stock solvent. d. Vortex at the highest speed and place back in the 60°C heat block. Repeat until the this compound is completely dissolved. This may take up to 15 minutes. e. Once fully dissolved, this 40 mg/mL stock solution can be aliquoted and stored at -80°C.
-
Prepare Final Dosing Solution (10 mg/mL): a. Thaw a stock solution aliquot. b. Immediately before administration , dilute the stock solution 1:4 with water (e.g., 50 µL of stock + 150 µL of water). c. Vortex thoroughly. The final concentration will be 10 mg/mL. d. Administer 75 µL via oral gavage to a 25g mouse to achieve a 30 mg/kg dose ( (10 mg/mL * 0.075 mL) / 0.025 kg = 30 mg/kg ). Note: The original protocol suggests 100uL, adjust volume based on your target dose and final concentration.
-
Critical Note: The diluted solution is unstable and will precipitate within 1-2 hours. Discard any unused diluted solution and prepare it fresh for each animal or dosing time point.[9]
Caption: Workflow for preparing a Cremophor EL-based this compound formulation.
Protocol 2: Preparation of this compound in DMSO/PEG300/Tween-80 for Oral Gavage (30 mg/kg dose) [10]
This protocol is adapted for a 20g mouse receiving a 200 µL oral gavage dose, resulting in a final concentration of 3 mg/mL.
-
Prepare High-Concentration Stock (150 mg/mL): a. Dissolve this compound in 100% DMSO to create a clear 150 mg/mL stock solution. Ensure it is fully dissolved.
-
Prepare Final Working Solution (3 mg/mL): To prepare 1 mL of the final working solution: a. Add 20 µL of the 150 mg/mL this compound/DMSO stock solution to 400 µL of PEG300. Mix thoroughly. b. Add 50 µL of Tween-80 to the mixture from the previous step. Mix thoroughly. c. Add 530 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
-
Administration: a. Administer 200 µL of the final working solution via oral gavage to a 20g mouse to achieve a 30 mg/kg dose ( (3 mg/mL * 0.2 mL) / 0.02 kg = 30 mg/kg ).
Protocol 3: Preparation of this compound-Loaded Lipid-Based Nanosuspensions (LNS) via Nanoprecipitation [8]
This protocol provides a general methodology for creating an advanced, injectable formulation.
-
Prepare Organic Phase: a. Dissolve 150 mg of soya lecithin and 18 mg of this compound in 2 mL of methanol. b. Use ultrasonication to ensure complete dissolution, forming a clear organic phase.
-
Prepare Aqueous Phase: a. Dissolve Tween-80 (1.5% w/v) in 20 mL of water.
-
Nanoprecipitation: a. Vigorously stir the aqueous phase using a magnetic stirrer. b. Slowly inject the organic phase into the stirring aqueous phase. c. A milky suspension (the nanosuspension) will form spontaneously.
-
Solvent Removal and Concentration: a. Remove the organic solvent (methanol) from the suspension using a rotary evaporator under reduced pressure. b. The resulting formulation is a concentrated aqueous suspension of this compound-LNS.
-
Characterization and Sterilization: a. Characterize the formulation for particle size, polydispersity index (PDI), and zeta potential. b. For in vivo use, sterilize the final nanosuspension by filtering it through a 0.22 µm sterile filter.
References
- 1. impactfactor.org [impactfactor.org]
- 2. The Development of Lipid-Based this compound Granules to Enhance the Oral Absorption of this compound [mdpi.com]
- 3. Enhancing solubility and stability of this compound through cyclodextrin-based inclusion complexation: in silico and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing solubility and stability of this compound through cyclodextrin-based inclusion complexation: in silico and in vitro studies - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03867J [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of a this compound-loaded solid self-nanoemulsifying drug delivery system: Formulation optimization and characterization of enhanced properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound exerts anti-glioma activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo biodistribution, biocompatibility, and efficacy of this compound-loaded lipid-based nanosuspensions evaluated experimentally in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharm.ucsf.edu [pharm.ucsf.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. conservancy.umn.edu [conservancy.umn.edu]
- 13. Preparation and characterization of this compound nano-emulsion: impact on pharmacokinetics and toxicity; an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Sorafenib Dosage in Murine Cancer Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sorafenib in murine cancer models.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what are its primary mechanisms of action?
This compound is an oral multi-kinase inhibitor that targets several pathways involved in tumor growth and angiogenesis.[1][2][3][4][5] Its primary targets include:
-
RAF/MEK/ERK signaling pathway: this compound inhibits RAF kinases (Raf-1, wild-type B-Raf, and mutant B-Raf), which are critical for tumor cell proliferation.[1][2][6]
-
Receptor Tyrosine Kinases (RTKs): It blocks several RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor (PDGFR-β), thereby inhibiting tumor angiogenesis.[1][3][4][7]
-
Other Kinases: this compound also shows activity against other kinases like c-KIT, FLT-3, and RET, contributing to its broad-spectrum anti-tumor effects.[1][2][3][5]
Dosage and Administration
Q2: What are the commonly used doses of this compound in murine cancer models?
The effective dose of this compound can vary significantly depending on the cancer model, mouse strain, and treatment schedule. Doses generally range from 10 mg/kg/day to 100 mg/kg/day.[8][9][10][11] A frequently effective dose for inhibiting tumor growth in various models is 30 mg/kg/day.[9][12][13] Some studies have explored higher doses (e.g., 60 mg/kg or 100 mg/kg) which may offer improved efficacy but are often associated with increased toxicity.[8][13]
Q3: How is this compound typically administered to mice?
The most common route of administration for this compound in mice is oral gavage, which mimics the clinical route of administration in humans.[8][9][14][15] Intraperitoneal (i.p.) injections have also been used in some studies.[1]
Q4: What vehicle is recommended for preparing this compound for oral administration?
A common vehicle for this compound is a mixture of Cremophor EL, ethanol, and water. For example, a solution of 12.5% Cremophor, 12.5% ethanol, and 75% water has been used.[15] Another described vehicle is a solution containing 10% Transcutol, 10% Cremophor, and 80% 0.9% NaCl.[14]
Troubleshooting Guide
Efficacy Issues
Q5: My tumor model is not responding to this compound treatment. What are the potential reasons?
-
Insufficient Dosage: The administered dose may be too low for the specific tumor model. It is recommended to perform a dose-response study to determine the optimal dose.[2]
-
Drug Resistance: The tumor cells may have intrinsic or acquired resistance to this compound. This can be due to activation of alternative signaling pathways.[16][17]
-
Pharmacokinetic Variability: this compound plasma levels can decline over time, potentially due to metabolic auto-induction.[5][13][18] This can lead to reduced drug exposure and loss of efficacy.
-
Tumor Microenvironment: The tumor microenvironment can influence drug response. For instance, hypoxia has been linked to this compound resistance.[17]
Toxicity Issues
Q6: I am observing significant toxicity (e.g., weight loss, skin rash) in my mice. What can I do?
-
Dose Reduction: High doses of this compound are associated with increased toxicity, including significant body weight loss.[8][13][18] Consider reducing the dose to a more tolerable level.
-
Intermittent Dosing: An intermittent dosing schedule (e.g., treatment for a few days followed by a break) may improve tolerability while maintaining efficacy compared to continuous high-dose administration.[19]
-
Supportive Care: Ensure mice have adequate hydration and nutrition. Monitor for signs of distress and provide supportive care as needed.
-
Vehicle Effects: The vehicle used for administration could contribute to toxicity. Ensure the vehicle is well-tolerated by itself in a control group.
Data Presentation
Table 1: Summary of this compound Dosages and Efficacy in Different Murine Cancer Models
| Cancer Model | Mouse Strain | Dosage | Administration Route | Efficacy (Tumor Growth Inhibition) | Reference |
| Hepatocellular Carcinoma (HCC) | Nude Mice | 25 mg/kg/day | Oral Gavage | 49.3% inhibition | [20] |
| Hepatocellular Carcinoma (HCC) | Nude Mice | 30 mg/kg/day | Oral Gavage | Significant tumor growth inhibition | [9][13] |
| Hepatocellular Carcinoma (HCC) | Nude Mice | 50 mg/kg/day | Oral Gavage | 85% inhibition | [8] |
| Hepatocellular Carcinoma (HCC) | Nude Mice | 100 mg/kg/day | Oral Gavage | 96% inhibition | [8] |
| Renal Cell Carcinoma (RCC) | Nude Mice | 80 mg/kg (conventional dose) | Not Specified | Slowed tumor growth | [19] |
| Non-Small Cell Lung Cancer (NSCLC) | Mice | 400 mg twice daily (human equivalent) | Oral | Disease control rate of 58.2% in clinical trial | [21] |
| Colon Carcinoma (HCT116) | Nude Mice | 40, 80, 120 mg/kg/day | Daily Treatment | Dose-dependent inhibition of tumor growth | [22] |
Table 2: Common Toxicities Observed with this compound in Murine Models
| Toxicity | Dosage | Cancer Model | Observations | Reference |
| Body Weight Loss | 60 mg/kg/day | Hepatocellular Carcinoma (HCC) | Accelerated weight loss leading to termination | [13][18] |
| Body Weight Loss | 100 mg/kg/day | Hepatocellular Carcinoma (HCC) | Progressive weight loss (5-9%) | [8] |
| Skin Rash | 30 mg/kg, escalated to 60 mg/kg | Hepatocellular Carcinoma (HCC) | Worsened with dose escalation, then tended to improve | [13][23] |
| Cardiotoxicity | 30 mg/kg/day | Myocardial Infarction Model | Increased mortality, myocyte necrosis | [12] |
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study
-
Animal Model: Use immunocompromised mice (e.g., nude mice) for xenograft studies.
-
Tumor Cell Implantation: Subcutaneously inject tumor cells into the flank of the mice. For orthotopic models, implant tumor cells into the target organ.[14]
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., ~100 mm³) before starting treatment.[20] Measure tumor volume regularly (e.g., every 3 days) using calipers (Volume = [length × width² × π/6]).[8]
-
Drug Preparation: Prepare this compound in a suitable vehicle (e.g., 12.5% Cremophor, 12.5% ethanol, 75% water).[15]
-
Treatment Administration: Administer this compound or vehicle control daily via oral gavage.
-
Monitoring: Monitor animal body weight and general health status daily.[14]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).[8]
Protocol 2: Western Blot Analysis for Signaling Pathway Inhibition
-
Sample Preparation: Homogenize excised tumor tissues in RIPA lysis buffer containing protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated and total proteins of interest (e.g., p-ERK, ERK, p-AKT, AKT).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound's mechanism of action.
Caption: General experimental workflow for in vivo this compound studies.
References
- 1. Preclinical overview of this compound, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PharmGKB summary: this compound Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. vidiumah.com [vidiumah.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound and rapamycin induce growth suppression in mouse models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor effects of regorafenib and this compound in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serial Low Doses of this compound Enhance Therapeutic Efficacy of Adoptive T Cell Therapy in a Murine Model by Improving Tumor Microenvironment | PLOS One [journals.plos.org]
- 11. Serial Low Doses of this compound Enhance Therapeutic Efficacy of Adoptive T Cell Therapy in a Murine Model by Improving Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Effects of this compound Dose on Acquired Reversible Resistance and Toxicity in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. Antifibrotic Activity of this compound in Experimental Hepatic Fibrosis – Refinement of Inhibitory Targets, Dosing and Window of Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Effects of this compound Dose on Acquired Reversible Resistance and Toxicity in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. High dose intermittent this compound shows improved efficacy over conventional continuous dose in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. aacrjournals.org [aacrjournals.org]
Technical Support Center: Mitigating Sorafenib-Induced Toxicity in Animal Studies
Welcome to the technical support center for researchers investigating the mitigation of Sorafenib-induced toxicities in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly reported this compound-induced toxicities in animal models?
A1: The most frequently documented this compound-induced toxicities in animal studies include cardiotoxicity, hepatotoxicity, skin toxicity, and gastrointestinal toxicity.[1][2][3][4][5] These adverse effects can impact experimental outcomes and animal welfare.
Q2: What are some promising mitigating agents for this compound-induced cardiotoxicity in mice?
A2: Hesperetin and Vitamin B17 have shown potential in mitigating this compound-induced cardiotoxicity in mouse models.[1][6] Hesperetin is a flavonoid found in citrus fruits, while Vitamin B17, also known as amygdalin, is a cyanogenic glycoside. Both have been reported to exert their protective effects through anti-inflammatory and antioxidant mechanisms.[1][6]
Q3: How can this compound-induced hepatotoxicity be ameliorated in rat models?
A3: Co-administration of Crocin, a constituent of saffron, has been demonstrated to reduce liver toxicity and improve liver function in rats treated with this compound.[7][8][9] The protective mechanism involves the attenuation of inflammatory and oxidative stress pathways.[7]
Q4: Are there any known strategies to address this compound-induced skin toxicity in animal studies?
A4: Research suggests that the severity of skin lesions is correlated with the local concentration of this compound in the skin.[3] While specific mitigating agents are still under investigation, understanding the underlying mechanism involving the TGF-β1/Smads signaling pathway may open avenues for targeted interventions.[3]
Q5: What is the proposed mechanism behind this compound-induced gastrointestinal toxicity?
A5: Emerging evidence suggests that this compound may induce intestinal toxicity by disrupting the gut microbiota and activating the LPS/TLR4/NF-κB signaling pathway.[4] This provides a basis for exploring interventions that target gut flora modulation or this specific inflammatory pathway.
Troubleshooting Guides
Cardiotoxicity Mitigation
Issue: Increased cardiac enzyme levels (e.g., cTn, CK-MB, LDH) and histological evidence of myocardial damage in this compound-treated mice.
Troubleshooting Strategy: Co-administration with Hesperetin
-
Rationale: Hesperetin has been shown to mitigate this compound-induced cardiotoxicity by inhibiting the TLR4/NLRP3 signaling pathway, thereby reducing inflammation, fibrosis, and apoptosis in cardiac tissue.[1][10][11]
-
Experimental Protocol: See Table 1 for a detailed experimental protocol for Hesperetin co-administration in mice.
-
Expected Outcome: Reduction in cardiac enzyme levels, improved myocardial histology, decreased collagen deposition, and modulation of apoptotic markers (decreased caspase-3, increased Bcl-2).[10]
Table 1: Experimental Protocol for Hesperetin Co-administration to Mitigate this compound-Induced Cardiotoxicity in Mice
| Parameter | Details |
| Animal Model | Male Swiss mice |
| This compound Dose | 100 mg/kg/day, orally |
| Hesperetin Dose | 50 mg/kg/day, orally |
| Administration | Oral gavage |
| Treatment Duration | 21 days |
| Assessment | - Biochemical: TNF-α, IL-1β, IL-6 levels in cardiac tissues.- Western Blot: TLR4 and NLRP3 expression.- Histopathology: H&E and Masson's trichrome staining.- Immunohistochemistry: Caspase-3 and Bcl-2 expression. |
Source: Zaafar D, et al. (2022). Hesperetin mitigates this compound-induced cardiotoxicity in mice through inhibition of the TLR4/NLRP3 signaling pathway. PLoS ONE.[10]
Hepatotoxicity Mitigation
Issue: Elevated liver enzymes (ALT, ALP) and histological signs of liver damage in this compound-treated rats.[2][12]
Troubleshooting Strategy: Co-administration with Crocin
-
Rationale: Crocin has demonstrated a protective effect against this compound-induced hepatotoxicity by reducing oxidative stress and inflammation.[7]
-
Experimental Protocol: Refer to Table 2 for a detailed experimental protocol for Crocin co-administration in a rat model of chemically-induced hepatocellular carcinoma (HCC) treated with this compound.
-
Expected Outcome: Restoration of normal liver architecture, reduction in serum inflammatory markers (CRP, IL-6, LDH), and attenuation of the expression of carcinogenesis-related genes (TNFα, p53, VEGF, NF-κB).[7]
Table 2: Experimental Protocol for Crocin Co-administration to Mitigate this compound-Induced Hepatotoxicity in Rats
| Parameter | Details |
| Animal Model | Male Wistar rats with DEN/2-AAF induced HCC |
| This compound Dose | 10 mg/kg/day, orally |
| Crocin Dose | 200 mg/kg/day, orally |
| Administration | Oral gavage |
| Treatment Duration | 3 weeks |
| Assessment | - Serum Analysis: CRP, IL-6, LDH, oxidative stress markers.- Histopathology: Evaluation of liver architecture.- Gene Expression: TNFα, p53, VEGF, and NF-κB. |
Source: Awad B, et al. (2023). Combining Crocin and this compound Improves Their Tumor-Inhibiting Effects in a Rat Model of Diethylnitrosamine-Induced Cirrhotic-Hepatocellular Carcinoma. Cancers.[8][9]
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action and Cardiotoxicity Pathway
This compound exerts its anti-tumor effects by inhibiting multiple kinases involved in tumor cell proliferation and angiogenesis, such as RAF kinases and VEGFR.[13] However, its off-target effects can lead to cardiotoxicity. One proposed mechanism involves the induction of endoplasmic reticulum (ER) stress, activating the PERK-eIF2α-ATF4 signaling cascade. This leads to the upregulation of ATF3, which in turn represses NDUFS1 expression, causing mitochondrial dysfunction and cardiomyocyte apoptosis.[1][14]
Caption: this compound-induced cardiotoxicity signaling cascade.
Experimental Workflow for Investigating Mitigation Strategies
A typical experimental workflow to investigate agents that mitigate this compound-induced toxicity involves animal model selection, treatment administration, and a multi-faceted assessment of toxicity and efficacy.
Caption: General experimental workflow for mitigation studies.
This compound-Induced Hepatotoxicity Pathway
This compound-induced hepatotoxicity is associated with the activation of oxidative stress and apoptotic pathways. It can induce the inflammatory marker NF-κB-p65 and pro-apoptotic proteins like Bax and cleaved Caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[2][15]
Caption: Key pathways in this compound-induced hepatotoxicity.
References
- 1. Frontiers | Mechanisms of this compound-induced cardiotoxicity: ER stress induces upregulation of ATF3, leading to downregulation of NDUFS1 expression and mitochondrial dysfunction [frontiersin.org]
- 2. Elucidation of the Molecular Mechanisms Underlying this compound-Induced Hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multikinase inhibitor this compound induces skin toxicities in tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Vitamin B17 alleviates this compound-induced cardiotoxicity in Ehrlich Ascites Carcinoma mice via modulation of inflammatory and fibrotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 8. Combining Crocin and this compound Improves Their Tumor-Inhibiting Effects in a Rat Model of Diethylnitrosamine-Induced Cirrhotic-Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Hesperetin mitigates this compound-induced cardiotoxicity in mice through inhibition of the TLR4/NLRP3 signaling pathway | PLOS One [journals.plos.org]
- 11. Hesperetin mitigates this compound-induced cardiotoxicity in mice through inhibition of the TLR4/NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound Toxicity Mimicking Drug Reaction With Eosinophilia and Systemic Symptoms (DRESS) Syndrome - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 14. Mechanisms of this compound-induced cardiotoxicity: ER stress induces upregulation of ATF3, leading to downregulation of NDUFS1 expression and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Investigating Acquired Sorafenib Resistance In Vitro
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during in vitro investigations of acquired Sorafenib resistance.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of acquired this compound resistance in hepatocellular carcinoma (HCC) cell lines?
A1: Acquired resistance to this compound in HCC cells is multifactorial. Key mechanisms include the activation of alternative signaling pathways to bypass the inhibitory effects of this compound.[1] The most commonly implicated pathways are the PI3K/Akt and JAK-STAT pathways.[1][2] Additionally, resistance can be mediated by the epithelial-mesenchymal transition (EMT), the presence of cancer stem cells, and alterations in the expression of drug transporters.[1][3]
Q2: How can I confirm that my cell line has developed resistance to this compound?
A2: The most direct method is to determine the half-maximal inhibitory concentration (IC50) of this compound using a cell viability assay, such as the MTT or CellTiter-Glo assay.[4] A significant increase in the IC50 value in the treated cell line compared to the parental, sensitive cell line indicates the development of resistance.[4] For example, a this compound-resistant HCC cell line might exhibit an IC50 several-fold higher than its parental counterpart.[5]
Q3: My this compound-resistant cell line is growing slower than the parental line, even in the absence of the drug. Is this normal?
A3: This phenomenon, known as a fitness cost, can be observed in some drug-resistant cell lines. The molecular changes that confer drug resistance may also impact the cell's proliferative capacity under normal conditions. It is crucial to characterize the growth rate of your resistant cell line in comparison to the parental line.
Q4: I am observing a heterogeneous response to this compound within my cell population. What could be the reason?
A4: This may indicate the presence of a mixed population of sensitive and resistant cells.[4] This can arise during the development of resistance. To address this, you can perform single-cell cloning to isolate and characterize distinct subpopulations.
Troubleshooting Guides
Issue 1: Difficulty in Establishing a Stable this compound-Resistant Cell Line
| Possible Cause | Suggested Solution |
| Incorrect starting concentration of this compound | Determine the IC50 of the parental cell line first. Start the selection process with a concentration at or slightly below the IC20.[6] |
| Drug concentration increased too rapidly | Gradually increase the this compound concentration in a stepwise manner, allowing the cells to adapt at each concentration before escalating the dose. This process can take several months.[7] |
| Cell death exceeds proliferation | If significant cell death is observed after increasing the drug concentration, maintain the cells at the previous, lower concentration until they recover and resume stable proliferation.[7] |
| Loss of resistance phenotype | Maintain the resistant cell line in a culture medium containing a maintenance dose of this compound to ensure continuous selective pressure.[8] It is also recommended to periodically check the IC50 to confirm the stability of the resistant phenotype. |
Issue 2: Inconsistent Results in MTT Assay for IC50 Determination
| Possible Cause | Suggested Solution |
| Uneven cell seeding | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells to ensure uniform cell distribution. |
| Edge effects in the 96-well plate | Avoid using the outermost wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Incomplete dissolution of formazan crystals | After adding the solubilization solution (e.g., DMSO), ensure complete dissolution of the purple formazan crystals by shaking the plate on an orbital shaker for at least 15 minutes. Visually inspect the wells before reading the absorbance. |
| Interference from phenol red in the medium | Use phenol red-free medium during the MTT assay to avoid potential background absorbance. |
Issue 3: Weak or No Signal in Western Blot for Signaling Proteins (e.g., p-ERK, p-Akt)
| Possible Cause | Suggested Solution |
| Low protein abundance or phosphorylation | Ensure cells are appropriately stimulated (if necessary) and lysed with buffers containing phosphatase and protease inhibitors to preserve protein phosphorylation. |
| Inefficient protein transfer | Verify the transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage if necessary.[7] |
| Suboptimal antibody concentration | Titrate the primary and secondary antibody concentrations to find the optimal dilution that provides a strong signal with minimal background. |
| High background obscuring the signal | Optimize the blocking step by using an appropriate blocking agent (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature.[7] Ensure thorough washing steps between antibody incubations. |
Quantitative Data Summary
Table 1: Experimentally Determined IC50 Values of this compound in Sensitive and Resistant Hepatocellular Carcinoma (HCC) Cell Lines.
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Reference |
| Huh7 | 1.9 - 4.722 | ~8 - 12 | ~4-5 | [5][9][10] |
| HepG2 | 3.2 - 7.10 | >10 | >3 | [9][11] |
| Hep3B | 3.0 | >10 | >3.3 | [9] |
| PLC/PRF/5 | 2.56 | 56.90 | 22.2 | [3] |
Experimental Protocols
Development of Acquired this compound-Resistant Cell Lines
This protocol describes a general method for generating this compound-resistant cancer cell lines by continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line (e.g., Huh7, HepG2)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Determine the initial IC50: Perform an MTT assay to determine the IC50 of this compound for the parental cell line.
-
Initial exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10 or IC20 of the parental cells.
-
Monitor cell growth: Continuously monitor the cells for signs of growth inhibition and cell death. Initially, a significant portion of the cells may die.
-
Subculture and dose escalation: Once the cells recover and reach about 80% confluency, subculture them. Gradually increase the concentration of this compound in the culture medium (e.g., by 1.5 to 2-fold increments).
-
Repeat selection: Repeat the process of monitoring, subculturing, and dose escalation over a period of several months.
-
Establish a stable resistant line: A stable resistant cell line is established when the cells can proliferate consistently in a concentration of this compound that is significantly higher than the initial IC50.
-
Characterization: Regularly determine the IC50 of the resistant cell line to monitor the level of resistance. Cryopreserve cells at different stages of resistance development.
MTT Assay for Cell Viability
This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.
Materials:
-
Parental and this compound-resistant cell lines
-
Complete culture medium
-
This compound stock solution
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound for 48-72 hours. Include a vehicle-treated control (DMSO).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.
Western Blotting for Signaling Pathway Analysis
This protocol is for analyzing the expression and phosphorylation of key proteins in signaling pathways associated with this compound resistance, such as ERK and Akt.
Materials:
-
Parental and this compound-resistant cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the cells with lysis buffer, and determine the protein concentration of the lysates.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate to visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Experimental workflow for investigating acquired this compound resistance.
Caption: Signaling pathways in this compound action and a common resistance mechanism.
Caption: Logical troubleshooting guide for common experimental issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Color Contrast & Visual Design Standards - Web Standards Commission [wsc.us.org]
- 3. Establishment and gene expression analysis of drug-resistant cell lines in hepatocellular carcinoma induced by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protocol to screen for this compound resistance regulators using pooled lentiviral shRNA library and a this compound-resistant hepatocellular carcinoma cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GHR knockdown enhances the sensitivity of HCC cells to this compound - Figure f2 | Aging [aging-us.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Investigating the Role of ABC Transporters in Sorafenib Efflux and Resistance
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the role of ATP-binding cassette (ABC) transporters in Sorafenib efflux and the development of therapeutic resistance.
Frequently Asked Questions (FAQs)
Q1: Which ABC transporters are primarily involved in this compound efflux and resistance?
Several ABC transporters have been implicated in the efflux of this compound, contributing to reduced intracellular drug concentrations and subsequent resistance. The most prominent among these are:
-
ABCG2 (Breast Cancer Resistance Protein, BCRP): Numerous studies have identified ABCG2 as a major transporter of this compound.[1][2] It plays a significant role in limiting the brain penetration of this compound and is a key factor in resistance.[1]
-
ABCB1 (P-glycoprotein, P-gp, or MDR1): ABCB1 is another key transporter involved in this compound efflux.[1][3] While some studies suggest its role might be less dominant than ABCG2 in certain contexts, it is still a critical factor in this compound resistance.[1]
-
ABCC family (Multidrug Resistance-Associated Proteins, MRPs): Members of the ABCC family, such as ABCC1 (MRP1) and ABCC2 (MRP2), have also been associated with this compound resistance, particularly in hepatocellular carcinoma.[3][4]
Q2: How does the expression of ABC transporters lead to this compound resistance?
The primary mechanism of ABC transporter-mediated resistance is the active efflux of this compound from cancer cells. This process is ATP-dependent and reduces the intracellular concentration of the drug, preventing it from reaching its therapeutic targets, such as Raf kinases and vascular endothelial growth factor receptors (VEGFRs).[5][6] Overexpression of these transporters on the plasma membrane of cancer cells is a common mechanism for acquired drug resistance.[2]
Q3: What are the initial steps to confirm this compound resistance in my cell line?
The first step is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). A significant increase in the IC50 value compared to the parental, sensitive cell line is a clear indicator of resistance.[7] For instance, a this compound-resistant hepatocellular carcinoma cell line (PLC/PRF/5) showed a significantly higher IC50 compared to its parental counterpart.[4]
Q4: How can I investigate the involvement of specific ABC transporters in observed this compound resistance?
Several experimental approaches can be employed:
-
Gene and Protein Expression Analysis: Use quantitative real-time PCR (qPCR) and Western blotting to compare the mRNA and protein levels of key ABC transporters (ABCG2, ABCB1, etc.) between your resistant and sensitive cell lines.[4][8]
-
Drug Efflux Assays: Measure the efflux of this compound or a fluorescent substrate (e.g., Hoechst 33342 for ABCG2, Calcein-AM for ABCB1) in the presence and absence of specific ABC transporter inhibitors (e.g., Ko143 for ABCG2, Verapamil for ABCB1).[9][10] A decrease in efflux in the presence of an inhibitor points to the involvement of that specific transporter.
-
Combination Therapy Studies: Treat your resistant cells with this compound in combination with an ABC transporter inhibitor. A restoration of sensitivity to this compound in the presence of the inhibitor provides strong evidence for the transporter's role in resistance.[3]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Increasing IC50 of this compound in my cell line. | The cell line is developing resistance. | 1. Confirm Resistance: Perform a dose-response curve and compare the IC50 to the parental line. 2. Investigate Mechanism: Analyze the expression of ABC transporters (ABCG2, ABCB1). 3. Test Combination Therapies: Combine this compound with an ABC transporter inhibitor to see if sensitivity is restored.[7] |
| This compound treatment is no longer inducing apoptosis. | Cells have developed anti-apoptotic mechanisms, potentially downstream of reduced intracellular this compound concentration due to efflux. | 1. Assess Apoptosis: Use Annexin V/PI staining to quantify apoptosis. 2. Analyze Apoptotic Proteins: Perform Western blotting for key apoptosis-related proteins like caspases and Mcl-1.[7] 3. Investigate Efflux: Determine if increased ABC transporter activity is reducing intracellular this compound levels. |
| Heterogeneous response to this compound within the cell population. | The cell line may consist of a mixed population of sensitive and resistant cells, with the resistant population overexpressing ABC transporters. | 1. Single-Cell Cloning: Isolate single-cell clones and determine their individual IC50 values for this compound. 2. Flow Cytometry: Use fluorescently labeled antibodies against ABC transporters to identify subpopulations with high expression. |
| Inconsistent results in drug efflux assays. | Suboptimal assay conditions or inhibitor concentrations. | 1. Optimize Inhibitor Concentration: Perform a dose-response experiment to determine the optimal non-toxic concentration of the ABC transporter inhibitor. 2. Control for Autofluorescence: Ensure that this compound or the inhibitor does not interfere with the fluorescent signal of your substrate. 3. Use Appropriate Controls: Include parental cells (low transporter expression) and cells overexpressing the transporter of interest as positive and negative controls. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound and ABC transporters.
Table 1: IC50 Values of this compound in Sensitive vs. Resistant Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | ABC Transporter Implicated |
| PLC/PRF/5 (Hepatocellular Carcinoma) | 5.4 ± 0.17 | 9.2 ± 0.47 (R1) 25 ± 5.1 (R2) | 1.8 4.6 | MRP3[4] |
| Huh7 (Hepatocellular Carcinoma) | ~1.5-7 (treatment range) | Cells stable at 7 | Not specified | Not specified[11] |
Table 2: Effect of ABC Transporter Inhibitors on this compound Activity
| Cell Line | Treatment | Effect |
| HEK293/ABCG2 | This compound + Mitoxantrone | This compound sensitizes cells to ABCG2 substrate Mitoxantrone[2] |
| Bx-PC3 (Pancreatic Cancer) | This compound + Verapamil (P-gp inhibitor) | Downregulation of MDR1 mRNA[10] |
| HepG2 (Hepatocellular Carcinoma) | This compound + Verapamil/MK571 | Increased this compound cytotoxicity[10] |
Table 3: this compound as an Inhibitor of ABC Transporters
| Transporter | IC50 of this compound (µM) | Assay System |
| ABCB1 (P-gp) | 25 ± 6 | Vinblastine accumulation in MDR1-transfected cells[1] |
| ABCG2 (BCRP) | 2.9 | Lucifer yellow transport in membrane vesicles[12] |
| ABCC2 (MRP2) | 15.6 | Transport in membrane vesicles[12] |
Experimental Protocols
1. Establishment of this compound-Resistant Cell Lines
This protocol describes a method for generating this compound-resistant cancer cell lines.[11]
-
Materials: Parental cancer cell line, complete culture medium, this compound, DMSO, cell culture flasks.
-
Procedure:
-
Seed the parental cells in a T75 flask.
-
Once the cells reach 70-80% confluency, treat them with a low concentration of this compound (e.g., starting at the IC20).
-
Culture the cells until they recover and start proliferating steadily.
-
Gradually increase the concentration of this compound in a stepwise manner with each passage.
-
Continue this process for several months until the cells can proliferate in a significantly higher concentration of this compound compared to the parental line.
-
Establish a stable resistant cell line and regularly check its IC50 to ensure the resistance phenotype is maintained.
-
2. Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound.[13][14]
-
Materials: 96-well plates, cells, complete culture medium, this compound, MTT solution (5 mg/mL in PBS), DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
3. Western Blotting for ABC Transporter Expression
This protocol is for detecting the protein levels of ABC transporters.[7]
-
Materials: Cell lysates, SDS-PAGE gels, transfer apparatus, PVDF membrane, blocking buffer (5% non-fat milk or BSA in TBST), primary antibodies (e.g., anti-ABCG2, anti-ABCB1), HRP-conjugated secondary antibodies, ECL substrate.
-
Procedure:
-
Lyse the cells and determine the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
4. Drug Efflux Assay using Flow Cytometry
This protocol measures the efflux of a fluorescent substrate.[9]
-
Materials: Cells, fluorescent substrate (e.g., Hoechst 33342 for ABCG2), ABC transporter inhibitor (e.g., Ko143), flow cytometer.
-
Procedure:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Pre-incubate the cells with or without the ABC transporter inhibitor for 30 minutes.
-
Add the fluorescent substrate and incubate for a further 30-60 minutes.
-
Wash the cells with ice-cold buffer to remove the extracellular substrate.
-
Resuspend the cells in a fresh buffer with or without the inhibitor and incubate at 37°C to allow for efflux.
-
At different time points, take aliquots of the cells and analyze the intracellular fluorescence using a flow cytometer.
-
A higher intracellular fluorescence in the presence of the inhibitor indicates that the transporter is involved in the efflux of the substrate.
-
Visualizations
Caption: this compound efflux mediated by ABC transporters.
Caption: Experimental workflow for investigating this compound resistance.
Caption: Logical flow of ABC transporter-mediated this compound resistance.
References
- 1. The Role of the Breast Cancer Resistance Protein (ABCG2) in the Distribution of this compound to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Role of ATP-binding Cassette Transporters in this compound Therapy for Hepatocellular Carcinoma: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. This compound Resistance in Hepatocellular Carcinoma: The Relevance of Genetic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABC Transporter-Mediated Multidrug-Resistant Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Interaction of the multikinase inhibitors this compound and sunitinib with solute carriers and ATP-binding cassette transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Protocol to screen for this compound resistance regulators using pooled lentiviral shRNA library and a this compound-resistant hepatocellular carcinoma cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Frontiers | Reversal of this compound resistance in hepatocellular carcinoma by curcumol: insights from network pharmacology, molecular docking, and experimental validation [frontiersin.org]
- 14. mdpi.com [mdpi.com]
Sorafenib drug delivery systems for improved bioavailability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on sorafenib drug delivery systems to improve its bioavailability.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and evaluation of this compound delivery systems.
Issue 1: Low Drug Loading or Encapsulation Efficiency in Nanoparticles
-
Question: My this compound-loaded nanoparticles (e.g., PLGA, Solid Lipid Nanoparticles) show low drug loading (<5%) and/or encapsulation efficiency (<70%). What are the potential causes and how can I improve it?
-
Answer: Low drug loading or encapsulation efficiency for a hydrophobic drug like this compound can stem from several factors. Here’s a step-by-step troubleshooting guide:
-
Potential Cause 1: Poor solubility of this compound in the organic solvent or lipid matrix.
-
Solution: Ensure that this compound is fully dissolved in the organic phase during the nanoparticle preparation. You may need to screen different organic solvents or solvent mixtures to find one with higher solubilizing capacity for this compound. For solid lipid nanoparticles (SLNs), selecting a lipid matrix in which this compound has high solubility is crucial.[1] Heating the lipid to form a molten state can enhance drug solubility.
-
-
Potential Cause 2: Drug precipitation during the emulsification/nanoprecipitation process.
-
Solution: The rapid change in solvent environment can cause the drug to precipitate before being encapsulated. Try optimizing the rate of addition of the organic phase to the aqueous phase. Slower addition can sometimes facilitate more efficient encapsulation. Also, ensure adequate homogenization or sonication energy is applied to rapidly form stable nanoparticles, trapping the drug inside.
-
-
Potential Cause 3: High drug-to-polymer/lipid ratio.
-
Solution: There is a saturation limit for how much drug a given amount of polymer or lipid can encapsulate. Systematically decrease the initial amount of this compound relative to the excipient concentration to determine the optimal loading capacity.
-
-
Potential Cause 4: Inappropriate surfactant type or concentration.
-
Solution: The surfactant plays a critical role in stabilizing the nanoparticles and preventing drug leakage. Screen different types of stabilizers (e.g., Pluronic F-127, PVA, Tween 80).[2][3] The concentration should be sufficient to cover the nanoparticle surface and prevent aggregation, which can lead to drug expulsion.
-
-
Issue 2: Phase Separation or Instability of Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
-
Question: My this compound SNEDDS formulation appears stable initially but shows phase separation after a few days or upon dilution. What could be the reason?
-
Answer: The stability of SNEDDS is dependent on the careful selection and ratio of its components (oil, surfactant, and cosurfactant/cosolvent).
-
Potential Cause 1: Incompatible components.
-
Potential Cause 2: Sub-optimal ratio of surfactant to cosurfactant (S/CoS ratio).
-
Solution: The S/CoS ratio is critical for the stability of the nanoemulsion upon dilution. A low ratio might not provide enough surfactant to stabilize the oil-water interface, leading to coalescence. Experiment with different S/CoS ratios (e.g., 1:1, 2:1, 3:1) to find the most robust formulation.
-
-
Potential Cause 3: Drug precipitation upon dilution.
-
Solution: this compound might be soluble in the SNEDDS pre-concentrate but could precipitate out when the system emulsifies in an aqueous medium if the solubilization capacity is exceeded. Ensure that the chosen surfactant and cosurfactant can maintain this compound in a solubilized state within the formed nanoemulsion droplets. Increasing the surfactant concentration can sometimes help.
-
-
Potential Cause 4: Thermodynamic instability.
-
Issue 3: Inconsistent or Poor In Vivo Bioavailability Results
-
Question: Despite promising in vitro dissolution, my this compound nanoformulation does not show a significant improvement in oral bioavailability in animal studies compared to the free drug. What are the possible explanations?
-
Answer: A discrepancy between in vitro and in vivo performance is a common challenge in drug delivery.
-
Potential Cause 1: In vivo instability of the formulation.
-
Solution: The gastrointestinal (GI) tract is a harsh environment. The formulation may be degrading or aggregating in the presence of GI fluids, enzymes, and salts. Evaluate the stability of your nanoparticles or SNEDDS in simulated gastric and intestinal fluids (SGF and SIF).
-
-
Potential Cause 2: First-pass metabolism.
-
Solution: this compound is subject to first-pass metabolism.[4][5] While nanoformulations can improve solubility and absorption, they may not completely overcome this. Some delivery systems, like SNEDDS, can promote lymphatic transport, partially bypassing the liver. Consider incorporating P-glycoprotein inhibitors in your formulation strategy if efflux is also a concern.[6]
-
-
Potential Cause 3: Poor particle uptake or permeation.
-
Solution: The physicochemical properties of the nanoparticles, such as size and surface charge, significantly influence their interaction with the intestinal mucosa. Generally, smaller particle sizes (<200 nm) and a slightly negative or neutral zeta potential are preferred for oral absorption.[7] Surface modification with mucoadhesive polymers could also enhance residence time and uptake.
-
-
Potential Cause 4: Inadequate in vitro-in vivo correlation (IVIVC).
-
Solution: The standard dissolution test might not be predictive of in vivo performance. Consider using more biorelevant dissolution media that mimic the composition of intestinal fluids. Additionally, conduct in vitro cell permeability studies (e.g., using Caco-2 cells) to better predict in vivo absorption.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Why is improving the bioavailability of this compound important?
-
A1: this compound is a BCS Class II drug with low aqueous solubility and is subject to first-pass metabolism, which results in a low and variable oral bioavailability of about 38-49%.[4][8] This can lead to suboptimal therapeutic efficacy and significant inter-patient variability.[9] Enhancing its bioavailability can lead to more consistent therapeutic outcomes, potentially at a lower dose, which could also reduce dose-related side effects.[8][10]
-
-
Q2: What are the most common types of drug delivery systems explored for this compound?
-
A2: A variety of nano-based drug delivery systems have been investigated to enhance this compound's solubility and bioavailability. These include Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), polymeric nanoparticles (e.g., using PLGA), nanocrystals, and liposomes.[6][10][11]
-
-
Q3: What is a Self-Nanoemulsifying Drug Delivery System (SNEDDS) and how does it improve this compound's bioavailability?
-
A3: SNEDDS are isotropic mixtures of oil, surfactant, and a cosurfactant that spontaneously form a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium, such as the GI fluids.[2] They improve bioavailability by presenting this compound in a solubilized form, which increases the dissolution rate and absorption. The small droplet size provides a large surface area for drug release and absorption.[12]
-
-
Q4: What are the key characterization parameters for this compound nanoparticles?
-
A4: Critical parameters include:
-
Particle Size and Polydispersity Index (PDI): Determines the in vivo fate and absorption. Measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: Indicates the surface charge and physical stability of the nanoparticle dispersion.
-
Encapsulation Efficiency (EE%) and Drug Loading (DL%): Quantifies the amount of drug successfully incorporated into the nanoparticles.
-
Morphology: Visualized using techniques like Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).[5]
-
In Vitro Drug Release: Assesses the rate and extent of drug release from the formulation over time.
-
-
-
Q5: Can this compound delivery systems be used for targeted therapy?
-
A5: Yes, nanocarriers can be engineered for targeted delivery. This can be achieved through passive targeting, which relies on the enhanced permeability and retention (EPR) effect in tumor tissues, or active targeting. Active targeting involves modifying the nanoparticle surface with ligands (e.g., peptides, antibodies) that bind to specific receptors overexpressed on cancer cells.[1][9] For instance, this compound-loaded magnetic SLNs have been developed for magnetic targeting.[1][13]
-
Data Presentation
Table 1: Comparison of Different this compound Drug Delivery Systems and their Pharmacokinetic Parameters
| Delivery System Type | Key Components | Particle Size (nm) | Encapsulation Efficiency (%) | Bioavailability Improvement (Fold increase in AUC vs. free drug) | Reference |
| SNEDDS | Acrysol EL 135 (Oil), Kolliphor (Surfactant), Transcutol-P (Cosurfactant) | Not explicitly stated for in vivo study, but forms nanoemulsion | ~99% (Drug Content) | ~5-fold | [4] |
| Solid SNEDDS | Capmul MCM (Oil), Tween 80 (Surfactant), Tetraglycol (Cosolvent), Aerosil® 200 (Solid carrier) | Forms nanoemulsion upon dispersion | Not specified | "Dramatically increases" | [2][11] |
| Nanocrystals | Labrasol® (Stabilizer) | 132.30 ± 5.57 | Not applicable | Not specified in provided abstract | [6] |
| PLGA Nanoparticles | PLGA, Pluronic F-127 | ~140 ± 14.7 | Not specified | "Improved" Cmax, T1/2, MRT | [3] |
| Solid Lipid Nanoparticles (SLNs) | Cetyl palmitate (Lipid), this compound, Iron oxide nanoparticles | ~200 | ~90% | Not specified (designed for magnetic targeting) | [1][13] |
| Nanomatrix | Sylysia® 350, Eudragit® S100 | Not specified | Not specified | 13-33 times (vs. suspension) | [14][15] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
-
Objective: To encapsulate this compound in a solid lipid matrix for improved delivery.
-
Materials: this compound, Cetyl palmitate (solid lipid), a suitable surfactant (e.g., Poloxamer 188), and purified water.
-
Methodology:
-
Preparation of Lipid Phase: Weigh the required amount of cetyl palmitate and place it in a beaker. Heat it to approximately 5-10°C above its melting point (around 60-65°C) to obtain a clear, molten lipid phase.
-
Drug Incorporation: Add the pre-weighed this compound to the molten lipid and stir until a clear, homogenous solution is obtained.
-
Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant (e.g., 2% w/v Poloxamer 188) in purified water and heat it to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase dropwise to the hot lipid phase under high-speed homogenization (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the droplet size to the nanometer range. The energy input and duration are critical parameters to optimize.
-
Cooling and Nanoparticle Formation: Cool down the resulting nanoemulsion in an ice bath under gentle stirring. The lipid will recrystallize, entrapping the drug and forming solid lipid nanoparticles.
-
Purification: The SLN dispersion can be purified by centrifugation or dialysis to remove any unencapsulated drug.
-
Characterization: Characterize the final SLN dispersion for particle size, PDI, zeta potential, encapsulation efficiency, and drug loading.
-
Protocol 2: Evaluation of In Vitro Drug Release from Nanoparticles
-
Objective: To determine the release profile of this compound from the prepared nanoparticles.
-
Materials: this compound-loaded nanoparticles, phosphate-buffered saline (PBS, pH 7.4) often containing a small amount of a surfactant like Tween 80 (e.g., 0.5%) to ensure sink conditions, dialysis membrane (with appropriate molecular weight cut-off, e.g., 12-14 kDa).
-
Methodology:
-
Sample Preparation: Place a known amount of the nanoparticle dispersion (e.g., 1 mL) into a dialysis bag.
-
Release Study Setup: Seal the dialysis bag and immerse it in a beaker containing a defined volume of the release medium (e.g., 100 mL of PBS with 0.5% Tween 80).
-
Incubation: Place the beaker in a shaking water bath maintained at 37°C with a constant shaking speed (e.g., 100 rpm).
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a specific volume of the release medium (e.g., 1 mL).
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Analysis: Analyze the collected samples for this compound concentration using a validated analytical method, such as HPLC-UV.[16]
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the drug release profile.
-
Visualizations
Caption: Workflow for the development and evaluation of this compound SNEDDS.
Caption: Troubleshooting decision tree for low encapsulation efficiency.
References
- 1. Active Targeting of this compound: Preparation, Characterization, and In Vitro Testing of Drug-Loaded Magnetic Solid Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a this compound-loaded solid self-nanoemulsifying drug delivery system: Formulation optimization and characterization of enhanced properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Self Nanoemulsifying Drug Delivery System of this compound Tosylate: Development and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound nanocrystals enhance bioavailability and overcome multidrug resistance in liver cancer cells: an approach based on P -gp inhibition strategy ... - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00122F [pubs.rsc.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. ijsred.com [ijsred.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of this compound self-microemulsifying drug delivery system and its relative bioavailability in rats [jcps.bjmu.edu.cn]
- 13. researchgate.net [researchgate.net]
- 14. Bioavailability and pharmacokinetics of this compound suspension, nanoparticles and nanomatrix for oral administration to rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development and characterization of this compound-loaded lipid nanocapsules for the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Sorafenib cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during in vitro experiments with Sorafenib, particularly focusing on inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an oral multi-kinase inhibitor that targets several key signaling pathways involved in cancer cell proliferation and angiogenesis.[1][2] It primarily inhibits the Raf/MEK/ERK signaling pathway by targeting RAF kinases (C-RAF and B-RAF).[2][3] Additionally, it blocks various receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor β (PDGFRβ), which are crucial for angiogenesis.[1][3]
Q2: Why do I observe significant variation in this compound's IC50 value across different cancer cell lines?
A2: Intrinsic differences between cell lines are a primary reason for variability in IC50 values.[4][5] Studies on various hepatocellular carcinoma (HCC) cell lines have shown a broad IC50 range, from 2µM to 10µM.[4] This heterogeneity can be attributed to differences in the expression levels of drug targets like RAF kinases, the presence of mutations in signaling pathway components, and varying activity of drug uptake transporters, such as the organic cation transporter 1 (OCT1).[4][5]
Q3: My cell line seems to be developing resistance to this compound over time. What are the common mechanisms?
A3: Acquired resistance to this compound is a significant challenge and can occur through several mechanisms.[6] One common cause is the activation of compensatory signaling pathways, like the PI3K/Akt pathway, which bypasses the RAF/MEK/ERK inhibition.[7] Another key mechanism is the reduced intracellular concentration of the drug due to impaired uptake, often linked to decreased membrane expression of the OCT1 transporter.[4][5] Overexpression of efflux pumps from the ABC transporter family can also contribute to resistance.[7]
Q4: How should I prepare and store this compound for cell-based assays to ensure consistency?
A4: Proper preparation and storage are critical for reproducible results. This compound has poor solubility in water and should be dissolved in cell-culture-grade Dimethyl Sulfoxide (DMSO).[8][9] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO, create single-use aliquots, and store them at -20°C or -80°C to maintain stability.[8][10] When preparing working solutions, dilute the DMSO stock directly into the pre-warmed cell culture medium.[8] Avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are not recommended for storage beyond one day.[9]
Q5: What is the maximum recommended final DMSO concentration in the cell culture medium?
A5: To avoid solvent-induced cytotoxicity that can confound results, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically at or below 0.5%.[11] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.[12]
Troubleshooting Guide for Inconsistent Results
This guide addresses specific issues that can lead to variability in this compound cell-based assays.
Issue 1: High Variability in Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo)
| Potential Cause | Explanation | Recommended Solution |
| Inconsistent Cell Seeding | Variations in the initial number of cells seeded per well lead to different growth rates and drug responses. Clumped cells can also cause uneven drug exposure.[11][13] | Ensure a single-cell suspension before plating. Use a precise cell counting method and verify even cell distribution. Optimize seeding density so cells are in the exponential growth phase during the experiment.[11] |
| Improper Drug Dilution/Precipitation | This compound is poorly soluble in aqueous media and can precipitate when diluted from a DMSO stock, leading to inconsistent effective concentrations.[8][14] | Prepare fresh working dilutions for each experiment from a validated DMSO stock.[11] When diluting, add the stock solution to pre-warmed media and mix thoroughly to prevent precipitation.[8] |
| Edge Effects in Multi-well Plates | Wells on the perimeter of 96-well plates are prone to evaporation, which alters the medium volume and effective drug concentration, affecting cell viability.[13] | Avoid using the outer rows and columns of the plate for experimental samples. Instead, fill these perimeter wells with sterile PBS or culture medium to create a humidity barrier.[13] |
| Assay Interference | Some kinase inhibitors can chemically interact with assay reagents, such as the tetrazolium salts in MTT assays, leading to inaccurate viability readings independent of cellular effects.[11] | Include a "no-cell" control containing media, this compound dilutions, and the assay reagent to check for direct chemical reactions. Validate key findings with an orthogonal assay that uses a different detection method (e.g., ATP-based CellTiter-Glo or direct cell counting).[11] |
| Serum Concentration | The presence and concentration of fetal bovine serum (FBS) can affect this compound's efficacy. Some studies show that this compound is more potent under serum-free conditions.[15] | Maintain a consistent FBS concentration across all experiments. If results are still variable, consider reducing the serum concentration or performing the assay in serum-free media, ensuring the cells remain viable for the duration of the experiment. |
Issue 2: IC50 Value is Higher Than Expected or Unstable
| Potential Cause | Explanation | Recommended Solution |
| Cell Line Passage Number | High passage numbers can lead to genetic drift and phenotypic changes, altering the cell line's sensitivity to drugs.[11] | Use cells within a defined, low passage number range. Regularly thaw a fresh, early-passage vial to maintain experimental consistency.[11] |
| Development of Resistance | Continuous culturing, especially with low-level drug exposure, can select for a resistant cell population.[7] | Regularly perform dose-response curves to monitor the IC50 value.[7] If resistance is suspected, analyze key resistance markers (e.g., check for activation of bypass pathways like Akt or expression of drug transporters).[7] |
| Cell Seeding Density | The sensitivity of some cancer cells to treatment can be density-dependent.[16] | Perform an optimization experiment by seeding cells at different densities to determine if this affects the IC50 value. Standardize the seeding density for all subsequent experiments. |
| Degraded this compound Stock | Improper storage or multiple freeze-thaw cycles can lead to the degradation of this compound, reducing its effective concentration.[17][18] | Prepare single-use aliquots of the DMSO stock solution and store them at -20°C or -80°C.[10] Use a fresh aliquot for each experiment. |
Issue 3: Inconsistent Inhibition of Downstream Targets (e.g., p-ERK) in Western Blots
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal Treatment Time/Dose | The inhibition of signaling pathways like RAF/MEK/ERK can be transient. The effect may be missed if lysates are collected at the wrong time point.[19] | Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) and a dose-response experiment to identify the optimal conditions for observing maximal inhibition of p-ERK.[19][20][21] |
| Phosphatase Activity | Phosphatases in the cell lysate can dephosphorylate proteins, leading to an underestimation of phosphorylated targets like p-ERK.[22] | Always lyse cells in a buffer containing a cocktail of phosphatase and protease inhibitors.[7][23] Keep samples on ice throughout the lysis and protein quantification process.[22] |
| Poor Antibody Quality | The primary antibody may lack the required specificity or sensitivity to detect the target protein reliably.[24] | Use a Western blot-validated antibody from a reputable supplier. Titrate the antibody to determine the optimal concentration that maximizes signal and minimizes background noise.[23] |
| Inconsistent Protein Loading | Uneven protein loading across lanes will lead to inaccurate quantification of target protein levels.[24] | Accurately determine protein concentration for all lysates (e.g., using a BCA assay).[7] Normalize the target protein signal to a reliable loading control (e.g., GAPDH, β-actin) to correct for any loading variations.[24] |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various HCC Cell Lines
| Cell Line | Reported IC50 (µM) | Reference |
| HepG2 | ~2 | [4] |
| HLF | ~2 | [4] |
| HLE | ~2 | [4] |
| PLC/PRF/5 | ~5.5 - 6.3 | [7][9] |
| Huh7 | ~10 | [4] |
| Huh 7.5 | ~10 | [4] |
| Hep-1 | ~10 | [4] |
| SNU423 | Not specified, but cytotoxic at 10 µM | [25] |
Note: IC50 values are highly dependent on experimental conditions (e.g., incubation time, cell density, serum concentration) and should be determined empirically for your specific system.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution: Dissolve this compound powder in high-quality, sterile DMSO to create a concentrated stock solution (e.g., 20 mM).[10] Warm gently (e.g., at 37°C) and vortex if necessary to ensure it is completely dissolved.[10]
-
Aliquoting: Dispense the stock solution into small, single-use, sterile microcentrifuge tubes. This prevents contamination and avoids repeated freeze-thaw cycles that can degrade the compound.
-
Storage: Store the aliquots protected from light at -80°C for long-term storage or -20°C for shorter-term storage.[10]
-
Working Solution Preparation: On the day of the experiment, thaw a single aliquot. Dilute the stock solution directly into pre-warmed (37°C) cell culture medium to achieve the desired final concentrations. Mix thoroughly by gentle inversion or pipetting immediately before adding to the cells. The final DMSO concentration should not exceed 0.5%.[11]
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density and allow them to attach overnight in a 37°C, 5% CO₂ incubator.
-
Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound or a vehicle control (medium with the same final DMSO concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[4][26]
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[7]
-
Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Measurement: Shake the plate gently for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to generate a dose-response curve and determine the IC50 value.[7]
Protocol 3: Western Blotting for p-ERK Analysis
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at the desired concentrations and for the optimal time determined from preliminary experiments.
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells directly on the plate with ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[7] Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: BSA is often preferred for phospho-antibodies.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (p44/42 MAPK) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and re-probed for total ERK1/2 and/or a loading control like β-actin.
Visualizations
Caption: this compound's mechanism of action on the RAF/MEK/ERK signaling pathway.
Caption: Standard experimental workflow for a this compound cell viability assay.
Caption: Logical flowchart for troubleshooting inconsistent IC50 values.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. ClinPGx [clinpgx.org]
- 3. Antitumor Activity of this compound in Human Cancer Cell Lines with Acquired Resistance to EGFR and VEGFR Tyrosine Kinase Inhibitors | PLOS One [journals.plos.org]
- 4. Mechanisms of this compound Resistance in HCC Culture Relate to the Impaired Membrane Expression of Organic Cation Transporter 1 (OCT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of this compound Resistance in HCC Culture Relate to the Impaired Membrane Expression of Organic Cation Transporter 1 (OCT1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The advantages and challenges of this compound combination therapy: Drug resistance, toxicity and future directions (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. This compound Formulation | Xin Chen Lab [pharm.ucsf.edu]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound suppresses the cell cycle and induces the apoptosis of hepatocellular carcinoma cell lines in serum-free media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Cell Density Determines the Sensitivity of Hepatocarcinoma Cells to Ascorbate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sphinxsai.com [sphinxsai.com]
- 18. jrtdd.com [jrtdd.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. reddit.com [reddit.com]
- 23. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 24. benchchem.com [benchchem.com]
- 25. Broad Transcriptomic Impact of this compound and Its Relation to the Antitumoral Properties in Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Enhance Sorafenib Penetration in Solid Tumors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing Sorafenib penetration and efficacy in solid tumors.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions related to improving this compound delivery.
Q1: What are the primary barriers limiting this compound penetration into solid tumors?
A1: this compound's effectiveness is often hampered by multiple physical and biological barriers within the tumor.[1] These include:
-
Poor Aqueous Solubility: this compound is a hydrophobic molecule, which limits its bioavailability and distribution in the bloodstream.[2][3]
-
Tumor Microenvironment (TME): The TME presents a formidable obstacle. Key components include:
-
Dense Extracellular Matrix (ECM): An abundance of collagen and other proteins in the tumor stroma physically impedes drug diffusion.[1][4]
-
High Interstitial Fluid Pressure (IFP): Leaky tumor vasculature and poor lymphatic drainage lead to elevated pressure within the tumor, opposing the inward flow of drugs.
-
Hypoxia: Low oxygen levels in the tumor core can promote resistance and alter cellular metabolism.[5][6]
-
-
Cellular Resistance Mechanisms: Tumor cells can actively resist this compound through:
-
Drug Efflux Pumps: P-glycoprotein (P-gp) and other transporters can pump this compound out of the cancer cell, reducing its intracellular concentration.[3][7]
-
Activation of Alternative Signaling Pathways: Cancer cells can bypass the pathways inhibited by this compound (e.g., Raf/MEK/ERK) by activating others, such as the PI3K/Akt pathway, leading to acquired resistance.[8][9]
-
Q2: What are the main strategies being investigated to improve this compound penetration?
A2: Research is focused on three primary areas:
-
Nanoparticle-based Drug Delivery Systems: Encapsulating this compound in nanocarriers (e.g., liposomes, polymeric nanoparticles, micelles) can improve its solubility, prolong its circulation time, and enhance its accumulation in tumors through the Enhanced Permeability and Retention (EPR) effect.[2][3][10]
-
Combination Therapies: Co-administering this compound with other agents can tackle resistance and TME barriers. This includes combining it with cytotoxic chemotherapy, inhibitors of other signaling pathways, or immunotherapy.[8][11][12]
-
Modulation of the Tumor Microenvironment: Using agents to degrade the ECM, normalize tumor vasculature, or modulate immunosuppressive cells like tumor-associated macrophages (TAMs) can make the tumor more permeable to this compound.[1][5][13]
Q3: How do nanoparticle characteristics influence tumor penetration?
A3: The physicochemical properties of nanoparticles are critical for effective drug delivery.
-
Size: Nanoparticles between 10-200 nm are generally considered optimal for leveraging the EPR effect, allowing them to pass through leaky tumor vasculature but avoiding rapid clearance by the kidneys or liver.[3] For direct interaction with hepatocytes, sizes smaller than 150-200 nm may be advantageous.[10]
-
Surface Charge (Zeta Potential): A neutral or slightly negative surface charge can help reduce opsonization (tagging by immune proteins) and prolong circulation time. Cationic (positive) particles may enhance cellular uptake but can also cause toxicity and be cleared more rapidly.
-
Surface Modification: Attaching targeting ligands (e.g., antibodies, peptides) to the nanoparticle surface (active targeting) can increase specific binding to and uptake by cancer cells.[14][15] Coating with polymers like polyethylene glycol (PEG) creates a "stealth" effect, reducing clearance by the immune system.
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental evaluation of this compound delivery strategies.
Guide 1: Poor In Vivo Efficacy of this compound-Loaded Nanoparticles
| Issue / Observation | Potential Cause | Troubleshooting Steps & Recommendations |
| Low tumor accumulation of nanoparticles despite successful formulation. | 1. Rapid Clearance: Nanoparticles are being cleared by the reticuloendothelial system (RES) in the liver and spleen before they can reach the tumor. 2. Poor EPR Effect: The tumor model used may have poorly developed, non-leaky vasculature, limiting passive accumulation. | 1. Confirm PEGylation: Ensure surface modification with PEG is adequate. Characterize particle size and zeta potential post-formulation. 2. Evaluate Tumor Model: Use imaging (e.g., MRI with a contrast agent) to assess vessel permeability. Consider using a different, more vascularized tumor model. |
| Good tumor accumulation, but low therapeutic effect. | 1. Premature Drug Leakage: this compound is released from the nanoparticle in circulation before reaching the tumor. 2. Poor Drug Release at Tumor Site: The nanoparticle is stable but does not release its payload effectively within the tumor's microenvironment. | 1. In Vitro Release Study: Perform a drug release assay in plasma-simulating fluid to check for premature leakage. 2. Triggered Release: Design stimuli-responsive nanoparticles that release this compound in response to the acidic or hypoxic TME.[14] |
| High variability in efficacy between experimental animals. | 1. Tumor Heterogeneity: Significant differences in tumor size, vascularity, and stroma between animals. 2. Inconsistent Administration: Variation in intravenous injection technique. | 1. Standardize Tumor Inoculation: Ensure consistent cell numbers and injection sites. Start treatment when tumors reach a standardized volume range. 2. Refine Injection Technique: Ensure consistent and complete delivery of the nanoparticle suspension. |
Guide 2: Combination Therapy Fails to Potentiate this compound
| Issue / Observation | Potential Cause | Troubleshooting Steps & Recommendations |
| No synergistic effect observed when combining this compound with a TME-modifying agent. | 1. Incorrect Dosing Schedule: The TME-modifying agent may need to be administered before this compound to "prime" the tumor and increase permeability. 2. Insufficient TME Modulation: The dose of the second agent may be too low to effectively alter the ECM or tumor vasculature. | 1. Staggered Dosing Study: Test various schedules (e.g., second agent 24h or 48h before this compound) to find the optimal sequence. 2. Dose-Response Analysis: Perform a dose-escalation study for the TME-modifying agent and assess its impact on the TME using immunohistochemistry (e.g., staining for collagen or CD31 for blood vessels). |
| Increased toxicity without a corresponding increase in efficacy. | 1. Overlapping Toxicities: Both agents may have similar off-target effects. 2. Pharmacokinetic Interactions: One drug may alter the metabolism and clearance of the other, leading to higher systemic exposure.[8] | 1. Toxicity Profiling: Carefully review the known side effects of both drugs. Consider reducing the dose of one or both agents. 2. PK Studies: Measure the plasma concentrations of both drugs when administered alone and in combination to check for interactions. |
Section 3: Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound delivery systems.
Table 1: Comparison of this compound Nanoparticle Formulations
| Formulation Type | Example Carrier Material | Typical Size (nm) | Encapsulation Efficiency (%) | Key Finding / Improvement | Reference |
| Liposomes | Phospholipids, Cholesterol | 80 - 150 | > 85% | Significantly improved water solubility from 0.21 to 250 µg/mL. | [3][12] |
| Solid Lipid Nanoparticles (SLN) | Cetyl Palmitate | < 300 | ~ 90% | Enabled magnetic targeting when co-loaded with SPIONs. | [2][3] |
| Polymeric Nanoparticles | PLGA or PCL | 150 - 250 | ~ 75% | Slower, sustained drug release, especially at acidic pH mimicking the TME. | [2][16] |
| Nanocrystals | This compound, Labrasol® | ~ 200 | N/A | Increased relative bioavailability by 1.27-fold and overcame P-gp mediated resistance. | [7] |
Table 2: Selected Clinical Outcomes of this compound Combination Therapies in HCC
| Combination | Phase | Median Overall Survival (OS) | Comparison | Reference |
| This compound + Erlotinib | Phase III | 9.5 months | No significant improvement over this compound + Placebo (9.9 months). | [17] |
| This compound + Refametinib | Phase II | 9.7 months | Showed improvement compared to historical this compound monotherapy data (~6.5 months). | [17] |
| Atezolizumab + Bevacizumab | Phase III | 19.2 months | Superior to this compound monotherapy (13.4 months). Note: This is now a first-line standard of care. | [12][18] |
Section 4: Key Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol is based on an optimized emulsion-solvent evaporation method.[16]
-
Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in 5 mL of an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Aqueous Phase Preparation: Prepare a 10 mL solution of a surfactant (e.g., 1% w/v polyvinyl alcohol - PVA) in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase dropwise while sonicating on an ice bath. Sonicate for 2-3 minutes at 40% amplitude to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a beaker and stir magnetically at room temperature for 3-4 hours to allow the organic solvent to evaporate completely.
-
Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice by resuspending in deionized water and repeating the centrifugation step. This removes excess surfactant and unencapsulated drug.
-
Lyophilization: Resuspend the final pellet in a small volume of water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours to obtain a powder.
-
Characterization: Re-suspend a small amount of the powder for characterization of size, zeta potential, drug loading, and encapsulation efficiency.
Protocol 2: In Vitro Cellular Uptake Assay
This protocol uses a fluorescent dye to visualize nanoparticle internalization.[19]
-
Prepare Fluorescent Nanoparticles: Synthesize this compound-loaded nanoparticles as in Protocol 1, but add a fluorescent dye (e.g., Coumarin-6) to the initial organic phase.
-
Cell Seeding: Seed tumor cells (e.g., HepG2, U87) onto glass coverslips in a 24-well plate at a density of 5 x 104 cells/well. Allow cells to adhere overnight.
-
Treatment: Remove the culture medium and replace it with fresh medium containing the fluorescently labeled nanoparticles at a desired concentration. Incubate for a specified time (e.g., 2, 4, or 6 hours).
-
Washing: After incubation, remove the nanoparticle-containing medium and wash the cells three times with cold phosphate-buffered saline (PBS) to remove non-internalized particles.
-
Fixation: Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Staining: Wash the cells again with PBS. Stain the cell nuclei by incubating with DAPI (1 µg/mL) for 5 minutes.
-
Mounting and Imaging: Wash the cells a final time with PBS, mount the coverslips onto microscope slides using an anti-fade mounting medium, and visualize using a fluorescence microscope. Green fluorescence (Coumarin-6) will indicate nanoparticle location, and blue fluorescence (DAPI) will indicate the nucleus.
Protocol 3: Signaling Pathway Analysis by Western Blot
This protocol assesses if this compound is effectively inhibiting its target pathway (Raf/MEK/ERK).[9]
-
Cell Treatment: Seed tumor cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with free this compound or this compound-loaded nanoparticles for a specified time (e.g., 24 hours). Include an untreated control.
-
Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting phosphorylated ERK (p-ERK), total ERK (t-ERK), and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting bands using a chemiluminescence detection system. A decrease in the p-ERK/t-ERK ratio in treated samples indicates successful pathway inhibition.
References
- 1. Strategies to Increase Drug Penetration in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Based Drug Delivery Systems: Applications and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies to improve this compound efficacy during image-guided treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Frontiers | The current status of tumor microenvironment and cancer stem cells in this compound resistance of hepatocellular carcinoma [frontiersin.org]
- 6. The microenvironmental and metabolic aspects of this compound resistance in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound nanocrystals enhance bioavailability and overcome multidrug resistance in liver cancer cells: an approach based on P-gp inhibition strategy - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 8. The advantages and challenges of this compound combination therapy: Drug resistance, toxicity and future directions (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of resistance to this compound and the corresponding strategies in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Strategies to improve this compound efficacy during image-guided treatment of hepatocellular carcinoma - Eresen - Annals of Translational Medicine [atm.amegroups.org]
- 13. Link of this compound resistance with the tumor microenvironment in hepatocellular carcinoma: Mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijisrt.com [ijisrt.com]
- 15. Nanoparticle-Mediated Drug Delivery Systems for Precision Targeting in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. This compound-based combined molecule targeting in treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. targetedonc.com [targetedonc.com]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Off-Target Effects of Sorafenib in Preclinical Research
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of Sorafenib's off-target effects in a preclinical setting. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and major off-target kinases of this compound?
A1: this compound is a multi-kinase inhibitor. Its primary intended targets include Raf-1, B-Raf (wild-type and V600E mutant), VEGFR-1, VEGFR-2, VEGFR-3, and PDGFR-β.[1][2] However, it also inhibits several other kinases, which are considered off-targets and can contribute to both its therapeutic efficacy and toxicity profile. These include c-KIT, FLT3, RET, and FGFR1.[1]
Q2: I'm observing unexpected proliferation in my wild-type B-Raf cancer cell line after this compound treatment. What could be the cause?
A2: This phenomenon is likely due to the "paradoxical activation" of the MAPK/ERK pathway. In cells with wild-type B-Raf and an upstream mutation (like RAS), low doses of this compound can lead to the dimerization of RAF kinases, resulting in the transactivation of CRAF and subsequent activation of MEK and ERK, promoting cell proliferation.[3][4]
Q3: My non-cancerous cell line is showing significant apoptosis at low micromolar concentrations of this compound. Is this expected?
A3: Yes, this can be an expected off-target effect. This compound can induce apoptosis in various cell types, not just cancer cells, through mechanisms that may be independent of its primary targets. For example, this compound has been shown to cause apoptosis in cardiomyocytes and cardiac stem cells, contributing to its cardiotoxic effects.[5][6] This toxicity can be mediated by endoplasmic reticulum stress and mitochondrial dysfunction.[5]
Q4: What are the common preclinical toxicities observed with this compound in animal models?
A4: Common toxicities observed in preclinical animal models include cardiotoxicity (cardiomyocyte apoptosis and necrosis), skin toxicity (rash and hand-foot skin reaction), renal toxicity (glomerular injury and proteinuria), and liver toxicity.[5][7][8] These toxicities are often dose-dependent.
Q5: How can I prepare this compound for in vitro and in vivo experiments?
A5: For in vitro experiments, this compound is typically dissolved in DMSO to create a high-concentration stock solution (e.g., 20 mM), which is then further diluted in culture medium to the desired working concentration. For in vivo studies in mice, a common formulation involves dissolving this compound in a vehicle such as a mixture of Cremophor EL and ethanol, which is then diluted in water for oral gavage. It is important to note that this compound has low aqueous solubility, and precipitation can be an issue.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unexpected increase in p-ERK levels in wild-type B-Raf cells. | Paradoxical activation of the RAF/MEK/ERK pathway. | 1. Verify the genetic background: Confirm that your cell line has wild-type B-Raf and check for upstream mutations (e.g., RAS). 2. Test a dose-response: Paradoxical activation is often observed at lower concentrations of this compound. Higher concentrations may be inhibitory. 3. Co-treat with a MEK inhibitor: Combining this compound with a MEK inhibitor can abrogate the paradoxical ERK activation. |
| High levels of apoptosis in non-target cells at low concentrations. | Off-target kinase inhibition leading to apoptosis; mitochondrial toxicity. | 1. Perform a kinase selectivity profile: Assess the inhibitory activity of this compound against a broad panel of kinases to identify potential off-targets responsible for the toxicity. 2. Evaluate mitochondrial function: Use assays like JC-1 or TMRE to assess mitochondrial membrane potential and Seahorse assays to measure oxygen consumption rate.[9] 3. Assess markers of ER stress: Perform Western blot for markers like GRP78 and p-PERK.[5] |
| Inconsistent IC50 values between experiments. | Cell passage number and density; compound solubility and stability; assay variability. | 1. Standardize cell culture conditions: Use cells within a consistent and low passage number range. Seed cells at a consistent density for all experiments. 2. Ensure proper compound handling: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Visually inspect for any precipitation. 3. Optimize assay parameters: Standardize incubation times and ensure consistent reagent preparation. |
| Reduced anti-tumor efficacy in vivo over time. | Development of acquired resistance; induction of drug metabolism. | 1. Investigate resistance mechanisms: Analyze resistant tumors for activation of alternative signaling pathways (e.g., PI3K/Akt).[10] 2. Assess drug levels: Measure this compound concentrations in plasma and tumor tissue over the course of the study to determine if drug clearance is increasing.[3] 3. Consider combination therapies: Based on the identified resistance mechanisms, combine this compound with an inhibitor of the escape pathway. |
| Unexpected effects on immune cell populations in vivo. | Immunomodulatory off-target effects of this compound. | 1. Characterize immune cell infiltrates: Use flow cytometry or immunohistochemistry to analyze changes in immune cell populations (e.g., Tregs, MDSCs) in the tumor microenvironment and spleen.[11] 2. Assess T-cell function: Evaluate T-cell proliferation and cytokine production in the presence of this compound.[12] |
Quantitative Data
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Target Type |
| Raf-1 | 6 | On-Target |
| B-Raf (wild-type) | 22 | On-Target |
| B-Raf (V600E) | 38 | On-Target |
| VEGFR-1 | 15 | On-Target |
| VEGFR-2 | 90 | On-Target |
| VEGFR-3 | 20 | On-Target |
| PDGFR-β | 57 | On-Target |
| c-KIT | 68 | Off-Target |
| FLT3 | 58 | Off-Target |
| RET | 43 | Off-Target |
| FGFR-1 | - | Off-Target |
| Data compiled from multiple sources. IC50 values can vary depending on the assay conditions. |
Table 2: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | B-Raf Status | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | Wild-Type | ~2-6 |
| Huh7 | Hepatocellular Carcinoma | Wild-Type | ~5-10 |
| SNU-423 | Hepatocellular Carcinoma | Wild-Type | 6.4 |
| JHH-7 | Hepatocellular Carcinoma | Wild-Type | 2.26 |
| SK-Hep-1 | Hepatocellular Carcinoma | V600E | 0.5 |
| IC50 values are highly dependent on the cell line and assay conditions (e.g., treatment duration).[3] |
Table 3: Preclinical In Vivo Dose-Dependent Off-Target Effects of this compound
| Animal Model | Dose | Organ/System | Observed Off-Target Effect | Reference |
| Rat | Not specified | Kidney | 75% increase in proteinuria; 4-fold higher glomerular injury score. | [7] |
| Rat | 10 mg/kg | Kidney | 6% decrease in urea, 21% decrease in albumin, 8% increase in creatinine. | [5] |
| Mouse | 30 mg/kg/day | Heart | Increased myocyte necrosis and apoptosis. | [6] |
| Mouse | 30-60 mg/kg | Liver | Decreased liver regeneration after hepatectomy. | [9] |
| Mouse | 120-240 mg/kg | Skin | Transient skin rash. | [8] |
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis of p-ERK and Total ERK
Objective: To assess the effect of this compound on the phosphorylation status of ERK1/2.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., 1 x 10^6 cells/well in a 6-well plate) and allow them to adhere overnight. Serum-starve the cells for 12-24 hours. Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time period (e.g., 1-4 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To determine total ERK levels as a loading control, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Methodology:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound or vehicle control for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant containing floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: this compound's primary on- and off-target signaling pathways.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
Caption: Experimental workflow for investigating this compound-induced cardiotoxicity.
References
- 1. ClinPGx [clinpgx.org]
- 2. Preclinical overview of this compound, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound Dose on Acquired Reversible Resistance and Toxicity in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Screening of Tyrosine Kinase Inhibitor Cardiotoxicity with Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. saudijournals.com [saudijournals.com]
- 6. Differential effects of this compound on liver versus tumor fibrosis mediated by SDF1α/CXCR4 axis and Gr-1+ myeloid cell infiltration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A this compound INDUCED MODEL OF GLOMERULAR KIDNEY DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of this compound on murine liver regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Early this compound-Induced Toxicity Is Associated with Drug Exposure and UGTIA9 Genetic Polymorphism in Patients with Solid Tumors: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
Sorafenib vs. Regorafenib in Preclinical Hepatocellular Carcinoma Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of sorafenib and regorafenib, two multi-kinase inhibitors used in the treatment of hepatocellular carcinoma (HCC). The information presented is based on experimental data from in vivo and in vitro preclinical models, offering insights into their comparative efficacy and mechanisms of action.
I. Executive Summary
This compound has long been the standard first-line systemic therapy for advanced HCC. Regorafenib, a structurally similar multi-kinase inhibitor, has been approved for patients who have progressed on this compound. Preclinical studies have been conducted to directly compare their anti-tumor activities and elucidate their mechanisms of action, providing a rationale for their clinical use.
Overall, both drugs demonstrate efficacy in preclinical HCC models, though regorafenib has shown a superior or more consistent anti-tumor response in some models, potentially explaining its benefit in this compound-refractory cases.[1][2] This guide will delve into the quantitative data from these studies, detail the experimental protocols used, and visualize the key signaling pathways involved.
II. Comparative Efficacy in Preclinical Models
The anti-tumor effects of this compound and regorafenib have been evaluated in various preclinical HCC models, including patient-derived xenografts (PDX) and established cell lines.
In Vivo Studies: Patient-Derived Xenograft (PDX) and Cell Line Xenograft Models
A key study compared the efficacy of regorafenib (10 mg/kg, daily) and this compound (30 mg/kg, daily) in ten different HCC PDX models.[2] The results showed significant tumor growth inhibition in 8 out of 10 models for regorafenib and 7 out of 10 for this compound.[2] Notably, a superior response to regorafenib was observed in four of these models.[2]
In an orthotopic murine H129 liver tumor model, regorafenib significantly improved median survival compared to the vehicle control (36 vs. 27 days), whereas this compound did not show a statistically significant improvement (33 vs. 28 days).[1][3]
| Preclinical Model | Drug | Dosage | Key Findings | Reference |
| HCC Patient-Derived Xenografts (10 models) | Regorafenib | 10 mg/kg, daily | Significant tumor growth inhibition in 8/10 models. Superior response to this compound in 4 models. | [2] |
| This compound | 30 mg/kg, daily | Significant tumor growth inhibition in 7/10 models. | [2] | |
| Orthotopic Murine H129 Liver Tumor Model | Regorafenib | 10 mg/kg, daily | Significantly improved median survival vs. vehicle (36 vs. 27 days). | [1][3] |
| This compound | 30 mg/kg, daily | No significant improvement in median survival vs. vehicle (33 vs. 28 days). | [1][3] | |
| PLC/PRF/5 Xenograft Model | This compound | 10 mg/kg, daily | 49% tumor growth inhibition. | |
| 30 mg/kg, daily | Complete tumor growth inhibition. | |||
| 100 mg/kg, daily | Partial tumor regressions in 50% of mice. |
In Vitro Studies: HCC Cell Lines
In vitro studies on human HCC cell lines (PLC/PRF/5, HepG2, and Hep3B) have further elucidated the comparative effects of this compound and regorafenib on various cellular processes.
| Assay | Cell Lines | Drug Concentration | Key Findings | Reference |
| Cell Proliferation | PLC/PRF/5, HepG2, Hep3B | 1-5 µM | Inhibition of cell growth. | [4] |
| AFP Secretion | PLC/PRF/5, HepG2 | 0.25-0.5 µM | Dose-dependent decrease in alpha-fetoprotein (AFP) levels. | [4] |
| Cell Migration | PLC/PRF/5, HepG2, Hep3B | 0.1-1 µM | Inhibition of cell migration. | [4] |
| Cell Invasion | PLC/PRF/5, HepG2, Hep3B | 0.1-1 µM | Inhibition of cell invasion. | [4] |
These in vitro findings suggest that both drugs can inhibit key malignant phenotypes of HCC cells at concentrations that may be lower than those required to inhibit proliferation.[4]
III. Mechanisms of Action: Signaling Pathways
This compound and regorafenib are multi-kinase inhibitors that target several key signaling pathways involved in tumor proliferation and angiogenesis. Their primary targets include the RAF/MEK/ERK pathway and receptor tyrosine kinases such as VEGFR and PDGFR.
Interestingly, preclinical studies have shown that treatment with either this compound or regorafenib can lead to an unexpected activation (upregulation of total and/or phosphorylated proteins) of the RAF/MEK/ERK pathway in some HCC models.[1][2] This paradoxical activation may be a potential mechanism of resistance.
Below is a diagram illustrating the targeted signaling pathways.
Caption: Targeted signaling pathways of this compound and Regorafenib in HCC.
IV. Experimental Protocols
This section provides an overview of the methodologies used in the preclinical studies cited in this guide.
Patient-Derived Xenograft (PDX) Models
The establishment of PDX models is a critical step in evaluating drug efficacy in a setting that closely mimics the human tumor environment.
Caption: General workflow for HCC patient-derived xenograft (PDX) studies.
Protocol Outline:
-
Tissue Acquisition: Fresh tumor tissue is obtained from patients with HCC.
-
Implantation: The tumor tissue is subcutaneously implanted into immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth and Passaging: Tumors are allowed to grow, and once they reach a certain size (e.g., 1000 mm³), they are excised and can be passaged into subsequent generations of mice.
-
Drug Treatment: Once tumors are established in the experimental cohort, mice are treated with this compound, regorafenib, or a vehicle control, typically via oral gavage.
-
Efficacy Evaluation: Tumor volume is measured regularly, and the overall survival of the mice is monitored.
Western Blot Analysis
Western blotting is employed to analyze the expression and phosphorylation status of proteins within key signaling pathways in tumor lysates.
Protocol Outline:
-
Protein Extraction: Tumor tissues are homogenized and lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., p-ERK, total ERK, VEGFR2).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
V. Conclusion
Preclinical data provides a strong basis for understanding the comparative efficacy and mechanisms of this compound and regorafenib in HCC. While both drugs show anti-tumor activity, regorafenib demonstrates a more potent or consistent effect in some preclinical models, supporting its clinical use in patients who have progressed on this compound. The insights from these preclinical studies, particularly regarding signaling pathway modulation, are crucial for designing future clinical trials and developing novel combination therapies for HCC.
References
- 1. Antitumor effects of regorafenib and this compound in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor effects of regorafenib and this compound in preclinical models of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of low concentrations of Regorafenib and this compound on human HCC cell AFP, migration, invasion and growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo Validation of Novel Biomarkers for Sorafenib Response
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of novel biomarkers for predicting Sorafenib response in vivo, supported by experimental data. It is designed to assist researchers in selecting and validating promising biomarkers for clinical translation in hepatocellular carcinoma (HCC) and other cancers.
Introduction
This compound, a multi-kinase inhibitor, has been a standard of care for advanced hepatocellular carcinoma (HCC). However, patient response is variable, highlighting the critical need for predictive biomarkers to guide patient selection and improve therapeutic outcomes. This guide focuses on the in vivo validation of emerging biomarkers, comparing their predictive power and outlining the experimental protocols necessary for their assessment. We also provide a comparative overview of this compound alternatives currently under investigation.
Key Predictive Biomarkers for this compound Response
Several molecular markers have been investigated for their ability to predict response to this compound. Below is a comparison of some of the most promising candidates, with supporting in vivo data.
Table 1: Comparison of Predictive Biomarkers for this compound Response in In Vivo Models
| Biomarker | In Vivo Model | Key Findings | Reference |
| VEGFA Amplification | Inflammation-driven HCC mouse model; Hep3B xenografts | Tumors with VEGFA amplification showed significantly better response to this compound, with decreased proliferation. Retrospective analysis of patient samples also showed improved survival in this compound-treated patients with VEGFA-amplified HCCs.[1][2][3][4][5] | [2][3][5] |
| Phosphorylated ERK (p-ERK) | Patient-Derived Xenografts (PDX) from HCC specimens | Tumors with high basal levels of p-ERK exhibited significantly decreased growth rates when treated with this compound.[6][7][8] | [6][7][8] |
| Phosphorylated MAPK14 (p-p38α) | Orthotopic and autochthonous mouse HCC models | Elevated pre-therapeutic levels of p-MAPK14 and its downstream target p-ATF2 correlated with shorter survival on this compound therapy. Inhibition of MAPK14 sensitized mouse HCC to this compound. | |
| Hepatocyte Growth Factor (HGF) | In vitro and in vivo HCC models | High levels of HGF are associated with this compound resistance. Regorafenib can reverse HGF-induced this compound resistance by inhibiting downstream signaling. |
This compound Signaling and Resistance Pathways
The following diagram illustrates the key signaling pathways targeted by this compound and potential mechanisms of resistance involving the biomarkers discussed.
Caption: this compound targets multiple receptor tyrosine kinases. Resistance can emerge through activation of alternative pathways.
Alternatives to this compound: A Comparative Overview
Several therapeutic agents are being evaluated as alternatives or second-line treatments to this compound.
Table 2: In Vivo Performance of this compound Alternatives
| Drug | Target(s) | In Vivo Model | Key Findings | Reference |
| Lenvatinib | VEGFR1-3, FGFR1-4, PDGFRα, RET, KIT | HCC PDX-derived cell line xenograft | Showed non-inferiority to this compound in terms of overall survival in clinical trials. Preclinical models demonstrate potent inhibition of tumor growth and angiogenesis.[9][10][11][12] | [9][10][11][12] |
| Regorafenib | VEGFR1-3, TIE2, PDGFR, FGFR, KIT, RET, RAF | This compound-resistant HCC PDX models | Demonstrated significant tumor growth inhibition in this compound-resistant models.[13][14][15] In a phase 3 trial, Regorafenib improved overall survival in patients who progressed on this compound. | [13][14][15] |
Experimental Protocols for Biomarker Validation in Vivo
Accurate and reproducible validation of biomarkers is paramount. The following section details standardized protocols for key experimental techniques.
Experimental Workflow for In Vivo Biomarker Validation
Caption: A stepwise workflow for the in vivo validation of predictive biomarkers for this compound response using PDX models.
Patient-Derived Xenograft (PDX) Model Establishment
Patient-derived xenografts are created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse.[13] These models are valuable because they maintain the heterogeneity and genetic characteristics of the original tumor.[13]
-
Procedure:
-
Obtain fresh, sterile tumor tissue from consenting patients.
-
Surgically implant small tumor fragments (approximately 20-30 mm³) subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).
-
Monitor mice for tumor growth. Once tumors reach a volume of 1000-1500 mm³, they are harvested for expansion.
-
Immunohistochemistry (IHC) for Phosphorylated Proteins
-
Purpose: To detect the expression and localization of phosphorylated proteins like p-ERK and p-MAPK14 within the tumor tissue.
-
Protocol:
-
Tissue Preparation: Fix harvested tumor tissue in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on charged slides.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval in a suitable buffer (e.g., 10 mM Sodium Citrate, pH 6.0) by heating in a microwave or pressure cooker.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific antibody binding with a blocking serum (e.g., 5% normal goat serum).
-
Primary Antibody Incubation: Incubate sections with the primary antibody (e.g., anti-p-ERK or anti-p-MAPK14) overnight at 4°C. Optimal antibody dilution should be determined empirically.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex. Visualize with a chromogen such as DAB.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.
-
Western Blot for Protein Expression
-
Purpose: To quantify the relative expression levels of proteins such as VEGFA and HGF in tumor lysates.
-
Protocol:
-
Tumor Lysate Preparation: Homogenize snap-frozen tumor tissue in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-VEGFA or anti-HGF) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control such as GAPDH or β-actin.
-
Fluorescence In Situ Hybridization (FISH) for Gene Amplification
-
Purpose: To detect amplification of the VEGFA gene in tumor sections.
-
Protocol:
-
Probe Selection: Use a locus-specific identifier (LSI) probe for the VEGFA gene and a chromosome enumeration probe (CEP) for the corresponding chromosome as a control.
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded tumor sections.
-
Pretreatment: Deparaffinize, rehydrate, and perform heat-mediated antigen retrieval. Digest with pepsin to improve probe penetration.
-
Denaturation and Hybridization: Denature the chromosomal DNA and the probe DNA. Apply the probe to the slide and hybridize overnight in a humidified chamber.
-
Post-Hybridization Washes and Counterstaining: Wash the slides to remove unbound probe. Counterstain with DAPI.
-
Analysis: Visualize the signals using a fluorescence microscope. Gene amplification is determined by the ratio of the number of gene signals to the number of centromere signals.
-
Conclusion
The in vivo validation of predictive biomarkers is a cornerstone of advancing personalized medicine in oncology. This guide provides a framework for comparing and validating novel biomarkers for this compound response. The presented data and protocols for VEGFA amplification, p-ERK, p-MAPK14, and HGF offer a starting point for researchers to design and execute robust preclinical studies. A thorough in vivo validation using well-characterized models like PDXs is essential to bridge the gap between preclinical findings and clinical utility, ultimately leading to improved patient outcomes.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Animal model studies indicate a candidate biomarker for this compound treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human and mouse VEGFA-amplified hepatocellular carcinomas are highly sensitive to this compound treatment. [folia.unifr.ch]
- 4. Focal gains of VEGFA: candidate predictors of this compound response in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VEGFA Genomic Amplification Tailors Treatment of HCCs with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphorylated ERK is a potential prognostic biomarker for this compound response in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphorylated ERK is a potential prognostic biomarker for this compound response in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. targetedonc.com [targetedonc.com]
- 10. targetedonc.com [targetedonc.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. oncotarget.com [oncotarget.com]
- 15. Regorafenib in hepatocellular carcinoma: latest evidence and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sorafenib and Other VEGFR Inhibitors in Oncology Research
An objective guide for researchers, scientists, and drug development professionals on the performance, mechanisms, and experimental evaluation of key VEGFR inhibitors.
This guide provides a detailed comparative analysis of Sorafenib, a multi-kinase inhibitor, against other prominent Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors. By presenting quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key biological pathways, this document aims to serve as a critical resource for professionals in oncology and drug development.
Introduction to VEGFR Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis.[1] The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGFR-2, is a primary mediator of these angiogenic processes.[2][3] Consequently, inhibiting the VEGF/VEGFR pathway has become a cornerstone of modern cancer therapy.[4][5]
This compound (Nexavar) is an oral multi-kinase inhibitor that targets the RAF/MEK/ERK signaling pathway, as well as VEGFR-2, VEGFR-3, and Platelet-Derived Growth Factor Receptor (PDGFR-β), thereby inhibiting both tumor cell proliferation and angiogenesis.[6][7][8][9] It was the first systemic therapy to demonstrate improved survival in patients with advanced hepatocellular carcinoma (HCC) and is also approved for renal cell carcinoma (RCC).[9][10] This guide compares this compound with other VEGFR inhibitors, such as Lenvatinib, Regorafenib, Axitinib, and Pazopanib, which possess distinct target profiles and clinical applications.
Comparative Efficacy and Potency
The selection of a VEGFR inhibitor is often guided by its potency against specific kinases, its efficacy in relevant tumor types, and its safety profile. The following tables summarize key quantitative data to facilitate a direct comparison.
Table 1: In Vitro Kinase Inhibition Profile (IC50, nM)
| Inhibitor | VEGFR-2 | PDGFR-β | B-Raf | c-Kit |
| This compound | 90 | 57 | 22 | 68 |
| Lenvatinib | 4 | 5 | - | 72 |
| Regorafenib | 4.2 | 2.5 | 1.5 | 7 |
| Axitinib | 0.2 | 1.6 | - | 1.7 |
| Pazopanib | 30 | 84 | - | 74 |
| Sunitinib | 80 | 2 | - | - |
Data compiled from multiple sources.[11] IC50 values represent the concentration required for 50% inhibition and can vary based on assay conditions.
Table 2: Clinical Efficacy in Advanced Hepatocellular Carcinoma (HCC)
| Study / Inhibitor | Treatment Line | Median Overall Survival (mOS, months) | Median Progression-Free Survival (mPFS, months) | Objective Response Rate (ORR, %) | Disease Control Rate (DCR, %) |
| This compound | First-Line | 10.7 | 5.5 | 9.2 | 75 |
| Lenvatinib | First-Line | 13.6 | 7.4 | 24.1 | 75.6 |
| Regorafenib | Second-Line (post-Sorafenib) | 10.6 | 3.1 | 11 | 65 |
| Cabozantinib | Second/Third-Line | 10.2 | 5.2 | 4 | 64 |
| Ramucirumab | Second-Line (AFP ≥400 ng/mL) | 8.5 | 2.8 | 4.6 | 59.9 |
Data is derived from pivotal clinical trials and real-world studies.[1][12] Direct head-to-head comparisons are limited, and patient populations may vary across trials.
Signaling Pathways and Mechanisms of Action
Understanding the intricate signaling networks targeted by these inhibitors is crucial for predicting efficacy and potential resistance mechanisms.
VEGFR-2 Signaling Cascade
VEGF binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, initiating downstream cascades like the PLCγ-PKC-MAPK and PI3K-AKT pathways. These pathways promote endothelial cell proliferation, migration, and survival, driving angiogenesis. This compound and other VEGFR inhibitors act by competing with ATP at the kinase domain, blocking these downstream signals.
Caption: The VEGFR-2 signaling pathway and points of inhibition by TKIs.
Mechanisms of Acquired Resistance to this compound
Prolonged treatment with this compound can lead to acquired resistance. Tumors may overcome the drug's effects by activating alternative signaling pathways to sustain proliferation and angiogenesis. Understanding these escape routes is vital for developing effective second-line and combination therapies.
Caption: Key mechanisms leading to acquired resistance against this compound.[13][14]
Key Experimental Protocols
Reproducibility is paramount in research. This section details standardized methodologies for evaluating VEGFR inhibitors.
Protocol 1: In Vitro VEGFR-2 Kinase Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2. Luminescence-based methods, which measure the amount of ATP remaining after the kinase reaction, are common.[2]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase substrate (e.g., Poly-Glu,Tyr 4:1)
-
ATP
-
Kinase Assay Buffer
-
Test inhibitor (e.g., this compound) and DMSO for control
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White 96-well microplates
-
Luminometer
Methodology:
-
Inhibitor Dilution: Prepare a serial dilution of the test inhibitor in kinase buffer with a constant percentage of DMSO.
-
Kinase Reaction Setup: To each well of a 96-well plate, add the kinase buffer, the diluted inhibitor (or DMSO control), and the VEGFR-2 enzyme/substrate solution.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent. Incubate at room temperature.
-
Signal Generation: Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction.
-
Data Acquisition: Measure the luminescence signal using a microplate reader. A lower signal corresponds to higher kinase activity (more ATP consumed).
-
Data Analysis: Calculate the percentage of inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Standard workflow for an in vitro luminescence-based kinase assay.
Protocol 2: In Vivo Tumor Xenograft Model
Xenograft models, where human tumor cells or tissues are implanted into immunodeficient mice, are crucial for evaluating the anti-tumor efficacy of inhibitors in a living system.[15] Patient-derived xenograft (PDX) models, in particular, preserve the heterogeneity and microenvironment of the original tumor.[16][17][18]
Objective: To evaluate the in vivo anti-tumor and anti-angiogenic activity of a VEGFR inhibitor.
Materials:
-
Immunodeficient mice (e.g., Nude, SCID, or NSG)
-
Human cancer cells (for cell line-derived xenografts, CDX) or fresh patient tumor tissue (for PDX)
-
Matrigel (or similar extracellular matrix)
-
Test inhibitor formulated for oral gavage or other appropriate administration route
-
Calipers for tumor measurement
-
Anesthesia and surgical equipment (for orthotopic models)
Methodology:
-
Tumor Implantation:
-
Subcutaneous Model: Inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse. For PDX, surgically implant a small fragment of patient tumor tissue.[19]
-
Orthotopic Model: Surgically implant cancer cells or tissue into the corresponding organ of origin in the mouse (e.g., liver for HCC models) to better mimic tumor invasion and metastasis.[15]
-
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumors with calipers and randomize mice into treatment and control groups with similar average tumor volumes.
-
Drug Administration: Administer the test inhibitor (e.g., this compound at a clinically relevant dose) and vehicle control to the respective groups daily or as per the defined schedule.
-
Monitoring: Monitor animal body weight (as a measure of toxicity) and tumor volume (calculated using the formula: (Length x Width²)/2) two to three times per week.
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a predefined time point), euthanize the animals. Excise tumors for weight measurement, histopathology, and biomarker analysis (e.g., microvessel density via CD31 staining).
-
Data Analysis: Compare the tumor growth curves, final tumor weights, and biomarker data between the treatment and control groups to determine efficacy.
Comparative Safety and Tolerability
While efficacy is a primary concern, the safety profile often dictates treatment selection and patient quality of life. VEGFR inhibitors share common class-related toxicities, but the incidence and severity can differ.
Table 3: Common Adverse Events (All Grades, %)
| Adverse Event | This compound | Lenvatinib | Regorafenib |
| Hand-Foot Skin Reaction | 40-80% | 27-32% | 47-82% |
| Diarrhea | 43-55% | 39-81% | 34-62% |
| Hypertension | 23-42% | 42-73% | 30-59% |
| Fatigue | 37-46% | 59-73% | 47-64% |
| Decreased Appetite | 30-34% | 52-54% | 30-47% |
| Proteinuria | 12% | 31-62% | 11% |
Data compiled from clinical trial reports and meta-analyses.[20][21][22][23] The chemical similarity between this compound and Regorafenib results in similar safety profiles, whereas Lenvatinib presents a different spectrum of adverse events.[20][21]
Conclusion
The landscape of cancer therapy is continually evolving with the development of novel targeted agents. This compound, as a first-generation multi-kinase VEGFR inhibitor, established a new standard of care for HCC and RCC. Subsequent inhibitors like Lenvatinib and Regorafenib have demonstrated efficacy in first- and second-line settings, respectively, offering new options for patients.
The choice between these agents depends on a multitude of factors including the specific cancer type, prior treatments, the drug's kinase inhibition profile, and its associated safety and tolerability.[4] Lenvatinib, for instance, shows higher potency against VEGFR-2 and has demonstrated non-inferiority to this compound in the first-line treatment of HCC. Regorafenib's structural similarity to this compound is reflected in its comparable safety profile, making it a viable sequential therapy.[21][24]
For researchers and drug developers, a comprehensive understanding of the comparative data, underlying mechanisms of action and resistance, and standardized experimental protocols is essential for identifying novel therapeutic strategies and designing the next generation of more effective and safer VEGFR inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. VEGF Inhibitors Improve Survival Outcomes in Patients with Liver Metastases across Cancer Types—A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mechanism of this compound resistance associated with ferroptosis in HCC [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical overview of this compound, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiangiogenic Therapies for Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ascopubs.org [ascopubs.org]
- 13. Mechanisms of resistance to this compound and the corresponding strategies in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New knowledge of the mechanisms of this compound resistance in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Xenograft and organoid model systems in cancer research | The EMBO Journal [link.springer.com]
- 19. dovepress.com [dovepress.com]
- 20. Safety and efficacy of this compound followed by regorafenib or lenvatinib in patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 2024.sci-hub.se [2024.sci-hub.se]
- 22. Comparative evaluation of cardiovascular risks among nine FDA-approved VEGFR-TKIs in patients with solid tumors: a Bayesian network analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Safety and efficacy of this compound followed by regorafenib or lenvatinib in patients with hepatocellular carcinoma | Semantic Scholar [semanticscholar.org]
Unveiling the Off-Target Landscape of Sorafenib in Cancer Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the off-target effects of kinase inhibitors is paramount for predicting clinical efficacy, anticipating adverse events, and designing rational combination therapies. This guide provides a comprehensive comparison of Sorafenib's off-target effects, supported by quantitative data and detailed experimental protocols, to aid in the rigorous evaluation of this multi-kinase inhibitor.
This compound, an oral multi-kinase inhibitor, is approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[1] Its primary mechanism of action involves the inhibition of Raf serine/threonine kinases (Raf-1, B-Raf) and receptor tyrosine kinases (VEGFRs, PDGFR-β) involved in tumor progression and angiogenesis.[2][3] However, a growing body of evidence reveals that this compound interacts with a wider range of kinases and signaling pathways, contributing to both its therapeutic and adverse effects. This guide delves into these off-target interactions to provide a clearer understanding of this compound's broader pharmacological profile.
Comparative Analysis of Kinase Inhibition
To objectively assess this compound's selectivity, its inhibitory activity against a panel of on-target and off-target kinases is presented below, alongside data for two other multi-kinase inhibitors, Sunitinib and Regorafenib, for comparative context. The half-maximal inhibitory concentration (IC50) values represent the drug concentration required to inhibit 50% of the kinase activity in vitro.
| Kinase Target | This compound IC50 (nM) | Sunitinib IC50 (nM) | Regorafenib IC50 (nM) | Primary Pathway |
| On-Target Kinases | ||||
| Raf-1 (c-Raf) | 6[4] | - | 2.5[3] | MAPK/ERK Signaling |
| B-Raf | 22[4] | - | 28[3] | MAPK/ERK Signaling |
| B-Raf (V600E) | 38[2] | - | 13[3] | MAPK/ERK Signaling |
| VEGFR-1 | 26[2] | - | 4.2[3] | Angiogenesis |
| VEGFR-2 | 90[4] | 80[5] | 4.2[3] | Angiogenesis |
| VEGFR-3 | 20[4] | - | 13[3] | Angiogenesis |
| PDGFR-β | 57[4] | 2[5] | 22[3] | Angiogenesis, Cell Proliferation |
| Key Off-Target Kinases | ||||
| c-Kit | 68[4] | - | 1.5[3] | Cell Proliferation, Survival |
| FLT3 | 58[4] | - | - | Hematopoiesis, Leukemia |
| RET | 43[2] | - | 7[3] | Cell Proliferation, Differentiation |
| ZAK | - | - | - | JNK Signaling, Apoptosis |
| FGFR-1 | 580[4] | - | 202[3] | Angiogenesis, Cell Proliferation |
| AMPK | - | 216[6] | - | Cellular Energy Homeostasis |
Experimental Protocols for Off-Target Validation
Validating the off-target effects of a kinase inhibitor requires a multi-faceted approach. Below are detailed protocols for key experiments commonly employed to characterize the cellular consequences of this compound's off-target interactions.
In Vitro Kinase Assay
This assay directly measures the ability of this compound to inhibit the activity of a purified recombinant kinase.
Materials:
-
Recombinant kinase (e.g., ZAK, c-Kit)
-
Kinase-specific substrate
-
This compound (and other inhibitors for comparison) dissolved in DMSO
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
[γ-³²P]ATP or unlabeled ATP for non-radioactive methods
-
96-well plates
-
Phosphocellulose paper or other capture method for radioactive assays
-
Scintillation counter or plate reader for detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the recombinant kinase, its specific substrate, and the diluted this compound or DMSO (vehicle control) to the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP (radiolabeled or unlabeled).
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
-
Quantify the amount of phosphorylated substrate. For radioactive assays, this involves washing the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measuring the remaining radioactivity using a scintillation counter. For non-radioactive assays, detection may involve antibody-based methods (e.g., ELISA) or fluorescence/luminescence readouts.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[3]
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to assess how this compound affects the phosphorylation status of key proteins within a signaling pathway in cancer cells, providing evidence of target engagement and downstream effects.
Materials:
-
Cancer cell line of interest (e.g., HepG2, Huh7)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-total-JNK, anti-cleaved-caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cancer cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound or DMSO for a specified duration.
-
Lyse the cells in lysis buffer and collect the total protein lysates.
-
Determine the protein concentration of each lysate using a protein quantification assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities to determine the relative changes in protein phosphorylation or expression.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to measure the cytotoxic effects of this compound on cancer cell lines, providing an overall assessment of its anti-proliferative and pro-apoptotic activity.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percentage of viability against the this compound concentration to determine the IC50 value.[7]
Off-Target Signaling Pathways
This compound's off-target effects can significantly impact cellular signaling, leading to unintended biological consequences. Two well-documented off-target pathways are the ZAK-JNK signaling cascade and the intrinsic and extrinsic apoptosis pathways.
ZAK-JNK Signaling Pathway
This compound has been shown to inhibit the Leucine zipper and sterile alpha motif-containing kinase (ZAK), an upstream activator of the c-Jun N-terminal kinase (JNK) signaling pathway.[5][8] This inhibition can suppress JNK-dependent apoptosis, which may have implications for combination therapies that rely on inducing apoptosis.[8]
Caption: this compound's off-target inhibition of ZAK blocks the JNK signaling pathway.
Intrinsic and Extrinsic Apoptosis Pathways
This compound can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[1][9] This pro-apoptotic effect is a key component of its anti-cancer activity. However, as noted above, its off-target inhibition of JNK signaling can also suppress apoptosis under certain conditions.
Caption: this compound induces apoptosis via both intrinsic and extrinsic pathways.
Experimental Workflow for Off-Target Identification and Validation
A systematic workflow is essential for the comprehensive identification and validation of a drug's off-target effects. The following diagram outlines a typical experimental approach.
Caption: A typical workflow for identifying and validating drug off-target effects.
References
- 1. Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis Extrinsic and Intrinsic Pathways | BioRender Science Templates [biorender.com]
- 3. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Sunitinib‐Induced Cardiotoxicity Is Mediated by Off‐Target Inhibition of AMP‐Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. paulogentil.com [paulogentil.com]
- 8. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. aacrjournals.org [aacrjournals.org]
Validating YAP1's Role in Sorafenib Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of Sorafenib resistance in hepatocellular carcinoma (HCC) presents a significant clinical challenge. A growing body of evidence points to the Yes-associated protein 1 (YAP1), a key downstream effector of the Hippo signaling pathway, as a critical driver of this resistance.[1][2] This guide provides a comparative overview of common experimental approaches used to validate the role of YAP1 in this compound resistance, supported by experimental data and detailed protocols.
Comparative Analysis of Experimental Approaches
Two primary strategies are employed to investigate the function of YAP1 in this compound resistance: loss-of-function and gain-of-function studies. These are often complemented by pharmacological inhibition to assess the therapeutic potential of targeting YAP1.
1. Loss-of-Function Studies: Knockdown of YAP1
These studies aim to determine if reducing YAP1 expression can re-sensitize resistant cancer cells to this compound. This is typically achieved using RNA interference (siRNA or shRNA) to silence the YAP1 gene.
2. Pharmacological Inhibition of YAP1
This approach utilizes small molecule inhibitors to block YAP1 activity. Verteporfin is a commonly used inhibitor that disrupts the interaction between YAP1 and its transcriptional co-activator, TEAD.[1] This method is valuable for preclinical assessment of YAP1-targeted therapies.
3. Gain-of-Function Studies: Overexpression of YAP1
Conversely, these experiments involve increasing the expression of YAP1 in this compound-sensitive cells to observe if this induces resistance. This helps to confirm that YAP1 is not just correlated with, but is a causative factor in, resistance.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies, illustrating the impact of modulating YAP1 on this compound sensitivity in HCC cell lines.
Table 1: Impact of YAP1 Inhibition on this compound IC50 Values
| Cell Line | Treatment | This compound IC50 (µM) | Fold Change in Sensitivity | Reference |
| HepG2215_R | Control | > 10 | - | [3] |
| HepG2215_R | Verteporfin (1 µg/mL) | ~5.0 | >2x increase | [3] |
| Hep3B_R | Control | > 10 | - | [3] |
| Hep3B_R | Verteporfin (1 µg/mL) | ~6.0 | >1.6x increase | [3] |
This compound-resistant (R) cell lines were treated with the YAP1 inhibitor Verteporfin, leading to a significant decrease in the half-maximal inhibitory concentration (IC50) of this compound, indicating restored sensitivity.
Table 2: Effect of YAP1 Knockdown on Cell Viability in the Presence of this compound
| Cell Line | Condition | Treatment | % Cell Viability | Reference |
| HLE-shLuc | Control | This compound (6 µM) | ~40% | [4] |
| HLE-shY/T | YAP/TAZ Knockdown | This compound (6 µM) | ~15% | [4] |
Knockdown of YAP and its paralog TAZ (shY/T) in HLE cells significantly reduced cell viability in the presence of this compound compared to control cells (shLuc), as shown by a colony formation assay.
Signaling Pathways and Experimental Workflows
YAP1 Signaling in this compound Resistance
YAP1-mediated this compound resistance is a multifactorial process. Upon activation, often due to a dysfunctional Hippo pathway, YAP1 translocates to the nucleus.[5] There, it partners with transcription factors, such as TEAD, to upregulate genes involved in cell survival, proliferation, and drug resistance.[4] Key downstream effectors include anti-apoptotic proteins like Survivin and regulators of ferroptosis such as SLC7A11.[1][4] Furthermore, a positive feedback loop involving the IGF-1R signaling pathway has been identified, where YAP1 and IGF-1R mutually enhance their expression and activity, contributing to resistance.[3][6]
Caption: YAP1 signaling pathway leading to this compound resistance.
Experimental Workflow for Validating YAP1's Role
A typical workflow to investigate YAP1's role in this compound resistance involves several key steps, from establishing resistant cell lines to in vivo validation.
Caption: A generalized experimental workflow.
Detailed Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed cells (e.g., 8 x 10³ cells/well) in a 96-well plate and incubate overnight.[7]
-
Treat the cells with varying concentrations of this compound and/or a YAP1 inhibitor for a specified period (e.g., 72 hours).[7]
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[7]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).[7]
-
2. Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify the levels of specific proteins, such as YAP1 and its downstream targets.
-
Procedure:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., YAP1, Survivin, GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.
-
3. In Vivo Xenograft Model
This animal model is crucial for validating in vitro findings in a living organism.
-
Procedure:
-
Subcutaneously inject this compound-resistant HCC cells (e.g., 5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., SCID mice).[3][8]
-
Once tumors reach a palpable size, randomize the mice into different treatment groups (e.g., vehicle control, this compound alone, Verteporfin alone, this compound + Verteporfin).
-
Administer treatments as per the established schedule (e.g., daily intraperitoneal injections).
-
Monitor tumor volume and body weight regularly.
-
At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Conclusion
The experimental evidence strongly supports a pivotal role for YAP1 in mediating this compound resistance in HCC.[1][9] Both loss-of-function and pharmacological inhibition studies demonstrate that targeting YAP1 can restore sensitivity to this compound.[1][3] These findings highlight the YAP1 signaling pathway as a promising therapeutic target to overcome drug resistance and improve clinical outcomes for patients with advanced HCC.[10][11] Further research into novel and specific YAP1 inhibitors is warranted.
References
- 1. YAP promotes this compound resistance in hepatocellular carcinoma by upregulating survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Link of this compound resistance with the tumor microenvironment in hepatocellular carcinoma: Mechanistic insights [frontiersin.org]
- 3. A Yes-Associated Protein (YAP) and Insulin-Like Growth Factor 1 Receptor (IGF-1R) Signaling Loop Is Involved in this compound Resistance in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. YAP/TAZ and ATF4 drive resistance to this compound in hepatocellular carcinoma by preventing ferroptosis | EMBO Molecular Medicine [link.springer.com]
- 5. Targeting the Hippo/YAP1 signaling pathway in hepatocellular carcinoma: From mechanisms to therapeutic drugs (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of YAP1 in liver cancer stem cells: proven and potential mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A role for the NPM1/PTPN14/YAP axis in mediating hypoxia-induced chemoresistance to this compound in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acquired Resistance to Antiangiogenic Therapies in Hepatocellular Carcinoma Is Mediated by Yes‐Associated Protein 1 Activation and Transient Expansion of Stem‐Like Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epigenetic regulation of DNA repair gene program by Hippo/YAP1-TET1 axis mediates this compound resistance in HCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activating the Hippo pathway by nevadensin overcomes Yap-drived resistance to this compound in hepatocellular carcinoma | springermedizin.de [springermedizin.de]
Navigating Resistance: A Comparative Guide to Kinase Inhibitors in Sorafenib-Refractory Settings
For Researchers, Scientists, and Drug Development Professionals
Sorafenib, an oral multi-kinase inhibitor, marked a significant advancement as the first approved systemic therapy for advanced hepatocellular carcinoma (HCC), offering a survival benefit for patients.[1][2] However, its clinical efficacy is frequently hampered by the development of both primary and acquired resistance, a major challenge that often leads to treatment failure within six months for a majority of initial responders.[3][4] Understanding the complex mechanisms underlying this resistance is critical for the rational development of subsequent therapeutic strategies.
This guide provides an objective comparison of the performance of various kinase inhibitors in the context of this compound resistance, supported by experimental data. We delve into the molecular underpinnings of resistance, present comparative efficacy data for key alternative inhibitors, and detail the experimental protocols used to generate this knowledge.
The Landscape of this compound Resistance: Key Mechanisms
Acquired resistance to this compound is not driven by a single mechanism but rather by a complex interplay of cellular and molecular adaptations. These adaptations allow cancer cells to evade the drug's cytotoxic effects, primarily through the activation of alternative survival pathways, cellular reprogramming, and changes within the tumor microenvironment.[4][5]
Key mechanisms include:
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for this compound's inhibition of the RAF/MEK/ERK pathway by activating alternative pro-survival signaling cascades. The most frequently implicated pathways are:
-
PI3K/Akt/mTOR Pathway: This is one of the most common escape routes, promoting cell survival and proliferation.[2][5][6]
-
HGF/c-MET Pathway: Overexpression of hepatocyte growth factor (HGF) and its receptor c-MET can reactivate both the ERK and Akt pathways, driving resistance.[7][8][9] Cabozantinib, which targets MET, is a promising strategy in this context.[2]
-
JAK-STAT Pathway: This pathway can also be activated as a compensatory mechanism.[1][5]
-
-
Epithelial-to-Mesenchymal Transition (EMT): A cellular reprogramming process where cancer cells lose their epithelial characteristics and gain mesenchymal traits, leading to increased motility, invasion, and drug resistance.[10][11] EMT is considered a significant driver of resistance to this compound and other tyrosine kinase inhibitors (TKIs).[12]
-
Tumor Microenvironment and Hypoxia: Long-term this compound treatment can suppress tumor angiogenesis, paradoxically leading to a hypoxic microenvironment.[4] This stabilizes hypoxia-inducible factors (HIFs), which in turn activate genes that promote cell survival and resistance.[2][4][5]
-
Autophagy: This cellular degradation process can have a dual role. In the context of this compound resistance, it often acts as a cytoprotective mechanism, helping cancer cells survive the stress induced by the drug.[2][3][13]
-
Cancer Stem Cells (CSCs): this compound treatment can lead to the enrichment of a subpopulation of cancer stem cells, which are inherently more resistant to therapy and can drive tumor recurrence.[2][10]
Comparative Efficacy of Kinase Inhibitors Post-Sorafenib
Several multi-kinase inhibitors have been evaluated as second-line therapies for patients who have progressed on this compound. Their efficacy is often linked to their ability to target the specific escape mechanisms activated during this compound resistance.
Lenvatinib
Lenvatinib is a multi-kinase inhibitor targeting VEGFR1-3, FGFR1-4, PDGFRα, RET, and KIT.[14] While also approved as a first-line treatment for advanced HCC, studies have evaluated its efficacy in this compound-resistant models.[15][16][17] Lenvatinib has been shown to suppress the proliferation of this compound-resistant HCC cells by inducing G1 cell cycle arrest through the FGFR4-ERK signaling pathway.[15] However, partial cross-resistance has been observed in some cell lines, potentially linked to poor autophagic responsiveness.[16]
Regorafenib
Regorafenib is structurally similar to this compound but with a broader target profile, and it was the first agent to demonstrate a survival benefit in a phase III trial for HCC patients who progressed on this compound.[18][19] Its efficacy in this setting is attributed to its ability to counteract key resistance mechanisms. For instance, regorafenib can reverse HGF-induced this compound resistance by inhibiting EMT and blocking the downstream ERK and STAT3 signaling pathways.[18][20] Unlike this compound, regorafenib may also enhance anti-tumor immunity by modulating macrophages.[21]
Cabozantinib
Cabozantinib targets MET, AXL, and VEGFRs, among other kinases.[2] The activation of the HGF/c-MET and AXL signaling pathways are well-documented mechanisms of this compound resistance, making cabozantinib a rational choice for second-line therapy.[8][22][23] The phase III CELESTIAL trial confirmed its benefit, showing a significant improvement in overall survival for patients with advanced HCC who had been previously treated with this compound.[24][25]
Other Kinase Inhibitors
Studies in other cancer types, such as renal cell carcinoma, have revealed interesting patterns of non-cross-resistance. Sunitinib-resistant cells, for example, were found to be cross-resistant to pazopanib and erlotinib but remained sensitive to this compound.[26] This was attributed to a resistance mechanism involving increased lysosomal sequestration of sunitinib and pazopanib, a phenomenon not observed with this compound in those models.[26][27]
Quantitative Data Summary
The following table summarizes in vitro data on the sensitivity of this compound-resistant HCC cell lines to other kinase inhibitors. IC50 represents the half-maximal inhibitory concentration, a measure of drug potency.
| Cell Line / Model | Resistant To | Kinase Inhibitor | IC50 Parental (μM) | IC50 Resistant (μM) | Fold-Resistance | Citation(s) |
| Huh-7 | This compound | This compound | ~4.5 | ~13.0 | ~2.9 | [28] |
| Huh-7 | This compound | Lenvatinib | ~10.0 | ~10.0 | No significant change | [28] |
| Hep-3B | This compound | This compound | ~5.0 | ~14.0 | ~2.8 | [28] |
| Hep-3B | This compound | Lenvatinib | ~1.5 | ~14.8 | ~9.8 (Partial Cross-Resistance) | [28] |
| 786-O (Renal) | Sunitinib | This compound | N/A | N/A | No cross-resistance | [26] |
| HT-29 (Colon) | Sunitinib | This compound | N/A | N/A | No cross-resistance | [26] |
| 786-O (Renal) | Sunitinib | Pazopanib | N/A | N/A | 1.6 | [26] |
| HT-29 (Colon) | Sunitinib | Pazopanib | N/A | N/A | 22.0 | [26] |
Experimental Protocols
The generation of robust and reproducible data on cross-resistance relies on standardized experimental procedures. Below are methodologies for key experiments.
Establishment of this compound-Resistant Cell Lines
The standard method for developing acquired resistance in vitro involves long-term, continuous exposure of cancer cell lines to a drug.[8][26]
-
Initiation: Parental human HCC cell lines (e.g., Huh-7, Hep-3B) are cultured in standard media containing a low concentration of this compound (e.g., starting at the IC20).
-
Dose Escalation: The concentration of this compound is gradually increased in a stepwise manner over a period of 3 to 6 months. Each concentration is maintained until the cells resume a stable growth rate.
-
Verification: Once cells can proliferate in a high concentration of this compound (e.g., >10 µM), the resistance is confirmed by comparing their IC50 value to that of the parental cells using a cell viability assay.
-
Maintenance: The established resistant cell line is then continuously cultured in media containing a maintenance dose of this compound to preserve the resistant phenotype.
Cell Viability and Proliferation Assays (e.g., MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.
-
Cell Seeding: Parental and this compound-resistant cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the kinase inhibitors to be tested (e.g., this compound, lenvatinib, regorafenib). A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the drugs for a specified period, typically 48 to 72 hours.
-
MTT Addition: MTT reagent is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization & Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. IC50 values are determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect and quantify specific proteins, allowing researchers to assess the activation state of key signaling pathways.[7][18]
-
Protein Extraction: Cells are treated with kinase inhibitors for a specified time, then washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.
-
Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking & Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with a primary antibody specific to the target protein (e.g., p-ERK, total ERK, p-Akt, total Akt, c-MET, E-cadherin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system.
-
Analysis: The intensity of the protein bands is quantified and typically normalized to a loading control (e.g., GAPDH or β-actin) to compare protein levels across different samples.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug resistance mechanism of kinase inhibitors in the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Link of this compound resistance with the tumor microenvironment in hepatocellular carcinoma: Mechanistic insights [frontiersin.org]
- 5. Mechanisms of resistance to this compound and the corresponding strategies in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LY3214996 relieves acquired resistance to this compound in hepatocellular carcinoma cells [medsci.org]
- 7. ETS-1/c-Met drives resistance to this compound in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elevated hepatocyte growth factor expression as an autocrine c-Met activation mechanism in acquired resistance to this compound in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Epithelial-to-Mesenchymal Transition: A Mediator of this compound Resistance in Advanced Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. KIAA1429 mediates epithelial mesenchymal transition in this compound‐resistant hepatocellular carcinoma through m6A methylation modification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Resistance to Tyrosine Kinase Inhibitors in Hepatocellular Carcinoma (HCC): Clinical Implications and Potential Strategies to Overcome the Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Data mining reveals novel gene drivers of lenvatinib resistance in hepatocellular carcinoma | Annals of Hepatology [elsevier.es:443]
- 15. mdpi.com [mdpi.com]
- 16. Evaluating the Effect of Lenvatinib on this compound-Resistant Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. eurekaselect.com [eurekaselect.com]
- 18. Regorafenib reverses HGF‐induced this compound resistance by inhibiting epithelial‐mesenchymal transition in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Real-Life Experience of Regorafenib in Patients With Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Long-Term Regression after Discontinuation of Regorafenib Administered for this compound-Refractory Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cabozantinib for HCC Treatment, From Clinical Back to Experimental Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Real-world efficacy of cabozantinib alone or in combination with ICIs in heavily pretreated hepatocellular carcinoma: potential role of AXL and MET expression | Annals of Hepatology [elsevier.es]
- 24. Frontiers | Cabozantinib for HCC Treatment, From Clinical Back to Experimental Models [frontiersin.org]
- 25. cabometyxhcp.com [cabometyxhcp.com]
- 26. Cross-resistance to clinically used tyrosine kinase inhibitors sunitinib, this compound and pazopanib - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Decoding Synergy: A Guide to Predictive Markers for Sorafenib and Chemotherapy Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
The clinical efficacy of the multi-kinase inhibitor Sorafenib in treating various cancers, particularly hepatocellular carcinoma (HCC), is often enhanced when used in combination with traditional chemotherapy. However, patient response to these combination therapies is heterogeneous. Identifying predictive biomarkers for synergistic interactions between this compound and chemotherapeutic agents is crucial for patient stratification and the development of more effective personalized cancer treatments. This guide provides a comparative overview of key predictive markers, supported by experimental data, to aid in the identification of patient populations most likely to benefit from this compound-based combination therapies.
Key Predictive Markers for Synergistic Efficacy
Several molecular markers have emerged as potential predictors of a synergistic response to this compound combined with other anti-cancer agents. This guide focuses on three prominent markers: phosphorylated ERK (pERK) levels, c-Met expression, and the VEGF-A rs2010963 single nucleotide polymorphism (SNP).
Phosphorylated ERK (pERK) Levels and Synergy with MEK Inhibitors
This compound's primary mechanism of action involves the inhibition of the RAF/MEK/ERK signaling pathway. However, tumors can develop resistance through the reactivation of this pathway, often indicated by a rebound in pERK levels. This has led to the investigation of combining this compound with MEK inhibitors to create a more sustained pathway blockade.
Experimental Evidence: Preclinical studies have demonstrated that high baseline levels of pERK in HCC cell lines correlate with increased sensitivity to this compound.[1] Furthermore, combining this compound with MEK inhibitors, such as trametinib and selumetinib, has been shown to have a synergistic effect in HCC cells by preventing the rebound of pERK expression that can occur with long-term this compound treatment alone.[2][3][4] This combination leads to enhanced inhibition of cell proliferation and colony formation compared to either drug used as a monotherapy.[2][3] In vivo studies using HCC xenograft models have confirmed that the combination of this compound and a MEK inhibitor markedly inhibits tumor growth.[5]
Table 1: In Vitro Efficacy of this compound in Combination with MEK Inhibitors in HCC Cell Lines
| Cell Line | Treatment | Observation | Reference |
| Bel7402, SMMC7721 | This compound + Trametinib/Selumetinib | Synergistic inhibition of cell viability (CI < 1) | [2][3] |
| Bel7402, SMMC7721 | This compound + Trametinib/Selumetinib | Abolished p-ERK rebound seen with this compound alone | [2][3][4] |
| Bel7402, SMMC7721 | This compound + Selumetinib | Significantly stronger inhibition of colony formation vs. monotherapy | [2] |
CI: Combination Index. A CI value < 1 indicates synergism.
Logical Relationship of pERK in this compound and MEK Inhibitor Synergy
Caption: pERK's role in predicting this compound and MEK inhibitor synergy.
c-Met Expression and Synergy with c-Met Inhibitors
Aberrant activation of the mesenchymal-epithelial transition factor (c-Met) signaling pathway is a known mechanism of resistance to this compound in HCC.[6] Consequently, tumors with high c-Met expression may be particularly susceptible to a combination of this compound and a c-Met inhibitor.
Experimental Evidence: The combination of this compound with the novel c-Met inhibitor DE605 has been shown to synergistically induce apoptosis in HCC cell lines.[7][8] The synergistic effect, indicated by Combination Index (CI) values less than 1, was observed at low concentrations of both drugs.[7] Mechanistically, DE605 was found to activate the FGFR3/Erk pathway, which was subsequently inhibited by this compound, leading to the synergistic anti-tumor effect.[7][8] In vivo studies using a PLC/PRF/5 xenograft model demonstrated that the combination of DE605 and this compound resulted in significantly greater tumor growth inhibition compared to either agent alone.[7][9]
Table 2: In Vitro and In Vivo Efficacy of this compound in Combination with the c-Met Inhibitor DE605 in HCC
| Model System | Treatment | Key Finding | Reference |
| PLC/PRF/5, Hep3B, HepG2, HuH7 cells | This compound + DE605 | Synergistic inhibition of cell viability (CI < 1) | [7] |
| PLC/PRF/5 cells | This compound (4 µM) + DE605 (1 µM) | Significant increase in apoptosis (nucleosome formation) vs. single agents (P < 0.01) | [7] |
| PLC/PRF/5 Xenograft in nude mice | This compound + DE605 | 59.7% tumor growth inhibition vs. 17.3% (this compound alone) and 37.3% (DE605 alone) | [9] |
Signaling Pathway for this compound and c-Met Inhibitor Synergy
References
- 1. researchgate.net [researchgate.net]
- 2. The MEK inhibitors enhance the efficacy of this compound against hepatocellular carcinoma cells through reducing p-ERK rebound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MEK inhibitors enhance the efficacy of this compound against hepatocellular carcinoma cells through reducing p-ERK rebound - Hou - Translational Cancer Research [tcr.amegroups.org]
- 4. The MEK inhibitors enhance the efficacy of this compound against hepatocellular carcinoma cells through reducing p-ERK rebound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound/MEK inhibitor combination inhibits tumor growth and the Wnt/β‑catenin pathway in xenograft models of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-based combined molecule targeting in treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and DE605, a novel c-Met inhibitor, synergistically suppress hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] this compound and DE605, a novel c-Met inhibitor, synergistically suppress hepatocellular carcinoma | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Sorafenib's Efficacy Across Diverse Cancer Cell Line Panels
This guide provides a comprehensive comparison of the effects of Sorafenib, a multi-kinase inhibitor, across various cancer cell line panels. It is intended for researchers, scientists, and drug development professionals to offer insights into this compound's mechanism of action, differential sensitivity, and experimental evaluation. The information is supported by experimental data and detailed protocols to aid in study design and interpretation.
This compound is an oral multi-kinase inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis.[1][2] It is known to inhibit the Raf/MEK/ERK signaling cascade, which is crucial for cell proliferation, and also targets multiple receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR, playing a vital role in angiogenesis.[2][3][4][5] This dual mechanism of action contributes to its broad-spectrum anti-tumor activity observed in preclinical models of various cancers, including hepatocellular, renal, thyroid, and breast carcinomas.[3][6]
Quantitative Data Summary
The cytotoxic effects of this compound, quantified by the half-maximal inhibitory concentration (IC50), vary significantly among different cancer cell lines. This variability can be attributed to the unique genetic makeup and dependency on specific signaling pathways of each cell line.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 4.5 - 8.51 | [7][8][9] |
| PLC/PRF/5 | Hepatocellular Carcinoma | 6.3 | [7][8] |
| HuH-7 | Hepatocellular Carcinoma | ~6.0 (at 48h) | [10] |
| Huh7 | Hepatocellular Carcinoma | 7.11 - 17.11 | [9] |
| Various | Thyroid Carcinoma | 1.85 - 4.2 | [11] |
| MDA-MB-231 | Breast Cancer | 2.6 | [8][12] |
| Panc1 | Pancreatic Cancer | Higher than MDA-MB-231 | [12] |
| UM-SCC-74A | Head and Neck Cancer | ~5.0 | [13] |
| CAL27 | Head and Neck Cancer | ~5.0 | [13] |
| SK-MEL 28 | Melanoma | Low micromolar | [3] |
| A2058 | Melanoma | Low micromolar | [3] |
Table 2: Effects of this compound on Key Signaling Proteins
| Cell Line | Cancer Type | Target Protein | Effect | Reference |
| PLC/PRF/5, HepG2 | Hepatocellular Carcinoma | p-MEK, p-ERK | Inhibition | [7] |
| PLC/PRF/5, HepG2 | Hepatocellular Carcinoma | Cyclin D1 | Down-regulation | [7] |
| PLC/PRF/5, HepG2 | Hepatocellular Carcinoma | p-eIF4E, Mcl-1 | Down-regulation | [7] |
| Various | Thyroid Carcinoma | MAP Kinases, AKT | Inhibition | [11] |
| HepG2, HuH-7 | Hepatocellular Carcinoma | p53 | Up-regulation | [10] |
| HepG2, HuH-7 | Hepatocellular Carcinoma | FoxM1 | Down-regulation | [10] |
| Abrams | Canine Osteosarcoma | p-STAT3, p-ERK | Down-regulation | [14] |
Table 3: Pro-Apoptotic Effects of this compound
| Cell Line | Cancer Type | Observation | Reference |
| Various | Thyroid Carcinoma | Increased Caspase 3/7 activity | [11] |
| PLC/PRF/5, HepG2 | Hepatocellular Carcinoma | Induction of apoptosis | [7] |
| Various | Multiple Tumor Types | Down-regulation of Mcl-1 | [15] |
| HepG2 | Hepatocellular Carcinoma | Induction of early apoptosis at 0.5 µg/mL | [16] |
| D17 | Canine Osteosarcoma | Increased Caspase-3 activity | [14] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.
1. Cell Viability (MTT) Assay
This protocol determines the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[17]
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0 to 20 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).[17]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1][17] The viable cells with active metabolism convert MTT into a purple formazan product.[18][19]
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[1][17]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][17]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[1]
2. Western Blot Analysis
This protocol assesses the effect of this compound on protein expression and phosphorylation.
-
Cell Treatment and Lysis: Seed cells in 6-well plates. At 70-80% confluency, treat with various concentrations of this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[1][10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[1][10]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.[10][17]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., against p-ERK, total ERK, Mcl-1) overnight at 4°C.[17]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[17][20]
-
Analysis: Quantify the band intensities to determine the change in protein expression or phosphorylation relative to a loading control like GAPDH or β-actin.[10][17]
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic cells following this compound treatment.
-
Cell Treatment and Harvesting: Treat cells with this compound at the desired concentration and time. Harvest both adherent and floating cells and wash with cold PBS.[17]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[17]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[17]
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[17]
Visualizing Mechanisms and Workflows
Signaling Pathway Inhibition by this compound
This compound exerts its anti-tumor effects by targeting key signaling pathways. It directly inhibits the Raf/MEK/ERK pathway, which is often hyperactivated in cancer, leading to reduced cell proliferation. Simultaneously, it blocks receptor tyrosine kinases like VEGFR and PDGFR, which are crucial for angiogenesis, thereby cutting off the tumor's blood supply.[2][3][7]
Caption: Signaling pathways inhibited by this compound.
Experimental Workflow for Evaluating this compound
A typical workflow to assess the in vitro efficacy of this compound involves a multi-faceted approach. It begins with treating a panel of cancer cell lines with varying concentrations of the drug. The effect on cell viability is then quantified to determine IC50 values. Subsequently, molecular analyses like Western blotting are performed to probe the drug's impact on specific signaling pathways. Finally, apoptosis assays are used to confirm the induction of programmed cell death.
Caption: Experimental workflow for this compound evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. droracle.ai [droracle.ai]
- 3. Preclinical overview of this compound, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. PharmGKB summary: this compound Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibits intracellular signaling pathways and induces cell cycle arrest and cell death in thyroid carcinoma cells irrespective of histological origin or BRAF mutational status - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of the simultaneous treatment effects of this compound and sunitinib on viability and migration of breast (MDA-MB-231) and pancreatic (Panc1) cancer cell lines - Feyz Medical Sciences Journal [feyz.kaums.ac.ir]
- 13. This compound enhances the anti-tumor effects of chemo-radiation treatment by down-regulating ERCC-1 and XRCC-1 DNA repair proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound and Doxorubicin Show Synergistic Effects in Human and Canine Osteosarcoma Cell Lines [mdpi.com]
- 15. This compound | Cell Signaling Technology [cellsignal.com]
- 16. Comparative Analysis of the Cytotoxic Effect of a Complex of Selenium Nanoparticles Doped with this compound, “Naked” Selenium Nanoparticles, and this compound on Human Hepatocyte Carcinoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. physiology.elte.hu [physiology.elte.hu]
- 19. researchgate.net [researchgate.net]
- 20. origene.com [origene.com]
Sorafenib's Anti-Metastatic Potential: A Comparative Guide for Researchers
Sorafenib, a multi-kinase inhibitor, has demonstrated significant anti-tumor activity by targeting key signaling pathways involved in cell proliferation and angiogenesis.[1][2] This guide provides a comprehensive comparison of this compound's anti-metastatic potential validated in various animal models, offering researchers objective performance data and detailed experimental protocols. This compound targets the Raf/MEK/ERK signaling pathway and receptor tyrosine kinases such as VEGFR and PDGFR, which are crucial for tumor growth and the formation of new blood vessels that facilitate metastasis.[1][2]
Performance in Hepatocellular Carcinoma (HCC) Animal Models
In preclinical models of Hepatocellular Carcinoma (HCC), this compound has shown a significant ability to inhibit tumor growth and metastasis.[1][3] However, its efficacy can be dose-dependent, with some studies indicating a potential for promoting invasion at lower concentrations.
| Animal Model | Treatment Protocol | Key Findings on Metastasis | Signaling Pathway Modulation |
| Orthotopic Rat HCC Model | This compound (30 mg/kg, daily, gavage) | Significantly suppressed lung and lymph node metastasis compared to vehicle control.[1] | Inhibited STAT3 activity through dephosphorylation of Akt and ERK.[1] |
| Orthotopic Mouse HCC Model | This compound (dosage not specified) | Suppressed postsurgical intrahepatic recurrence and abdominal metastasis, prolonging survival.[4] | Enhanced sensitivity in recurrent tumors due to hyperactivity of ERK signaling post-liver regeneration.[4] |
| HCCLM3 & PLC Xenograft Mouse Model | Median-dose this compound (20 mg/kg) | Increased intrahepatic and lung metastasis.[5][6] | Promoted invasion via the IL-6/HIF-1α/PFKFB3 signaling pathway.[5][6] |
| HCCLM3 & PLC Xenograft Mouse Model | High-dose this compound (40 mg/kg) | Inhibited intrahepatic and lung metastasis.[5][6] | Inhibited tumor proliferation and invasion.[5][6] |
| Syngenic Orthotopic H129 Mouse Model | This compound (30 mg/kg, daily, oral) vs. Regorafenib (10 mg/kg, daily, oral) | This compound did not significantly improve survival compared to vehicle (33 vs 28 days). Regorafenib significantly improved survival (36 vs 27 days).[7] | The pattern of upregulated proteins indicating an activated RAF/MEK/ERK pathway was similar for both drugs.[7] |
Experimental Protocols: HCC Models
Orthotopic Rat HCC Model:
-
Animal: Immunocompetent rats.[1]
-
Tumor Implantation: Morris Hepatoma fragments were implanted intrahepatically.[1]
-
Treatment Groups: Rats were randomized into vehicle control, this compound early treatment (starting day 5 post-implantation), and this compound late treatment (starting day 17 post-implantation).[1]
-
Drug Administration: this compound was administered at 30 mg/kg in a carrier solution once daily by gavage.[1]
-
Metastasis Assessment: Lung and lymph node metastasis were evaluated at the end of the study.[1]
HCCLM3 Xenograft Model:
-
Animal: Nude mice.
-
Tumor Implantation: HCCLM3 cells were injected to establish tumors.
-
Treatment Groups: Mice were treated with low, median (20 mg/kg), and high (40 mg/kg) doses of this compound.[5][6]
-
Metastasis Assessment: Intrahepatic and lung metastatic potential were assessed.[5][6]
Signaling Pathways in HCC
This compound's primary anti-metastatic action in HCC involves the blockade of critical signaling cascades. However, a dose-dependent effect on the IL-6 pathway has also been observed.
Performance in Osteosarcoma (OS) Animal Models
In preclinical osteosarcoma models, this compound effectively targets pathways crucial for tumor progression and metastatic spread.
| Animal Model | Treatment Protocol | Key Findings on Metastasis | Signaling Pathway Modulation |
| OS Xenografts in SCID Mice | Dosage not specified | Dramatically reduced tumor volume and lung metastasis formation.[8] | Downregulated P-ERK1/2, MCL-1, and P-ERM.[8] |
| U-2 OS Cells (In Vitro) | Not applicable | Reduced invasion and migration ability.[9] | Induced NF-κB inactivation, leading to reduced expression of metastasis-associated proteins (MMP-2, MMP-9, VEGF).[9] |
Experimental Protocols: OS Models
OS Xenograft Model:
-
Animal: Severe Combined Immunodeficient (SCID) mice.[8]
-
Tumor Implantation: Human osteosarcoma cells were injected to form xenografts.[8]
-
Treatment: Mice were treated with this compound.
Signaling Pathways in OS
This compound's anti-metastatic effect in osteosarcoma is linked to the inhibition of the ERK1/2 pathway and proteins involved in cell survival and cytoskeletal arrangement.
Comparative Efficacy with Other Kinase Inhibitors
A key aspect of validating a drug's potential is comparing it against alternatives. Studies have evaluated this compound alongside other kinase inhibitors, particularly in the context of modulating the tumor microenvironment to affect metastasis.
| Animal Model | Inhibitors Compared | Key Findings on Vascular Modulation (related to metastasis) |
| Matrigel Plug Assay & CT26/BxPC3 Tumor Models | This compound, Imatinib, TGF-beta inhibitor (LY364947) | This compound: Most potent effect on increasing extravasation in neovasculature with less pericyte coverage (common in CT26 model).[10][11] |
| TGF-beta inhibitor: Most potent effect on increasing extravasation in neovasculature that was more strongly pericyte-covered (common in BxPC3 model).[10][11] | ||
| Imatinib: Reduced pericyte coverage but also decreased endothelium density, resulting in lower overall nanoparticle delivery.[10][11] |
General Experimental Workflow for In Vivo Metastasis Studies
The validation of anti-metastatic potential in animal models typically follows a structured workflow, from tumor implantation to final analysis.
Conclusion
Animal models provide crucial validation for the anti-metastatic potential of this compound. Data from HCC and osteosarcoma models consistently show that this compound can inhibit metastatic processes by downregulating key signaling pathways like RAF/MEK/ERK and PI3K/Akt.[1][8] However, researchers should be aware of potential dose-dependent effects, as seen in some HCC models where lower doses paradoxically promoted invasion.[5][6] Comparisons with other kinase inhibitors, such as Regorafenib and TGF-beta inhibitors, suggest that the choice of therapy may be optimized based on the specific tumor microenvironment, particularly the characteristics of its vasculature.[7][10][11] These findings underscore the importance of detailed preclinical evaluation to guide the clinical application of this compound in preventing cancer metastasis.
References
- 1. This compound inhibits growth and metastasis of hepatocellular carcinoma by blocking STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical overview of this compound, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits growth and metastasis of hepatocellular carcinoma by blocking STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound suppresses postsurgical recurrence and metastasis of hepatocellular carcinoma in an orthotopic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound promotes hepatocellular carcinoma invasion via interleukin-6/HIF-1α/PFKFB3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound promotes hepatocellular carcinoma invasion via interleukin-6/HIF-1α/PFKFB3 [jcancer.org]
- 7. oncotarget.com [oncotarget.com]
- 8. This compound blocks tumour growth, angiogenesis and metastatic potential in preclinical models of osteosarcoma through a mechanism potentially involving the inhibition of ERK1/2, MCL-1 and ezrin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. Comparison of the effects of the kinase inhibitors imatinib, this compound, and transforming growth factor-beta receptor inhibitor on extravasation of nanoparticles from neovasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the effects of the kinase inhibitors imatinib, this compound, and transforming growth factor‐β receptor inhibitor on extravasation of nanoparticles from neovasculature - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Sorafenib for Laboratory Professionals
For immediate release
This document provides crucial safety and logistical guidance for the proper disposal of Sorafenib, a multikinase inhibitor used in cancer research and drug development. Adherence to these procedures is vital to ensure the safety of laboratory personnel and the environment. This compound is classified as a hazardous substance, and its disposal is strictly regulated.
I. Personal Protective Equipment (PPE) and Handling
Before handling this compound in any form (powder or solution), it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Recommended PPE:
| Equipment Type | Specification | Rationale |
| Gloves | Double-layered latex or nitrile gloves. | Prevents skin contact with the hazardous substance. |
| Eye Protection | Safety glasses or goggles. | Protects eyes from splashes or airborne particles. |
| Protective Clothing | Laboratory coat, scrubs, or a disposable suit. | Shields the body from contamination. |
| Respiratory Protection | N100 respirator. | Necessary when handling this compound powder outside of a certified chemical fume hood to prevent inhalation.[1] |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
II. Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is critical to contain the contamination and mitigate exposure.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Secure the Area: Alert personnel in the vicinity and restrict access to the contaminated zone.
-
Don Appropriate PPE: Before initiating cleanup, ensure you are wearing the full recommended PPE.
-
Contain the Spill:
-
Decontaminate Surfaces:
-
Collect and Dispose of Waste:
-
Place all contaminated materials (absorbent pads, wipes, used PPE) into a clearly labeled, sealed container for hazardous waste.
-
Dispose of the container in accordance with your institution's hazardous waste management procedures.[5]
-
III. Disposal of this compound Waste
All this compound waste, including unused product, empty containers, and contaminated materials, must be treated as hazardous waste.[1] Disposal must comply with all local, regional, national, and international regulations.[2][5][6]
Key Disposal Principles:
-
Do Not Dispose in General Waste or Sewer: this compound is very toxic to aquatic life with long-lasting effects.[6][7] Under no circumstances should it be disposed of down the drain or in regular trash.
-
Segregate Hazardous Waste: Keep this compound waste separate from other laboratory waste streams.
-
Use Designated Hazardous Waste Containers: Collect all this compound waste in approved, properly labeled hazardous waste containers.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for collection and disposal.[8]
-
Incineration: The preferred method for the destruction of pharmaceutical waste like this compound is high-temperature incineration (above 1200°C) in a facility with appropriate emission controls.
Experimental Inactivation Protocols:
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Comparison of Decontamination Efficacy of Cleaning Solutions on a Biological Safety Cabinet Workbench Contaminated by Cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iwaste.epa.gov [iwaste.epa.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. solutionsdesignedforhealthcare.com [solutionsdesignedforhealthcare.com]
- 7. researchgate.net [researchgate.net]
- 8. jrtdd.com [jrtdd.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Sorafenib
For laboratory professionals engaged in research and development, ensuring personal safety and proper handling of potent compounds like Sorafenib is paramount. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, step-by-step handling procedures, and disposal plans to foster a secure laboratory environment.
Personal Protective Equipment (PPE) for this compound Handling
A comprehensive PPE ensemble is mandatory for all personnel handling this compound to minimize exposure to this hazardous drug. The following table summarizes the required equipment and their specifications.
| PPE Component | Specifications | Purpose |
| Gloves | Two pairs of powder-free nitrile or latex gloves meeting ASTM D6978 standards.[1][2] | Prevents skin contact with the compound. Double-gloving provides an additional barrier. |
| Gown | Disposable, impermeable, lint-free, solid-front gown with long sleeves and tight-fitting cuffs that fastens in the back.[2][3] | Protects skin and personal clothing from contamination. |
| Eye & Face Protection | Safety glasses with side shields, chemical goggles, or a full-face shield.[3][4][5] | Protects eyes and face from splashes, aerosols, and airborne particles. A full face shield is preferred if there is a risk of splashing.[2] |
| Respiratory Protection | A fit-tested NIOSH-approved N95 or N100 respirator.[2][4] | Required when there is a risk of generating airborne powder or aerosols and engineering controls are not available.[2][4] |
| Shoe Covers | Disposable, slip-resistant shoe covers.[1] | Prevents the tracking of contaminants out of the handling area. |
| Head/Hair Covers | Recommended to contain hair and prevent contamination. | Reduces the risk of contamination of the compound and the handler. |
Experimental Protocol: Preparation of a this compound Solution
This protocol outlines the detailed methodology for safely preparing a this compound solution in a laboratory setting.
1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound powder must occur in a designated area with restricted access, such as a chemical fume hood or a containment isolator (glove box).[1][4]
-
Engineering Controls:
-
Safety Equipment: Ensure an accessible safety shower and eyewash station are located in the immediate vicinity of the handling area.
2. Donning Personal Protective Equipment (PPE):
-
Follow the correct sequence for putting on PPE: shoe covers, first pair of gloves, gown, second pair of gloves (over the gown cuffs), face mask/respirator, and eye protection.
3. Weighing and Reconstitution:
-
Perform all manipulations of powdered this compound within the certified chemical fume hood or containment isolator to minimize inhalation exposure.
-
Use a dedicated set of utensils (spatula, weighing paper) for this compound.
-
Carefully weigh the required amount of this compound powder.
-
To reconstitute, add the solvent to the vial containing the this compound powder slowly to avoid splashing.
-
Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to prevent aerosol generation.
4. Doffing PPE and Decontamination:
-
Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first.
-
Dispose of all disposable PPE as hazardous waste.
-
Thoroughly wash hands with soap and water after removing all PPE.[5]
-
Decontaminate all surfaces and equipment used for handling this compound.
Operational and Disposal Plans
Spill Management:
-
In case of a minor spill, wear appropriate PPE, contain the spill with absorbent material, and clean the area with a suitable decontaminating agent.
-
For major spills, evacuate the area, restrict access, and follow institutional procedures for hazardous material spills.[5]
Waste Disposal:
-
All materials contaminated with this compound, including empty containers, unused drug, and disposable PPE, must be disposed of as hazardous waste.[4]
-
Place all contaminated waste in clearly labeled, sealed containers.[5]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[5][6]
Animal Handling Considerations:
-
When working with animals treated with this compound, avoid exposure to animal waste and tissues for at least 10 days after the last treatment.[4]
-
Animal bedding should also be handled and disposed of as hazardous waste during this period.[4]
Below is a diagram illustrating the workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
